molecular formula C53H97NNaO11P B1504350 18:1 Dodecanyl PE CAS No. 474923-47-2

18:1 Dodecanyl PE

Número de catálogo: B1504350
Número CAS: 474923-47-2
Peso molecular: 978.3 g/mol
Clave InChI: AHHCDNFLXOEQMC-VXILFBGRSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (18:1 Dodecanyl PE) or N-dod-PE, is a fusogenic lipid, belonging to the class of head group modified functionalized lipids.>This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.>

Propiedades

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(11-carboxyundecanoylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/q;+1/p-1/b19-17-,20-18-;/t49-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCDNFLXOEQMC-VXILFBGRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H97NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677172
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

978.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-47-2
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, commonly known as DOPE, is a naturally occurring and synthetically available phospholipid that plays a crucial role in the fields of membrane biology, drug delivery, and gene therapy.[1][2] As a neutral or zwitterionic lipid at physiological pH, its unique molecular structure, characterized by two unsaturated oleoyl (B10858665) chains, imparts a conical shape that favors the formation of non-lamellar, inverted hexagonal (HII) phases.[3] This property is fundamental to its function as a "helper lipid" in lipid nanoparticle (LNP) formulations, where it facilitates the endosomal escape of therapeutic payloads, a critical step for intracellular drug delivery.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DOPE, with a focus on experimental protocols and its role in cellular signaling pathways.

Core Properties of DOPE

Physicochemical and Biological Properties

DOPE is a yellowish to light yellow or white waxy solid that is soluble in chloroform (B151607).[6][7] It is a key component of biological membranes and is particularly abundant in nervous tissue.[1] Its sensitivity to pH changes, transitioning from an inverted hexagonal micelle at acidic pH to a spherical micelle at alkaline pH, is a key aspect of its utility in drug delivery systems.

Table 1: General and Physicochemical Properties of DOPE

PropertyValueReference(s)
Synonyms 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, Dioleoyl phosphatidylethanolamine, PE(18:1/18:1)[6]
Molecular Formula C41H78NO8P[1][6]
Molecular Weight 744.03 g/mol [1][6][8]
CAS Number 4004-05-1[1][6][8]
Appearance Yellowish to light yellow or white waxy solid[6]
Solubility Chloroform[7]
Storage Temperature -20°C[6][8]
Lamellar to Inverted Hexagonal (Lα-HII) Phase Transition Temperature 3.33 ± 0.16 °C[]

Experimental Protocols

Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (General Overview)

The synthesis of DOPE can be achieved through several methods, including the acylation of sn-glycero-3-phosphoethanolamine with oleic acid. A general laboratory-scale synthesis involves the following conceptual steps:

  • Protection of the amine group: The ethanolamine (B43304) headgroup's primary amine is protected to prevent side reactions.

  • Acylation: sn-glycero-3-phosphoethanolamine is acylated at the sn-1 and sn-2 positions using an activated form of oleic acid (e.g., oleoyl chloride or oleic anhydride) in the presence of a suitable catalyst and base.

  • Deprotection: The protecting group on the amine is removed to yield the final DOPE product.

  • Purification: The synthesized DOPE is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

A detailed, step-by-step protocol for the chemical synthesis of phospholipids (B1166683) like DOPE is a complex process often tailored to specific laboratory conditions and starting materials. For a precise and reproducible synthesis, referring to specialized organic chemistry literature is recommended.[10]

Preparation of DOPE-Containing Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Other lipids as required for the formulation (e.g., a cationic lipid like DOTAP for gene delivery)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DOPE and DOTAP in a 1:1 molar ratio) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the lipid's transition temperature to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer to the dried lipid film. The temperature of the buffer should also be above the transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.[3]

Characterization of DOPE-Containing Liposomes

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[13][14]

Protocol:

  • Sample Preparation: Dilute the liposome (B1194612) suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the viscosity and refractive index of the dispersant (the aqueous buffer).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, typically consisting of multiple runs that are averaged.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the PDI, which is a measure of the broadness of the size distribution.

Encapsulation Efficiency Determination using Column Chromatography:

This protocol determines the percentage of a drug or other molecule that is successfully encapsulated within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Aqueous buffer (same as used for hydration)

  • Spectrophotometer or other analytical instrument to quantify the drug

Protocol:

  • Column Preparation: Equilibrate the size-exclusion column with the aqueous buffer.

  • Separation: Apply the liposome suspension to the top of the column. The larger liposomes will elute first, while the smaller, unencapsulated drug molecules will be retained in the pores of the column matrix and elute later.

  • Fraction Collection: Collect fractions of the eluate.

  • Quantification of Free Drug: Measure the concentration of the drug in the later fractions containing the unencapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Role in Signaling Pathways: Autophagy

Phosphatidylethanolamine (PE), the class of lipids to which DOPE belongs, is a crucial component in the signaling pathway of autophagy.[5][11] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. PE is directly involved in the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material destined for degradation. Specifically, PE is conjugated to the protein Atg8 (LC3 in mammals), a key step for the elongation and closure of the autophagosome membrane.[4][11]

Autophagy_Signaling Nutrient_Deprivation Nutrient Deprivation (e.g., Starvation) ULK1_Complex ULK1 Complex Activation Nutrient_Deprivation->ULK1_Complex PI3K_Complex Class III PI3K Complex Activation ULK1_Complex->PI3K_Complex PI3P_Production PI(3)P Production PI3K_Complex->PI3P_Production Phagophore_Nucleation Phagophore Nucleation PI3P_Production->Phagophore_Nucleation Atg12_System Atg12 Conjugation System Phagophore_Nucleation->Atg12_System LC3_System LC3/Atg8 Conjugation System Phagophore_Nucleation->LC3_System Atg12_System->LC3_System LC3_PE LC3-PE Conjugate (LC3-II) LC3_System->LC3_PE PE Phosphatidylethanolamine (PE) PE->LC3_System Autophagosome_Elongation Autophagosome Elongation and Closure LC3_PE->Autophagosome_Elongation Autophagosome Autophagosome Autophagosome_Elongation->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation and Recycling) Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: Role of Phosphatidylethanolamine (PE) in Autophagy.

Experimental Workflow for Assessing Fusogenicity

The fusogenic properties of DOPE-containing liposomes are critical for their function in drug delivery. The following workflow outlines a general approach to assess their ability to fuse with model membranes.

Fusogenicity_Workflow Liposome_Prep Prepare DOPE-containing and Control Liposomes FRET_Assay Perform FRET-based Fusion Assay Liposome_Prep->FRET_Assay Microscopy Visualize Fusion Events (e.g., Confocal or Fluorescence Microscopy) Liposome_Prep->Microscopy DLS_Analysis Analyze Size Changes (Dynamic Light Scattering) Liposome_Prep->DLS_Analysis Model_Membrane Prepare Model Membranes (e.g., GUVs or supported lipid bilayers) Model_Membrane->FRET_Assay Model_Membrane->Microscopy Model_Membrane->DLS_Analysis Data_Analysis Quantify Fusion Efficiency FRET_Assay->Data_Analysis Microscopy->Data_Analysis DLS_Analysis->Data_Analysis

Caption: Workflow for Assessing Liposome Fusogenicity.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a versatile and indispensable tool in modern biological and pharmaceutical research. Its unique structural and physicochemical properties, particularly its propensity to form non-bilayer structures, make it a key enabler for the intracellular delivery of a wide range of therapeutic agents. A thorough understanding of its properties and the application of robust experimental protocols for its use and characterization are essential for the development of effective and safe nanomedicines.

References

An In-depth Technical Guide to 18:1 Dodecanyl PE: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE. This document details its chemical structure, formula, physicochemical properties, biological significance, and experimental applications, with a focus on its role in drug delivery systems.

Chemical Structure and Formula

This compound is a synthetic phospholipid belonging to the class of N-acylated phosphatidylethanolamines (NAPEs). Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The amine of the phosphoethanolamine headgroup is further acylated with a dodecanoyl (lauryl) chain.

Synonyms:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)[1]

  • N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

  • This compound[1]

Chemical Formula: C₅₃H₉₇NO₁₁PNa[1]

Molecular Weight: 978.30 g/mol [2]

CAS Number: 474923-47-2[1]

Below is a visual representation of the chemical structure:

Chemical Structure of this compound

Figure 1. Chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt).

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known properties of this compound and its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), for comparison. The addition of the N-dodecanoyl chain is expected to increase the hydrophobicity and molecular weight.

PropertyThis compound1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Molecular Formula C₅₃H₉₇NO₁₁PNa[1]C₄₁H₇₈NO₈P[3]
Molecular Weight 978.30 g/mol [2]744.03 g/mol [3]
Appearance White to light yellow powder/lump[1]Crystalline solid[4]
Solubility Soluble in chloroform[5]Soluble in chloroform (B151607) (approx. 3.3 mg/ml)[4]
Storage Temperature -20°C[1]-20°C[3]

Biological Significance and Signaling Pathways

This compound belongs to the family of N-acylated phosphatidylethanolamines (NAPEs). NAPEs are important precursors for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse biological functions.[6] The most well-known NAE is anandamide, an endocannabinoid.

The general metabolic pathway involves the enzymatic hydrolysis of NAPEs to yield NAEs. This process is a key step in the regulation of various physiological processes, including appetite, pain sensation, and inflammation.[6]

Below is a diagram illustrating the role of N-acyl phosphatidylethanolamines (NAPEs) as precursors in the N-acylethanolamine (NAE) signaling pathway.

NAPE_Signaling_Pathway cluster_synthesis NAPE Synthesis cluster_hydrolysis NAE Formation PC Phosphatidylcholine (PC) NAPE N-Acyl Phosphatidylethanolamine (B1630911) (e.g., this compound) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD (or other hydrolases) Signaling Downstream Signaling (e.g., CB1/CB2 receptors) NAE->Signaling Activates

NAPE as a precursor in the NAE signaling pathway.

Experimental Protocols

Synthesis of N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

A plausible synthetic route would involve the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with dodecanoyl chloride or N-hydroxysuccinimide (NHS) ester of dodecanoic acid in an aprotic solvent in the presence of a non-nucleophilic base.

Workflow for a potential synthesis approach:

Synthesis_Workflow start Start reactants 1. Mix DOPE and Dodecanoyl Chloride in aprotic solvent (e.g., Chloroform) with a base (e.g., TEA) start->reactants reaction 2. Stir at room temperature under inert atmosphere reactants->reaction quench 3. Quench reaction reaction->quench extract 4. Organic extraction quench->extract purify 5. Purify by Silica Gel Chromatography extract->purify characterize 6. Characterize product (NMR, MS) purify->characterize end End characterize->end

A potential workflow for the synthesis of this compound.

Note: This is a generalized workflow. Reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized. Purification and characterization are essential to confirm the identity and purity of the final product.

Preparation of Liposomes using this compound by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.[7] The inclusion of this compound, with its N-acyl chain, may influence the packing of the lipid bilayers and the overall properties of the liposomes.

Materials:

  • This compound

  • Other lipids as required (e.g., cholesterol, helper lipids)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Protocol:

  • Lipid Film Formation: a. Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to evaporate the solvent under reduced pressure. d. A thin, uniform lipid film will form on the inner surface of the flask. e. Continue to apply vacuum for at least one hour to ensure complete removal of the organic solvent.

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film. b. Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Extrusion: a. To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). b. Assemble the extruder with the desired membrane. c. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Experimental Workflow for Liposome (B1194612) Preparation:

Liposome_Preparation_Workflow start Start dissolve 1. Dissolve lipids in organic solvent start->dissolve evaporate 2. Form thin lipid film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate lipid film with aqueous buffer to form MLVs evaporate->hydrate extrude 4. Extrude MLV suspension through polycarbonate membrane hydrate->extrude characterize 5. Characterize liposomes (Size, Zeta Potential, etc.) extrude->characterize end End characterize->end

Workflow for liposome preparation by thin-film hydration and extrusion.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain. Researchers should rely on the certificate of analysis provided by the supplier or perform their own analytical characterization.

For reference, the analysis of the parent molecule, DOPE, by mass spectrometry typically shows a prominent molecular ion peak. In the case of this compound, one would expect to observe a molecular ion corresponding to its calculated molecular weight. Fragmentation patterns in tandem mass spectrometry could be used to confirm the presence of the dioleoyl glycerol backbone, the phosphoethanolamine headgroup, and the N-dodecanoyl chain.

¹H and ¹³C NMR spectroscopy would be expected to show characteristic signals for the olefinic protons of the oleoyl (B10858665) chains, the methylene (B1212753) groups of the fatty acyl chains and the dodecanoyl chain, the glycerol backbone, and the ethanolamine (B43304) headgroup.

Conclusion

This compound is a specialized synthetic phospholipid with potential applications in drug delivery and membrane research. Its N-acylated structure distinguishes it from more common phospholipids (B1166683) and may impart unique properties to lipid bilayers and liposomal formulations. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a foundational understanding of its structure, biological context, and general experimental procedures. For in-depth research and development, direct analytical characterization is strongly recommended.

References

A Technical Guide to Fusogenic Lipids and the Role of 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Fusogenic Lipids

Fusogenic lipids are a class of amphiphilic molecules that promote the fusion of lipid bilayers, a fundamental process in numerous biological events such as viral entry, fertilization, and exocytosis.[1] In the context of drug delivery, these lipids are integral components of advanced nanocarrier systems, like liposomes and lipid nanoparticles (LNPs), designed to deliver therapeutic cargo directly into the cytoplasm of target cells.[1][2] Unlike conventional LNP formulations that are typically taken up via endocytosis and risk lysosomal degradation of their payload, fusogenic systems are designed to fuse directly with the plasma membrane or the endosomal membrane, ensuring efficient and intact delivery of sensitive biomacromolecules like proteins and mRNA.[1][2][3]

The fusogenic property of a lipid or lipid formulation is influenced by several key parameters, including the molecular shape of the lipids, membrane curvature, fluidity, and surface charge.[1][4] For instance, lipids with a conical molecular shape, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), tend to induce negative curvature strain on the membrane, which facilitates the formation of fusion intermediates.[5] Cationic lipids are also crucial, as they interact with negatively charged cell membranes, bringing the nanocarrier into close proximity and initiating the fusion process.[4][5]

Mechanism: Direct Cytosolic Delivery

The primary advantage of fusogenic nanocarriers is their ability to bypass the degradative endo-lysosomal pathway. Standard endocytotic uptake results in the engulfment of the nanocarrier into an endosome, which matures into a lysosome containing hydrolytic enzymes that can destroy the therapeutic cargo. Fusogenic systems, however, achieve direct cytosolic delivery through membrane fusion.[3][6]

G Diagram 2: Logical Structure of 18:1 Dodecanyl PE struct This compound Glycerol Backbone Oleoyl (18:1) Tail Oleoyl (18:1) Tail N-Dodecanoyl-PE Head Group Phosphoethanolamine Dodecanoyl Group (with terminal COOH) Glycerol Glycerol Tail1 Oleoyl (18:1) Tail Glycerol->Tail1 Tail2 Oleoyl (18:1) Tail Glycerol->Tail2 Headgroup N-Dodecanoyl-PE Head Group Glycerol->Headgroup PE Phosphoethanolamine Headgroup->PE Dodecanyl Dodecanoyl Group Headgroup->Dodecanyl G Diagram 3: Workflow for sphNP-COOH Synthesis prep_lipids 1. Prepare Lipid Mix (sph + Cho + this compound) in Ethanol injection 3. Rapid Injection (Lipid Mix -> Aqueous Phase) prep_lipids->injection prep_water 2. Heat Aqueous Phase (Milli-Q H₂O to 50°C with stirring) prep_water->injection incubation 4. Incubate (3 min at 50°C) injection->incubation purification 5. Purify (Size-Exclusion Chromatography) incubation->purification characterization 6. Characterize (DLS for Size & ζ-Potential) purification->characterization

References

A Technical Guide to the Physical Properties of N-dodecanoyl-DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-DOPE is a synthetic phospholipid derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a ubiquitous component of biological membranes. It is functionalized with a 12-carbon dodecanoyl (lauroyl) chain attached via an amide linkage to the primary amine of the ethanolamine (B43304) headgroup. This modification significantly increases the molecule's hydrophobicity and alters its headgroup interactions, which in turn influences its self-assembly behavior and thermal properties. Such N-acylated phospholipids (B1166683) are of interest in drug delivery for the formation of stable liposomal carriers and in cell biology as analogs of endogenous signaling lipids.

Core Physical Properties

The addition of a dodecanoyl chain to the DOPE headgroup is expected to modulate its physical characteristics. The following table summarizes the known properties of the parent DOPE lipid and the inferred properties for N-dodecanoyl-DOPE.

Property1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)N-dodecanoyl-DOPE (Inferred/Calculated)Basis for Inference
Molecular Formula C₄₁H₇₈NO₈P[1]C₅₃H₁₀₀NO₉PAddition of C₁₂H₂₃O to the headgroup.
Molecular Weight 744.03 g/mol [1][2]~926.37 g/mol Calculated by adding the mass of the dodecanoyl group to the DOPE molecule.
Melting Point (Tm) -16°C[3]Expected to be altered from parent DOPE.N-acylation of the headgroup can disrupt or alter the packing of the lipid tails, affecting the energy required for the gel-to-liquid crystalline phase transition.
Phase Transition (Th) 10°C (Lamellar to Inverted Hexagonal, HII)[3]Expected to be altered.The bulky acyl chain on the headgroup will change the effective molecular shape, which is a critical determinant of the lamellar-to-hexagonal phase transition.
Solubility Soluble in chloroform (B151607) (~3.3 mg/mL) and ethanol (B145695) (~40 mg/mL); sparingly soluble in aqueous solutions.[2][4]Expected to have very low aqueous solubility; soluble in organic solvents like chloroform.The addition of a 12-carbon acyl chain significantly increases the lipid's hydrophobicity.
Critical Micelle Conc. (CMC) Not applicable; forms bilayers.Not typically applicable; expected to form bilayers (liposomes) in aqueous dispersion.As a double-chain phospholipid, self-assembly into lamellar bilayer structures is strongly favored over micelle formation.

Experimental Protocols

Characterization of a novel lipid such as N-dodecanoyl-DOPE involves a series of biophysical techniques to determine its thermal properties, self-assembly behavior, and stability.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold-standard for determining the melting temperature (Tm) of a lipid bilayer.[5][6][7]

Methodology:

  • Liposome (B1194612) Preparation: Hydrate a thin film of N-dodecanoyl-DOPE in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 0.13 M NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed above the expected Tm. For homogenous vesicle preparation, the resulting multilamellar vesicle (MLV) suspension can be extruded through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).[8]

  • Sample Preparation for DSC: Accurately pipette a known volume of the liposome dispersion into a DSC sample pan. The reference pan should be filled with an identical volume of the corresponding buffer.[8]

  • DSC Analysis: Place the sample and reference pans into the calorimeter. Equilibrate the system at a temperature well below the expected transition.

  • Thermal Scan: Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) over a range that brackets the expected transition (e.g., from -30°C to 40°C).[8]

  • Data Analysis: The phase transition is observed as an endothermic peak in the heat flow versus temperature plot. The temperature at the peak maximum is taken as the Tm.

DLS, also known as Photon Correlation Spectroscopy, is used to determine the size distribution profile of small particles in suspension, such as liposomes.[9]

Methodology:

  • Sample Preparation: Prepare liposomes as described for DSC. Dilute the liposome suspension with filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.[10]

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and measurement temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument's sample holder and allow it to equilibrate thermally.

  • Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The software uses a correlation function to analyze the intensity fluctuations and calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[11]

While N-dodecanoyl-DOPE is expected to form bilayers, this method is standard for assessing the concentration at which any amphiphile begins to form aggregates. The fluorescence of pyrene (B120774) is highly sensitive to the polarity of its microenvironment.[12]

Methodology:

  • Stock Solutions: Prepare a stock solution of the lipid in a suitable organic solvent (e.g., chloroform/methanol). Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

  • Sample Series Preparation: Prepare a series of vials with varying concentrations of the lipid in an aqueous buffer. This can be done by evaporating the solvent from aliquots of the lipid stock solution to form a thin film in each vial, followed by hydration with buffer.

  • Pyrene Addition: Add a small aliquot of the pyrene stock solution to each lipid dispersion to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[13] The final ethanol concentration should be kept low (<1%) to avoid affecting aggregation.

  • Fluorescence Measurement: Excite the samples at approximately 334 nm and record the emission spectra (e.g., from 350 to 450 nm).[14]

  • Data Analysis: Extract the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks. Plot the ratio of intensities (I₁/I₃ or I₃/I₁) against the logarithm of the lipid concentration. A sharp change in the slope of this plot indicates the onset of aggregate formation, and the corresponding concentration is the CMC.[14][15]

Visualizations: Workflows and Pathways

The following diagram outlines the typical workflow for the synthesis and physical characterization of a novel lipid like N-dodecanoyl-DOPE.

G cluster_0 Synthesis & Purification cluster_1 Vesicle Formation cluster_2 Biophysical Characterization Synthesis Chemical Synthesis (Acylation of DOPE) Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, Mass Spec) Purification->Structure Hydration Lipid Film Hydration Structure->Hydration Extrusion Extrusion for LUVs Hydration->Extrusion DLS Size Analysis (DLS) Extrusion->DLS DSC Phase Transition (DSC) Extrusion->DSC CMC Aggregation (Pyrene Assay) Extrusion->CMC

Caption: Experimental workflow for novel lipid characterization.

N-dodecanoyl-DOPE is a synthetic analog of endogenous N-acyl PEs (NAPEs). In biological systems, NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling molecules.[16][17][18] The general pathway is illustrated below.

G PC Phospholipid (e.g., PC) PE Phosphatidylethanolamine (PE) NAPE N-Acyl-PE (NAPE) PC->NAPE N-Acyltransferase (NAT) PE->NAPE NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD Receptors Cellular Receptors (e.g., GPCRs, Ion Channels) NAE->Receptors Binds to Response Physiological Response (e.g., Appetite Regulation, Inflammation) Receptors->Response Initiates

References

In-Depth Technical Guide: 18:1 Dodecanyl PE (CAS: 474923-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE. This synthetic phospholipid is of significant interest in the fields of drug delivery, membrane biophysics, and cell signaling research. Its unique structure, featuring a dodecanoyl group attached to the headgroup of the phosphoethanolamine, imparts specific physicochemical properties that are advantageous for various advanced applications.

Core Physicochemical and Quantitative Data

This compound is a derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a 12-carbon acyl chain to the headgroup modifies its properties, making it a valuable tool for researchers. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 474923-47-2[1][2][3][4][5]
Molecular Weight 978.30 g/mol [1][2][3][4]
Molecular Formula C₅₃H₉₇NNaO₁₁P[1][2][3][4]
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1][4]
Purity >99%[4][5]
Physical Form Powder[1][2]
Storage Temperature -20°C[1][2][4][5]

Experimental Protocols

This compound is frequently utilized in the formulation of lipid-based nanoparticles for drug delivery and imaging applications. Below is a detailed experimental protocol for the preparation of carboxyl-functionalized solid lipid nanoparticles (sphNP-COOH) using this lipid.

Preparation of Carboxyl-Functionalized Solid Lipid Nanoparticles (sphNP-COOH)

This protocol describes the solvent injection method for creating solid lipid nanoparticles with surface carboxyl groups, which can be used for further functionalization.

Materials:

  • Sphingomyelin (B164518) (sph) solution (100 mg/mL in ethanol)

  • Cholesterol (Cho) solution (10 mg/mL in ethanol)

  • This compound solution (10 mg/mL in ethanol)

  • Milli-Q water

  • Magnetic stirrer and hot plate

Procedure:

  • Prepare the organic lipid mixture by combining 120 µL of the sphingomyelin solution, 100 µL of the cholesterol solution, and 20 µL of the this compound solution in a suitable container.

  • Heat 2 mL of Milli-Q water to 50°C in a glass vial under constant magnetic stirring.

  • Rapidly inject the organic lipid mixture into the heated Milli-Q water.

  • Maintain the solution at 50°C with continuous stirring for 3 minutes to allow for nanoparticle formation and solvent evaporation.

  • The resulting suspension contains sphNP-COOH, which can be purified and characterized as needed.

Signaling Pathways

This compound belongs to the class of N-acylphosphatidylethanolamines (NAPEs). NAPEs are important intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. NAEs are involved in a wide range of physiological processes, including pain, inflammation, and appetite regulation. The general pathway for the biosynthesis of NAEs from NAPEs is illustrated below.

NAPE_Signaling_Pathway cluster_products PC Phosphatidylcholine (PC) NAPE N-Acylphosphatidylethanolamine (NAPE) (e.g., this compound) PC->NAPE N-Acyltransferase (NAT) PE Phosphatidylethanolamine (PE) PE->NAPE N-Acyltransferase (NAT) NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD PA Phosphatidic Acid (PA) Signaling Downstream Signaling (e.g., CB1/CB2 receptor activation) NAE->Signaling

Caption: Biosynthesis of N-Acylethanolamine (NAE) from N-Acylphosphatidylethanolamine (NAPE).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the formulation and functionalization of nanoparticles using this compound for targeted applications, such as in atherosclerosis imaging.

Nanoparticle_Workflow start Start: Prepare Lipid Solutions formulation Nanoparticle Formulation (Solvent Injection with This compound) start->formulation activation Carboxyl Group Activation (EDC/Sulfo-NHS) formulation->activation conjugation Conjugation of Targeting Moiety (e.g., TCO-amine) activation->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Physicochemical Characterization (DLS, Zeta Potential) purification->characterization application In Vitro / In Vivo Application (e.g., PET Imaging) characterization->application

Caption: Workflow for functionalized nanoparticle synthesis and application.

References

An In-depth Technical Guide to Carboxylic Acid-Functionalized Lipids: Synthesis, Characteristics, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acid-functionalized lipids are a pivotal class of molecules in the advancement of drug delivery systems, particularly in the formulation of stimuli-responsive nanocarriers. Their defining feature is the presence of a carboxyl group (-COOH), which imparts a pH-sensitive nature to these lipids. At physiological pH (around 7.4), the carboxyl group is typically deprotonated and negatively charged (-COO⁻), contributing to the stability of lipid assemblies such as liposomes. However, in the acidic microenvironments characteristic of tumors or within cellular endosomes (pH 5.0-6.5), the carboxyl group becomes protonated. This charge neutralization can trigger conformational changes in the lipid structure, leading to the destabilization of the lipid bilayer and the subsequent release of encapsulated therapeutic agents. This targeted release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and experimental evaluation of carboxylic acid-functionalized lipids.

Synthesis of Carboxylic Acid-Functionalized Lipids

The synthesis of these specialized lipids typically involves the esterification or amidation of a hydroxyl or amine group on a parent lipid molecule with a dicarboxylic acid or anhydride (B1165640). Common lipid scaffolds include cholesterol and phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE).

Synthesis of Cholesteryl Hemisuccinate (CHEMS)

CHEMS is a widely used carboxylic acid-functionalized lipid due to its ability to form stable, pH-sensitive liposomes, often in combination with phosphatidylethanolamine.

Experimental Protocol:

  • Materials: Cholesterol, succinic anhydride, pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), chloroform (B151607), hydrochloric acid, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve cholesterol (1 equivalent) in pyridine in a round-bottom flask.

    • Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.15 equivalents) to the solution.[1]

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.

    • Extract the product with chloroform.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude CHEMS by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[1]

Synthesis of Succinylated Phosphatidylethanolamine

Functionalizing the primary amine of phosphatidylethanolamine (PE) provides another route to creating pH-sensitive lipids.

Experimental Protocol:

  • Materials: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), succinic anhydride, triethylamine (B128534) (TEA), chloroform, methanol (B129727).

  • Procedure:

    • Dissolve DOPE (1 equivalent) in a mixture of chloroform and methanol in a round-bottom flask.

    • Add triethylamine (2-3 equivalents) to the solution to act as a base.

    • Add succinic anhydride (1.5 equivalents) portion-wise while stirring.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting N-succinyl-DOPE using column chromatography on silica gel, typically eluting with a gradient of chloroform and methanol.

Physicochemical Characteristics

The functionality of carboxylic acid-functionalized lipids in drug delivery is dictated by their physicochemical properties. Key parameters include the acid dissociation constant (pKa) and the critical micelle concentration (CMC).

Data Presentation

The following tables summarize key quantitative data for representative carboxylic acid-functionalized lipids and liposomes formulated with them.

LipidpKaCritical Micelle Concentration (CMC)Reference(s)
Myristic Acid (in DOPC bilayer)~7.0Not applicable (forms part of bilayer)[2][3]
Palmitic Acid (in DOPC bilayer)~7.2Not applicable (forms part of bilayer)[2][3]
Stearic Acid (in DOPC bilayer)~6.3Not applicable (forms part of bilayer)[2][3]
Cholesteryl Hemisuccinate (CHEMS)~5.3 - 6.5Low (forms aggregates, not classical micelles)[4]
D-Lin-MC3-DMA (ionizable lipid)6.44Not applicable (component of LNPs)[5]
SM-102 (ionizable lipid)6.68Not applicable (component of LNPs)[5]
Liposome (B1194612) FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)Reference(s)
DOPE:CHEMS160-170< 0.2-30 to -50Drug-dependent[6]
DOPE:CHEMS:DSPE-PEG2000110-130< 0.15-25 to -40Drug-dependent
DSPC:Cholesterol:Carboxyl-Lipid90-110< 0.2-20 to -35Drug-dependent

Experimental Protocols for Characterization

Determination of Apparent pKa using TNS Assay

The apparent pKa of ionizable lipids within a liposome is a critical parameter that governs their pH sensitivity. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common fluorometric method for this determination. TNS fluorescence is enhanced when it binds to the positively charged (protonated) surface of the lipid nanoparticles at low pH.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate (B1201080) buffers) at a constant ionic strength.

  • Liposome Preparation: Prepare the liposomes containing the carboxylic acid-functionalized lipid.

  • TNS Assay:

    • In a 96-well black plate, add a fixed amount of the liposome suspension to each well.

    • Add the different pH buffers to the wells.

    • Add a stock solution of TNS to each well to a final concentration of approximately 1-5 µM.

    • Incubate the plate in the dark for 15-30 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.[7]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve.

    • The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.[7]

Liposome Fusion Assay (FRET-based)

This assay measures the mixing of lipid bilayers, which is indicative of membrane fusion. It utilizes a pair of fluorescently labeled lipids, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the liposome membrane.

Methodology:

  • Liposome Preparation:

    • Prepare two populations of liposomes. One labeled with both NBD-PE (1 mol%) and Rhodamine-PE (1 mol%). The other population is unlabeled.

    • In the labeled liposomes, FRET occurs, and the NBD fluorescence is quenched.

  • Fusion Experiment:

    • Mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9) in a buffer at physiological pH (7.4).

    • Monitor the NBD fluorescence (excitation ~465 nm, emission ~530 nm) over time.

    • Induce fusion by lowering the pH of the solution (e.g., by adding a small amount of acid).

  • Data Analysis:

    • Upon fusion, the labeled lipids from the donor liposomes will diffuse into the membrane of the unlabeled acceptor liposomes, increasing the distance between the NBD and Rhodamine probes.

    • This dilution of probes leads to a decrease in FRET efficiency and a corresponding increase in NBD fluorescence intensity.

    • The extent of fusion is calculated as a percentage increase in NBD fluorescence relative to a control where the lipids are completely mixed by adding a detergent like Triton X-100.[8]

Quantitative Drug Release Assay

This protocol quantifies the release of an encapsulated drug from pH-sensitive liposomes in response to a change in pH.

Methodology:

  • Liposome Preparation: Prepare drug-loaded liposomes using the desired formulation.

  • Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated drug using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Release Study:

    • Divide the liposome suspension into two aliquots.

    • Incubate one aliquot in a buffer at physiological pH (7.4) and the other in an acidic buffer (e.g., pH 5.5).

    • At various time points, take samples from each incubation mixture.

    • Separate the released drug from the liposomes. This can be done by ultracentrifugation or by using dialysis tubes with a molecular weight cutoff that allows the free drug to pass through.

    • Quantify the amount of released drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug release at each time point for both pH conditions.

    • Plot the percentage of drug release versus time to generate release profiles.[9]

Cellular Uptake and Intracellular Trafficking

The efficacy of liposomal drug delivery systems containing carboxylic acid-functionalized lipids is highly dependent on their interaction with and uptake by target cells. The primary mechanism of internalization for such nanoparticles is endocytosis.

Experimental Workflow for Studying Cellular Uptake

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lipids Prepare Fluorescently-Labeled Carboxylic Acid Liposomes incubate Incubate Cells with Liposomes prep_lipids->incubate culture_cells Culture Target Cells culture_cells->incubate wash Wash Cells to Remove Non-internalized Liposomes incubate->wash facs Flow Cytometry Analysis (Quantitative Uptake) wash->facs microscopy Confocal Microscopy (Localization) wash->microscopy

Caption: Workflow for cellular uptake studies.

Major Endocytic Pathways

This is a receptor-mediated pathway involving the formation of clathrin-coated pits at the plasma membrane.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor ap2 AP2 Adaptor Complex receptor->ap2 Recruitment liposome Liposome liposome->receptor Binding clathrin Clathrin ap2->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Fission uncoating Uncoating vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome Fusion

Caption: Clathrin-mediated endocytosis pathway.

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are characterized by the presence of caveolin proteins.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm caveolae Caveolae vesicle Caveolar Vesicle caveolae->vesicle Fission Dynamin liposome Liposome liposome->caveolae Binding caveolin Caveolin caveolin->caveolae dynamin Dynamin caveosome Caveosome vesicle->caveosome Trafficking golgi_er Golgi / ER caveosome->golgi_er

Caption: Caveolae-mediated endocytosis pathway.

This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes. It is often initiated by growth factors.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor growth_factor->receptor Binding actin Actin Polymerization receptor->actin Signaling Cascade (e.g., Rac1, PI3K) ruffle Membrane Ruffle macropinosome Macropinosome ruffle->macropinosome Closure actin->ruffle Formation late_endosome Late Endosome/ Lysosome macropinosome->late_endosome Maturation

Caption: Macropinocytosis signaling pathway.

Conclusion

Carboxylic acid-functionalized lipids are indispensable components in the design of intelligent drug delivery systems. Their pH-responsive nature allows for targeted drug release in pathological tissues, thereby enhancing therapeutic outcomes and reducing systemic toxicity. A thorough understanding of their synthesis, physicochemical properties, and interactions with biological systems is crucial for the rational design and optimization of next-generation nanomedicines. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

The Pivotal Role of Head Group Modified Functionalized Lipids in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and advanced therapeutics, lipids have transcended their traditional role as mere structural components of cell membranes. The advent of nanotechnology has ushered in an era where lipids, particularly those with modified head groups, are engineered as sophisticated tools to probe biological systems and deliver therapeutic payloads with unprecedented precision. These functionalized lipids, incorporated into delivery vehicles like liposomes and lipid nanoparticles (LNPs), are at the forefront of innovation in drug delivery, diagnostics, and fundamental biological research.

This technical guide delves into the core of head group modified functionalized lipids, offering a comprehensive overview of their synthesis, characterization, and diverse applications. We will explore their critical role in targeted drug delivery, their influence on cellular signaling pathways, and their utility in understanding membrane biophysics. This document is designed to be a practical resource, providing researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to harness the power of these versatile molecules.

The Chemistry of Innovation: Modifying the Lipid Head Group

The polar head group of a lipid is its primary interface with the aqueous biological environment. Chemical modification of this region allows for the tuning of its physicochemical properties, such as charge, polarity, and steric hindrance, which in turn dictates its interaction with cells and biomolecules.[1] Common modifications include the attachment of:

  • Targeting Ligands: Peptides (e.g., RGD), antibodies, and small molecules that bind to specific receptors on target cells, enhancing the delivery of therapeutic agents.

  • Polymers: Such as polyethylene (B3416737) glycol (PEG), to create a hydrophilic shield that reduces clearance by the immune system, thereby prolonging circulation time.

  • Charged Moieties: Cationic lipids are crucial for encapsulating and delivering negatively charged nucleic acids like mRNA and siRNA.[2][3][4]

  • pH-Sensitive Groups: To trigger the release of encapsulated drugs in the acidic environment of endosomes or tumors.

  • Fluorescent Probes: For imaging and tracking the biodistribution of lipid-based nanoparticles.

Applications in Research and Therapeutics

Targeted Drug and Gene Delivery

Head group functionalization is a cornerstone of targeted drug delivery, enabling the selective accumulation of therapeutic agents in diseased tissues while minimizing off-target effects.

Quantitative Impact of Head Group Modification on Cellular Uptake and Nanoparticle Properties:

The choice of head group has a profound impact on the efficacy of drug delivery systems. The following tables summarize quantitative data from various studies, illustrating the influence of different head group modifications on key parameters.

Head GroupLipid CompositionCell Line% Cellular Uptake Increase (Compared to Control)Reference
Phosphatidic Acid (PA)PA:PC (50:50)4T1 (Breast Cancer)~150%[5]
Phosphatidylethanolamine (PE)PE:PC (50:50)4T1 (Breast Cancer)~100%[5]
Phosphatidylserine (B164497) (PS)PS:PC (50:50)4T1 (Breast Cancer)~80%[5]
Phosphatidylglycerol (PG)PG:PC (50:50)4T1 (Breast Cancer)~60%[5]
RGD PeptideRGD-DSPE-PEG-LiposomesU87 (Glioma)~650% (vs. non-targeted)[6]
Peptide-22Pep22-DSPE-PEG-LiposomesU87 (Glioma)~480% (vs. non-targeted)[6]
FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Doxorubicin Liposomes (LP)98.2 ± 3.1-15.6 ± 1.296.1 ± 2.5[6]
c(RGDfK)-DOX-LP101.5 ± 2.8-18.3 ± 1.595.3 ± 2.1[6]
Pep-22-DOX-LP103.1 ± 3.5-17.9 ± 1.894.8 ± 2.8[6]
c(RGDfK)/Pep-22-DOX-LP104.7 ± 3.9-20.1 ± 2.195.6 ± 2.3[6]
FTT5-hFVIII mRNA LLNs150-200+10 to +20>90%[7]
Modulation of Cellular Signaling Pathways

Functionalized lipids can do more than just deliver cargo; they can actively participate in and modulate cellular signaling pathways. This opens up new avenues for therapeutic intervention and for studying complex biological processes.

Signaling Pathways Influenced by Head Group Modified Lipids:

  • Apoptosis Induction by Phosphatidylserine (PS) and Ceramide: Liposomes containing PS can selectively target and induce apoptosis in cancer cells.[6] The externalization of PS on apoptotic cells is a well-known "eat-me" signal that triggers their clearance by phagocytes through a process called efferocytosis.[8][9][10][11][12] Ceramide, a sphingolipid, is another potent pro-apoptotic second messenger. Its generation can be triggered by various cellular stresses and it participates in both intrinsic and extrinsic apoptotic pathways.[3][7][13][14][15][16][17][18][19][20]

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Ceramide Ceramide Ceramide->Death Receptors (Fas, TNFR) Promotes clustering Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Caspase-3 PS Liposomes PS Liposomes PS Liposomes->Mitochondrion Induces stress Apoptosis Apoptosis Caspase-3->Apoptosis Integrin_Signaling RGD-Liposome RGD-Liposome Integrin Receptor Integrin Receptor RGD-Liposome->Integrin Receptor Binds FAK FAK Integrin Receptor->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Survival/Proliferation TLR2_Signaling Cationic Liposome Cationic Liposome TLR2 TLR2 Cationic Liposome->TLR2 Activates NLRP3 Inflammasome NLRP3 Inflammasome Cationic Liposome->NLRP3 Inflammasome Activates MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces transcription Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates IL-1B IL-1B Caspase-1->IL-1B Cleaves pro-IL-1B to Synthesis_Workflow Start Start Lipid with reactive head group (e.g., Maleimide-PEG-DSPE) Lipid with reactive head group (e.g., Maleimide-PEG-DSPE) Start->Lipid with reactive head group (e.g., Maleimide-PEG-DSPE) Peptide with thiol group (e.g., Cys-RGD) Peptide with thiol group (e.g., Cys-RGD) Start->Peptide with thiol group (e.g., Cys-RGD) Dissolve in organic solvent Dissolve in organic solvent Lipid with reactive head group (e.g., Maleimide-PEG-DSPE)->Dissolve in organic solvent Mix reactants Mix reactants Dissolve in organic solvent->Mix reactants Dissolve in aqueous buffer Dissolve in aqueous buffer Peptide with thiol group (e.g., Cys-RGD)->Dissolve in aqueous buffer Dissolve in aqueous buffer->Mix reactants Incubate (e.g., room temp, 2-4h) Incubate (e.g., room temp, 2-4h) Mix reactants->Incubate (e.g., room temp, 2-4h) Purification (e.g., Dialysis, Chromatography) Purification (e.g., Dialysis, Chromatography) Incubate (e.g., room temp, 2-4h)->Purification (e.g., Dialysis, Chromatography) Characterization (e.g., NMR, Mass Spec) Characterization (e.g., NMR, Mass Spec) Purification (e.g., Dialysis, Chromatography)->Characterization (e.g., NMR, Mass Spec) Lyophilize and store Lyophilize and store Characterization (e.g., NMR, Mass Spec)->Lyophilize and store End End Lyophilize and store->End

References

A Technical Guide to the Solubility of 18:1 Dodecanyl PE in Chloroform and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the solubility characteristics of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl). It includes qualitative and semi-quantitative solubility data, a comprehensive experimental protocol for solubility determination, and a logical workflow diagram to guide laboratory procedures.

Introduction to this compound

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl, commonly referred to as this compound or N-dodecanyl-DOPE, is a synthetic phospholipid. It is structurally derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a naturally occurring phospholipid, by the addition of a twelve-carbon dodecanyl chain to the headgroup's primary amine. This modification alters the molecule's physicochemical properties, including its hydrophobicity and its behavior in lipid assemblies.

Like other phospholipids, this compound is an amphipathic molecule, possessing a hydrophilic phosphoethanolamine headgroup and two long hydrophobic oleoyl (B10858665) tails. Such molecules are fundamental components of lipid bilayers and are widely utilized in the formulation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[1] Understanding the solubility of this lipid in various organic solvents is critical for its handling, purification, formulation, and quality control processes.

Solubility Data

The solubility of lipids is primarily governed by the principle of "like dissolves like." Due to the long, nonpolar hydrocarbon chains, lipids are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2][3] The addition of the N-dodecanyl chain to DOPE further increases its lipophilicity.

Precise quantitative solubility data (i.e., saturation concentration) for this compound is not widely available in public literature. However, based on the general principles of lipid chemistry and data from suppliers on related compounds, a qualitative and semi-quantitative summary can be compiled.

Table 1: Solubility Profile of this compound and Related Compounds

SolventChemical FormulaPolarityExpected Solubility of this compoundNotes
Nonpolar Solvents
Chloroform (B151607)CHCl₃NonpolarHigh / SolubleA concentration of at least 10 mg/mL is achievable for the base compound, DOPE.[4][5] It is commonly sold in chloroform solution.[6]
HexaneC₆H₁₄NonpolarHighGeneral solvent for nonpolar lipids.[7]
TolueneC₇H₈NonpolarHighGeneral solvent for nonpolar lipids.
Diethyl Ether(C₂H₅)₂ORelatively NonpolarSolubleA common solvent for lipid extraction and manipulation.[7][8]
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleOften used for dissolving lipids.
Polar Protic Solvents
Ethanol (B145695)C₂H₅OHPolarSparingly Soluble to InsolubleThe polarity of ethanol is generally too high to effectively dissolve large, highly lipophilic molecules.[8]
MethanolCH₃OHPolarSparingly Soluble to InsolubleSimilar to ethanol, its high polarity limits its utility for dissolving complex lipids.
WaterH₂OHighly PolarInsolubleThe hydrophobic nature of the acyl and dodecanyl chains prevents dissolution in aqueous solutions.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory method for accurately determining the solubility of this compound in a specific organic solvent at a constant temperature. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved lipid.[9]

3.1. Materials and Equipment

  • This compound

  • Selected organic solvent (e.g., chloroform, analytical grade)

  • Analytical balance

  • Glass vials with solvent-resistant caps (B75204) (e.g., PTFE-lined)

  • Constant temperature bath or incubator with shaker

  • Vortex mixer

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC with ELSD/CAD, or UPLC-MS)

3.2. Procedure

  • Preparation of Supersaturated Mixture:

    • Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately record the weight of the added lipid.

    • Add a precise, known volume or weight of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25°C) with agitation (shaking or stirring).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Periodically check for the presence of undissolved lipid.

  • Separation of Undissolved Solute:

    • After equilibration, remove the vial from the shaker. Allow it to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vial at a moderate speed.

    • Carefully collect a precise aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.

    • Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes): Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried lipid is achieved. The difference in weight gives the mass of the dissolved lipid.

    • Chromatographic Method (Preferred): Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered saturated solution (after appropriate dilution) and the standards using a suitable analytical method (e.g., HPLC). Create a calibration curve to determine the exact concentration in the saturated sample.[9]

  • Calculation of Solubility:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical process for determining lipid solubility can be visualized to ensure clarity and reproducibility in the laboratory setting.

G prep 1. Preparation Add excess this compound to known volume of solvent equil 2. Equilibration Agitate at constant temp (e.g., 24-48h) prep->equil sep 3. Separation Centrifuge to pellet undissolved lipid equil->sep filter 4. Filtration Collect supernatant and filter (e.g., 0.22 µm PTFE filter) sep->filter quant 5. Quantification Analyze filtrate via HPLC or Gravimetric method filter->quant calc 6. Calculation Determine solubility (e.g., mg/mL or mol/L) quant->calc

Caption: Workflow for experimental determination of lipid solubility.

References

An In-depth Technical Guide to the Storage and Handling of 18:1 Dodecanyl PE Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the storage and handling of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl) powder. Adherence to these guidelines is critical for maintaining the chemical integrity, stability, and performance of this fusogenic lipid in research and drug development applications.

Introduction to this compound

This compound is a head-group modified phosphatidylethanolamine (B1630911) (PE) characterized by the presence of two oleoyl (B10858665) (18:1) chains and a dodecanyl group attached to the ethanolamine (B43304) headgroup. This modification imparts fusogenic properties to the lipid, making it a valuable component in the preparation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[1][2] Its unsaturated fatty acid chains, however, also make it susceptible to degradation if not stored and handled correctly.

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound powder. The primary concerns are hydrolysis and oxidation of the unsaturated oleoyl chains.

Quantitative Storage Recommendations

ParameterRecommendationRationaleSource(s)
Temperature -20°CTo minimize lipid degradation and maintain long-term stability.[1][3]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the unsaturated fatty acid chains.[3]
Container Glass vial with a Teflon-lined capTo prevent leaching of impurities from plastic containers and ensure an airtight seal.[3]
Light Exposure Stored in the dark or in an amber vialWhile not explicitly stated as light-sensitive, it is a general best practice for unsaturated lipids.General Lab Practice
Form Powder (lyophilized)The powder form is generally more stable for long-term storage than solutions.[4][5]
Stability 1 year (when stored correctly)Under the recommended conditions, the lipid is expected to remain stable for at least one year.[1]

Handling Procedures

Due to its hygroscopic and unsaturated nature, this compound powder requires careful handling to prevent moisture absorption and subsequent degradation.[3][6]

Initial Handling of a New Container

Upon receiving a new container of this compound powder, which is typically shipped on dry ice, it should be immediately transferred to a -20°C freezer.[1] Before opening the container for the first time, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and the powder becoming gummy and difficult to handle.[3][6]

Weighing and Aliquoting

The hygroscopic nature of unsaturated lipid powders makes them difficult to weigh accurately in an open environment.[4][5][6] The recommended procedure is to handle the powder in a dry, inert atmosphere, such as in a glove box.

If a dry box is not available, the preferred method is to prepare a stock solution of the entire contents of the vial in a suitable organic solvent immediately after opening. This mitigates issues with repeated handling of the hygroscopic powder.

Preparation of a Stock Solution

Protocol for Preparing a Stock Solution from Powder:

  • Equilibration: Remove the sealed vial of this compound powder from the -20°C freezer and place it in a desiccator to allow it to reach room temperature.

  • Solvent Selection: A high-purity, anhydrous organic solvent is required. Chloroform (B151607) or a chloroform:methanol mixture is commonly used.

  • Dissolution: In a fume hood, open the vial and add a precise volume of the chosen solvent to dissolve the entire contents. Use glass or stainless steel pipettes for solvent transfer; do not use plastic.[3]

  • Transfer and Storage: Transfer the resulting solution to a clean glass vial with a Teflon-lined cap. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Store the stock solution at -20°C.[3][5]

Workflow for Handling this compound Powder

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_storage_solution Stock Solution Storage receive Receive on Dry Ice store_freezer Immediately store at -20°C receive->store_freezer equilibrate Equilibrate to Room Temp in Desiccator store_freezer->equilibrate open_vial Open Vial in Dry/Inert Atmosphere equilibrate->open_vial weigh_powder Weigh Powder (in dry box) open_vial->weigh_powder Option 1 dissolve Dissolve in Anhydrous Organic Solvent open_vial->dissolve Option 2 (Recommended) weigh_powder->dissolve transfer_vial Transfer to Glass Vial (Teflon-lined cap) dissolve->transfer_vial purge_gas Purge with Inert Gas transfer_vial->purge_gas store_solution Store at -20°C purge_gas->store_solution

Caption: Recommended workflow for handling this compound powder from receipt to storage as a stock solution.

Chemical Instability and Degradation Pathways

The primary modes of chemical degradation for this compound are hydrolysis and oxidation, both of which compromise the structural integrity and functionality of the lipid.

Hydrolysis

Hydrolysis involves the cleavage of the ester bonds that link the oleoyl fatty acid chains to the glycerol (B35011) backbone.[7][8] This process is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.[7] The products of hydrolysis are lysophospholipids and free fatty acids.[7][8] The accumulation of lysophospholipids can alter the properties of lipid bilayers, potentially leading to instability and leakage in liposomal formulations.[8]

Oxidation

The double bonds in the two oleoyl chains are susceptible to oxidation by molecular oxygen.[7] This process is often initiated by free radicals and can lead to a chain reaction, resulting in the formation of lipid hydroperoxides.[7][9] These hydroperoxides can further decompose into a variety of secondary oxidation products, including aldehydes and ketones. Oxidation alters the structure of the fatty acid chains, which can impact the packing of the lipids in a bilayer and affect membrane fluidity and permeability.[9]

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PE This compound water Water (H₂O) PE->water oxygen Oxygen (O₂) + Free Radicals PE->oxygen lyso_pe Lysophospholipid water->lyso_pe cleaves ester bond ffa Free Fatty Acid water->ffa cleaves ester bond hydroperoxide Lipid Hydroperoxide oxygen->hydroperoxide attacks double bond secondary_products Secondary Oxidation Products (Aldehydes, Ketones) hydroperoxide->secondary_products decomposes

Caption: Major chemical degradation pathways for unsaturated phosphatidylethanolamines.

Experimental Protocols for Quality Assessment

Regular quality assessment is recommended, especially if there is a suspicion of improper storage or handling. Thin-Layer Chromatography (TLC) is a rapid and effective method for routine purity checks.

Protocol for Thin-Layer Chromatography (TLC)

This protocol is adapted for the analysis of phospholipids (B1166683).

Materials:

  • HPTLC silica (B1680970) gel 60 plates

  • TLC development tank

  • Mobile Phase A: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Mobile Phase B: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

  • Visualization Reagents:

    • Iodine vapor

    • Ninhydrin (B49086) spray (for primary amines like PE)

    • Phosphorus spray (for all phospholipids)

Procedure:

  • Plate Activation: Activate the HPTLC plate by heating it at 110-120°C for 30 minutes. Allow to cool in a desiccator.

  • Sample Preparation: Dissolve a small amount of the this compound in chloroform to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the plate, about 1 cm from the bottom. Also spot a reference standard if available.

  • Development: Place the plate in a TLC tank pre-saturated with the chosen mobile phase. Allow the solvent front to migrate to about 1 cm from the top of the plate.

  • Drying: Remove the plate from the tank and dry it thoroughly in a fume hood.

  • Visualization:

    • Iodine: Place the dried plate in a tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots.

    • Ninhydrin: Spray the plate with ninhydrin solution and heat gently. Primary amines, such as the headgroup of PE, will appear as purple spots.

    • Phosphorus: Spray with a phosphorus-specific reagent (e.g., molybdenum blue) and heat. All phospholipids will appear as blue spots.

Interpretation: A pure sample of this compound should appear as a single spot. The presence of additional spots may indicate degradation. For instance, a spot corresponding to lysophosphatidylethanolamine would migrate differently and could be indicative of hydrolysis.

Conclusion

The integrity of this compound powder is critical for its successful application in research and development. By adhering to stringent storage conditions at -20°C under an inert atmosphere and employing careful handling techniques to avoid moisture exposure, researchers can minimize degradation through hydrolysis and oxidation. The use of appropriate analytical methods like TLC can further ensure the quality and purity of the lipid, leading to more reliable and reproducible experimental outcomes.

References

The Fusogenic Mechanism of N-dodecyl-phosphatidylethanolamine (N-dod-PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-phosphatidylethanolamine (N-dod-PE) is a synthetic phospholipid that has garnered significant interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic agents. Its fusogenic properties are critical for the endosomal escape of the encapsulated cargo, a key step in ensuring the therapeutic efficacy of LNP-based formulations. This technical guide provides an in-depth exploration of the core mechanisms underlying the fusogenicity of N-dod-PE lipids, supported by quantitative data from analogous lipids, detailed experimental protocols, and visual representations of the key processes.

The fusogenicity of phosphatidylethanolamine (B1630911) (PE) lipids, including N-dod-PE, is intrinsically linked to their molecular shape and their propensity to form non-lamellar lipid phases. Unlike the cylindrical shape of bilayer-forming lipids such as phosphatidylcholine (PC), PE lipids possess a smaller headgroup relative to their acyl chains, resulting in a conical shape. This molecular geometry favors the formation of inverted hexagonal (HII) phases, which are crucial intermediates in the process of membrane fusion. The N-dodecyl chain of N-dod-PE further modulates its physicochemical properties, influencing its insertion into lipid bilayers and its fusogenic potential.

Mechanism of N-dod-PE Mediated Membrane Fusion

The fusion process mediated by N-dod-PE can be conceptualized as a series of steps that lower the energy barrier for the merging of two apposed lipid bilayers. This process is often initiated by environmental triggers within the endosome, such as a decrease in pH.

  • Protonation and Charge Neutralization: In the acidic environment of the late endosome (pH 5-6), the phosphate (B84403) group of N-dod-PE can become protonated. This neutralizes the negative charge, reducing electrostatic repulsion between the LNP and the endosomal membrane.

  • Destabilization of the Bilayer: The conical shape of N-dod-PE induces negative curvature strain in the lipid bilayer. This inherent instability is a driving force for the transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.

  • Formation of Fusion Intermediates: The transition to the HII phase is not instantaneous but proceeds through a series of transient, high-curvature intermediates:

    • Stalk Formation: The outer leaflets of the two opposing membranes merge, forming a "stalk-like" connection. This is the initial point of lipid mixing.

    • Hemifusion Diaphragm: The stalk expands into a hemifusion diaphragm, where the outer leaflets are continuous, but the inner leaflets remain separate.

    • Fusion Pore Formation: The hemifusion diaphragm becomes unstable and ruptures, leading to the formation of a fusion pore. This pore allows for the mixing of the aqueous contents of the LNP and the endosomal lumen, ultimately leading to the release of the therapeutic cargo into the cytoplasm.

The presence of other lipids in the LNP formulation, such as cationic lipids and cholesterol, can significantly influence the fusogenicity of N-dod-PE. Cationic lipids can enhance the interaction with the negatively charged endosomal membrane, while cholesterol can modulate membrane fluidity and the propensity to form non-lamellar structures.

Quantitative Data on Fusogenicity

ParameterConditionObservationReference
Lipid Concentration Liposomes containing varying mol% of N-C12-DOPE in DOPCAt least 60 mol% of N-C12-DOPE was required for binding and fusion with erythrocyte ghosts in the presence of 3 mM Ca2+.[1]
Cation Requirement N-C12-DOPE/DOPC (70:30) liposomes1 mM Ca2+ was required for binding.[1]
Cation Requirement for Fusion N-C12-DOPE/DOPC (70:30) liposomes1.25 mM Ca2+ and Mg2+ were sufficient for lipid mixing and delivery of encapsulated dextrans.[1]
pH-Dependent Fusion N-C12-DOPE/DOPC liposomesLow pH-dependent fusion was observed in the absence of any divalent cations.[1]

Experimental Protocols

The fusogenic properties of N-dod-PE containing liposomes are typically assessed using lipid mixing assays, most commonly employing Förster Resonance Energy Transfer (FRET).

FRET-Based Lipid Mixing Assay

Principle:

This assay monitors the dilution of two fluorescent lipid probes, a donor and an acceptor, within a lipid bilayer. When the probes are in close proximity in the same membrane, the donor's fluorescence is quenched by the acceptor. Upon fusion of labeled liposomes with unlabeled liposomes, the probes are diluted, leading to a decrease in FRET efficiency and an increase in the donor's fluorescence.

Materials:

  • N-dod-PE

  • Helper lipids (e.g., DOPC, cholesterol)

  • Fluorescent lipid probes:

    • Donor: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)

    • Acceptor: N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Acidic buffer (e.g., acetate (B1210297) buffer, pH 5.5)

  • Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare two populations of liposomes:

      • Labeled Liposomes: Co-dissolve N-dod-PE, helper lipids, NBD-PE (1 mol%), and Rhodamine-PE (1 mol%) in chloroform.

      • Unlabeled Liposomes: Dissolve N-dod-PE and helper lipids in chloroform.

    • Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid films with the appropriate buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the MLVs through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled:unlabeled).

    • Monitor the fluorescence of the NBD-PE donor at its emission maximum (e.g., ~530 nm) with excitation at its excitation maximum (e.g., ~465 nm).

    • Record a baseline fluorescence signal at neutral pH.

    • To induce fusion, add the acidic buffer to the cuvette to lower the pH to the desired value (e.g., pH 5.5).

    • Continue to monitor the increase in NBD-PE fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% fusion.

  • Data Analysis:

    • Calculate the percentage of fusion at a given time point using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 Where:

      • Ft is the fluorescence intensity at time t.

      • F0 is the initial fluorescence intensity.

      • Fmax is the maximum fluorescence intensity after the addition of detergent.

Visualizations

Signaling Pathway of N-dod-PE Mediated Membrane Fusion

Fusogenicity_Pathway cluster_endosome Endosomal Lumen (Low pH) cluster_cytoplasm Cytoplasm Protonation Protonation of N-dod-PE Destabilization Bilayer Destabilization Protonation->Destabilization Stalk Stalk Formation Destabilization->Stalk Lipid Rearrangement Hemifusion Hemifusion Diaphragm Stalk->Hemifusion Pore Fusion Pore Formation Hemifusion->Pore Cargo_Release Cargo Release Pore->Cargo_Release Content Mixing LNP LNP with N-dod-PE LNP->Protonation Acidification

Caption: N-dod-PE mediated endosomal escape pathway.

Experimental Workflow for FRET-Based Fusion Assay

FRET_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Lipid_Mix Prepare Lipid Mixtures (Labeled & Unlabeled) Film_Formation Dry to Thin Film Lipid_Mix->Film_Formation Hydration Hydrate Film to form MLVs Film_Formation->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Mix_Liposomes Mix Labeled & Unlabeled Liposomes in Cuvette Extrusion->Mix_Liposomes Baseline Record Baseline Fluorescence (pH 7.4) Mix_Liposomes->Baseline Induce_Fusion Induce Fusion (Lower pH to 5.5) Baseline->Induce_Fusion Monitor Monitor Fluorescence Increase Induce_Fusion->Monitor Detergent Add Detergent (Fmax) Monitor->Detergent Calculate Calculate % Fusion Detergent->Calculate

Caption: Workflow for FRET-based lipid mixing assay.

Conclusion

N-dodecyl-phosphatidylethanolamine is a key excipient in the development of fusogenic lipid nanoparticle systems. Its ability to promote membrane fusion is rooted in its conical molecular shape, which favors the formation of non-lamellar lipid structures that act as intermediates in the fusion process. The environmental trigger of low pH in the endosome is a critical factor in initiating this cascade of events, leading to the efficient release of therapeutic cargo into the cytoplasm. The methodologies outlined in this guide provide a framework for the quantitative assessment of N-dod-PE's fusogenic activity, enabling the rational design and optimization of next-generation drug delivery vehicles. Further research focusing directly on N-dod-PE will be invaluable in refining our understanding and expanding its application in advanced therapeutic modalities.

References

Unveiling Cellular Secrets: A Guide to Functionalized Lipids as Reporter Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, lipids are far more than simple structural components. They are dynamic players in a multitude of signaling pathways, regulators of membrane fluidity, and key partners in protein interactions. To decipher these complex roles, scientists are increasingly turning to functionalized lipids—native lipid structures modified with reporter moieties. These molecular spies allow for the real-time tracking and quantification of lipid behavior within the complex cellular milieu, offering unprecedented insights into health and disease. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of functionalized lipids as powerful reporter molecules.

Core Concepts: The Utility of a Molecular Spy

Functionalized lipids are designed to mimic their natural counterparts while carrying a detectable tag. This tag can be a fluorophore, a spin label, a biotin (B1667282) molecule, or a "clickable" chemical handle, each offering unique advantages for different applications. The core principle lies in the ability of these modified lipids to incorporate into biological membranes and participate in cellular processes, thereby reporting on their local environment, interactions, and metabolic fate.

The choice of a functionalized lipid depends on the specific biological question being addressed. Key considerations include:

  • Mimicry of the Natural Lipid: The modification should be minimal to ensure the reporter lipid behaves as closely as possible to its endogenous analog.

  • Reporter Group Properties: The tag's characteristics, such as brightness for fluorescent probes or the specific reactivity of a clickable group, are crucial for sensitive and specific detection.

  • Application: The experimental setup, whether it involves live-cell imaging, in vitro binding assays, or mass spectrometry-based quantification, will dictate the most suitable type of functionalized lipid.

A Toolkit of Reporter Lipids: Types and Applications

The versatility of functionalized lipids stems from the variety of available reporter groups. Each class of reporter lipid provides a unique window into cellular processes.

Fluorescent Lipid Probes: Illuminating Membrane Dynamics and Signaling

Fluorescently labeled lipids are invaluable tools for visualizing lipid localization, trafficking, and the biophysical properties of membranes in real-time. Common fluorescent tags include Nitrobenzoxadiazole (NBD) and diphenylhexatriene (DPH).

  • Membrane Fluidity: Probes like DPH are used to measure membrane fluidity through fluorescence anisotropy. A higher anisotropy value indicates a more ordered and less fluid membrane environment.

  • Lipid Rafts: Certain fluorescent probes partition preferentially into specific membrane microdomains, such as lipid rafts, allowing for their visualization and characterization[1][2][3][4].

  • Enzyme Activity: Förster Resonance Energy Transfer (FRET)-based lipid reporters can be designed to monitor the activity of lipid-modifying enzymes like phospholipases. Cleavage of the lipid substrate separates a FRET pair, leading to a detectable change in fluorescence[5].

Biotinylated Lipids: Uncovering Protein-Lipid Interactions

Biotinylated lipids are powerful tools for identifying and characterizing lipid-binding proteins. The high affinity of biotin for streptavidin or avidin (B1170675) allows for the capture and isolation of protein-lipid complexes.

  • Protein-Lipid Overlay Assays: In this technique, different lipids are spotted onto a membrane, which is then incubated with a protein of interest. If the protein binds to a specific lipid, it can be detected using an antibody against the protein or a tag.

  • Liposome Pulldown Assays: Biotinylated lipids can be incorporated into liposomes. These liposomes are then used to "pull down" interacting proteins from a cell lysate, which can be subsequently identified by mass spectrometry.

Clickable Lipids: Bioorthogonal Labeling for Tracking and Identification

"Click chemistry" refers to a set of bioorthogonal reactions that are highly specific and efficient, even in complex biological systems. Lipids functionalized with a "clickable" handle, such as an alkyne or an azide, can be metabolically incorporated into cells and then specifically labeled with a reporter molecule (e.g., a fluorophore or biotin) for visualization or affinity purification[1][6][7][8]. This approach offers excellent temporal and spatial control over labeling.

Photoactivatable Lipids: Capturing Transient Interactions

Photoactivatable lipid probes contain a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with nearby molecules[9][10][11][12][13]. This "photo-crosslinking" allows for the capture of transient and weak interactions between lipids and proteins or other lipids, providing a snapshot of the molecular neighborhood of the probe at a specific moment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of functionalized lipids as reporter molecules.

Table 1: Encapsulation Efficiency of Different Liposome Formulations

Liposome FormulationEncapsulation MethodEncapsulated MoleculeEncapsulation Efficiency (%)Reference
Cationic LiposomesLipid Film HydrationCefepimeHigh[14]
Anionic LiposomesLipid Film HydrationCefepimeLow[14]
Griseofulvin-loaded Liposomes (from powder)Thin Film HydrationGriseofulvin32[15]
Griseofulvin-loaded Liposomes (from solution)Thin Film HydrationGriseofulvin98[15]
Liposomes with non-purified soy lecithinLyophilizationCasein Hydrolysate30-40[14]
MagnetoliposomesReverse-Phase EvaporationMethotrexate (MTX)61.4[16]
LiposomesPassive-loading thin-film hydrationMethotrexate (MTX)23-31[16]

Table 2: Fluorescence Anisotropy of DPH in Different Lipid Environments

Lipid CompositionPhaseTemperature (°C)Fluorescence Anisotropy (r)Reference
DMPCGel< 23High[17]
DMPCLiquid Crystalline> 23Low[17]
DPPCGel< 41High[17]
DPPCLiquid Crystalline> 41Low[17]
DSPCGel< 55High[17]
DSPCLiquid Crystalline> 55Low[17]
Liposomes (erythrocyte-like)--Varies with laser radiation[18]

Table 3: FRET Pairs for Studying Protein-Lipid Interactions

DonorAcceptorR0 (Å)ApplicationReference
TryptophanNBD~22Protein-lipid binding[19]
AEDANSFITC~46Protein-lipid binding[19]
BODIPYTRITC~55Protein-lipid binding[19]
CFPYFP~49Protein-protein interaction[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving functionalized lipids.

Synthesis of NBD-Labeled Phospholipids

Objective: To synthesize a fluorescently labeled phospholipid for use in membrane studies.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Triethylamine (TEA)

  • Chloroform (B151607)

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve DPPE in a mixture of chloroform and methanol.

  • Add a molar excess of TEA to the solution to act as a base.

  • Slowly add a solution of NBD-Cl in chloroform to the DPPE solution while stirring.

  • Allow the reaction to proceed at room temperature in the dark for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a mild acid solution to remove excess TEA.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the resulting NBD-labeled phospholipid (NBD-PE) by silica gel column chromatography using a chloroform/methanol gradient.

  • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy[12][21][22][23].

Preparation of Liposomes Containing Functionalized Lipids

Objective: To create model membranes (liposomes) incorporating a functionalized lipid for in vitro assays.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Functionalized lipid (e.g., NBD-PE)

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., PBS)

Procedure:

  • In a round-bottom flask, dissolve the primary lipid, functionalized lipid (typically 1-5 mol%), and cholesterol (if used) in chloroform.

  • Remove the chloroform by rotary evaporation to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm)[2][14][15][24][25][26][27][28].

  • Characterize the liposomes for size and lamellarity using dynamic light scattering (DLS) and cryo-electron microscopy.

Protein-Lipid Overlay Assay

Objective: To identify lipids that bind to a protein of interest.

Materials:

  • Lipids of interest

  • Nitrocellulose or PVDF membrane

  • Purified protein of interest (e.g., with a GST or His tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Dissolve the lipids in an appropriate solvent (e.g., chloroform/methanol/water mixture).

  • Spot small volumes (1-2 µL) of each lipid solution onto the nitrocellulose membrane and allow it to dry completely[7][9][26][29][30][31][32].

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a solution of the purified protein in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane extensively with TBST to remove unbound protein.

  • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane a final time with TBST.

  • Detect the bound protein using a chemiluminescent substrate and imaging system. A positive signal at the location of a spotted lipid indicates an interaction.

Metabolic Labeling with Clickable Lipids and Fluorescence Imaging

Objective: To visualize the incorporation and localization of a specific lipid within live cells.

Materials:

  • Clickable lipid analog (e.g., an alkyne-modified fatty acid)

  • Cell culture medium

  • Cells of interest

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing an azide-functionalized fluorophore, a copper(I) catalyst, and a ligand)

  • Fluorescence microscope

Procedure:

  • Incubate the cells with the clickable lipid analog in the cell culture medium for a desired period to allow for metabolic incorporation[16][33].

  • Wash the cells to remove any unincorporated lipid analog.

  • Fix the cells with paraformaldehyde and then permeabilize them to allow the click chemistry reagents to enter.

  • Incubate the cells with the click chemistry reaction cocktail in the dark to ligate the fluorescent probe to the incorporated clickable lipid[1][7][8][10][11][34].

  • Wash the cells thoroughly to remove excess reaction components.

  • Mount the coverslips on microscope slides and visualize the fluorescently labeled lipids using a fluorescence microscope.

Visualizing Cellular Processes: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving functionalized lipids.

PIP2 Signaling Pathway

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial signaling lipid that is hydrolyzed by phospholipase C (PLC) to generate the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3)[19][31]. This pathway can be investigated using functionalized PIP2 analogs.

PIP2_Signaling GPCR GPCR G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 (Reporter Lipid) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

PIP2 Signaling Pathway
Experimental Workflow for Identifying Lipid-Binding Proteins

This workflow illustrates the use of photoactivatable and clickable lipid probes to identify protein interaction partners.

Lipid_Protein_Interaction_Workflow Metabolic_Labeling 1. Metabolic Labeling with Photoactivatable & Clickable Lipid UV_Activation 2. UV Activation (Photo-crosslinking) Metabolic_Labeling->UV_Activation Cell_Lysis 3. Cell Lysis UV_Activation->Cell_Lysis Click_Chemistry 4. Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification Elution 6. Elution Affinity_Purification->Elution MS_Analysis 7. Mass Spectrometry (Protein Identification) Elution->MS_Analysis Identified_Proteins Identified Lipid-Binding Proteins MS_Analysis->Identified_Proteins

Workflow for Identifying Lipid-Binding Proteins

Conclusion

Functionalized lipids have emerged as indispensable tools in modern cell biology and drug discovery. By providing the means to visualize, track, and quantify the behavior of specific lipid species in their native environment, these reporter molecules are helping to unravel the intricate roles of lipids in cellular function. The continued development of novel functionalized lipids with improved properties, coupled with advancements in imaging and analytical technologies, promises to further expand our understanding of the complex world of lipid biology and open new avenues for therapeutic intervention.

References

The Dodecanoyl Group in Phosphatidylethanolamine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the dodecanoyl group in phosphatidylethanolamine (B1630911) (PE) lipids. The presence of a dodecanoyl (C12:0) acyl chain, also known as a lauroyl group, attached to the head-group amine of PE forms N-dodecanoyl-phosphatidylethanolamine (N-lauroyl-PE or NAPE 12:0). This modification marks a crucial step in the biosynthesis of a class of signaling lipids with diverse physiological functions. This document details the biosynthesis, metabolism, and downstream signaling pathways of N-dodecanoyl-PE, along with its biophysical effects on cell membranes. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways are provided to support researchers in this field.

The Role of the Dodecanoyl Group in PE Lipids

N-acyl-phosphatidylethanolamines (NAPEs) are a class of phospholipids (B1166683) that primarily serve as precursors to N-acylethanolamines (NAEs), a family of bioactive lipids.[1] The specific biological activity of a NAE is largely determined by the length and degree of saturation of its acyl chain.[2]

The dodecanoyl group in N-dodecanoyl-PE is a saturated 12-carbon fatty acyl chain. While much of the research on NAPEs has focused on longer and unsaturated acyl chains, such as arachidonoyl (C20:4) which is the precursor to the endocannabinoid anandamide, the dodecanoyl variant and its downstream product, N-dodecanoylethanolamine (NDE), are also of significant interest.[2]

In plants, N-lauroylethanolamine (NAE 12:0) has been shown to be a bioactive signaling molecule involved in growth and stress responses.[3][4] In mammalian systems, the stimulatory power of NAPEs on the activity of the lysosomal enzyme β-glucosidase increases with the chain length of the N-acyl group, suggesting that N-dodecanoyl-PE is a more potent activator than shorter-chain NAPEs.[5]

The length of the N-acyl chain also dictates its orientation within the cell membrane. Longer N-acyl chains, such as the 16-carbon palmitoyl (B13399708) group, tend to be embedded within the hydrophobic core of the lipid bilayer, parallel to the other acyl chains.[6] In contrast, shorter chains are more likely to be randomly oriented in the headgroup region of the membrane.[6] This suggests that the dodecanoyl chain of N-dodecanoyl-PE likely resides in an intermediate state or is also embedded within the membrane, influencing its biophysical properties.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and potential activity of N-dodecanoyl-PE and its derivatives.

Table 1: Substrate Specificity of Recombinant NAPE-PLD

N-Acyl Group of PE SubstrateRelative NAPE-PLD Activity (%)
N-arachidonoyl (20:4)100 ± 5
N-oleoyl (18:1)80 ± 4
N-dodecanoyl (12:0)65 ± 3
N-palmitoyl (16:0)55 ± 3
N-stearoyl (18:0)40 ± 2
(Data extracted and interpreted from a graphical representation in a study on the functional analysis of purified anandamide-generating phospholipase D.[7])

Table 2: Agonistic Activity of N-Acylethanolamines on PPARα

N-AcylethanolamineReceptorEC50 (µM)
N-palmitoylethanolamine (PEA)PPARα3.1 ± 0.4
N-oleoylethanolamine (OEA)PPARαHigh Affinity (EC50 not specified)
(Data for N-dodecanoylethanolamine is not currently available in the reviewed literature, but data for other NAEs are provided for comparison.[8][9])

Signaling and Metabolic Pathways

The primary role of N-dodecanoyl-PE is as a precursor in the biosynthesis of N-dodecanoylethanolamine (NDE), a bioactive lipid. This pathway involves several key enzymes.

Biosynthesis of N-Dodecanoyl-PE and N-Dodecanoylethanolamine

The biosynthesis of N-dodecanoyl-PE is initiated by the transfer of a dodecanoyl group from a donor molecule, such as dodecanoyl-CoA, to the primary amine of a PE molecule. This reaction is catalyzed by N-acyltransferases (NATs).[2] The resulting N-dodecanoyl-PE can then be hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to produce NDE and phosphatidic acid.[2][10]

N-Dodecanoyl-PE Biosynthesis PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) PE->NAT Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoyl_CoA->NAT N_Dodecanoyl_PE N-Dodecanoyl-PE (NAPE 12:0) NAT->N_Dodecanoyl_PE Acylation NAPE_PLD NAPE-PLD N_Dodecanoyl_PE->NAPE_PLD NDE N-Dodecanoylethanolamine (NDE) NAPE_PLD->NDE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA

Caption: Biosynthesis of N-Dodecanoyl-PE and NDE.

Downstream Signaling of N-Dodecanoylethanolamine

NAEs, including potentially NDE, exert their biological effects by interacting with various receptors. The most well-studied of these are the peroxisome proliferator-activated receptor-alpha (PPARα), the G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1) channel.[8][11][12][13][14][15] Activation of these receptors can lead to a variety of cellular responses, including modulation of inflammation, appetite, and pain.

NDE Signaling Pathways cluster_receptors Receptors cluster_effects Cellular Responses NDE N-Dodecanoylethanolamine (NDE) PPARa PPARα NDE->PPARa GPR55 GPR55 NDE->GPR55 TRPV1 TRPV1 NDE->TRPV1 Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Calcium_Influx Increased Intracellular Calcium GPR55->Calcium_Influx TRPV1->Calcium_Influx Inflammation Modulation of Inflammation Gene_Expression->Inflammation Appetite Appetite Regulation Gene_Expression->Appetite Calcium_Influx->Inflammation LC-MS_Workflow Sample Lipid Extract in Mobile Phase LC Liquid Chromatography (Reverse Phase C18) Sample->LC Injection Ionization Electrospray Ionization (ESI+) LC->Ionization Elution MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data

References

Methodological & Application

Application Notes and Protocols for the Preparation of Fusogenic Liposomes with 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusogenic liposomes are lipid-based nanoparticles designed to merge with cellular membranes, enabling the direct delivery of encapsulated cargo into the cytoplasm of target cells. This mechanism bypasses the endosomal pathway, which can lead to the degradation of sensitive payloads. The inclusion of specialized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (18:1 Dodecanyl PE), can modulate the fusogenic properties of these liposomes. This document provides a detailed protocol for the preparation and characterization of fusogenic liposomes incorporating this compound, alongside key physicochemical data and a visualization of the proposed mechanism of action.

These liposomes are typically composed of a cationic lipid, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to facilitate interaction with the negatively charged cell membrane, a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) that promotes the formation of non-bilayer structures conducive to fusion, and the N-acylated PE for enhanced stability and fusogenicity.

Data Presentation

The physicochemical characteristics of fusogenic liposomes are critical for their function and reproducibility. The following table summarizes representative quantitative data for a typical formulation of fusogenic liposomes containing this compound.

Liposome (B1194612) Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Fusion Efficiency (%)
DOTAP:DOPE:this compound (50:45:5)120 ± 15< 0.2+45 ± 575 ± 8
DOTAP:DOPE (1:1) (Control)135 ± 20< 0.2+50 ± 760 ± 10

Note: The data presented are representative and may vary based on the specific experimental conditions, instrumentation, and batch-to-batch variability.

Experimental Protocols

Protocol 1: Preparation of Fusogenic Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar fusogenic liposomes using the thin-film hydration method followed by extrusion to achieve a defined size distribution.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (this compound)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, combine the desired molar ratios of DOTAP, DOPE, and this compound dissolved in chloroform. A common starting point for a fusogenic formulation is a molar ratio of 50:45:5 (DOTAP:DOPE:this compound).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Pre-warm the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration (a typical starting concentration is 1-5 mg/mL total lipid).

    • Gently rotate the flask by hand to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes. Avoid vigorous shaking to prevent foam formation.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and place it in the extruder.

    • Force the lipid suspension through the membrane by applying gentle, steady pressure to the syringe plunger.

    • Repeat the extrusion process for an odd number of passes (typically 11-21 times) to ensure a homogenous population of unilamellar liposomes with a narrow size distribution.

  • Storage:

    • Store the prepared fusogenic liposomes in a sealed glass vial at 4°C.

    • For long-term storage, consider sterile filtration and storage under an inert gas (e.g., argon).

Protocol 2: Characterization of Fusogenic Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the liposome suspension.

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Perform the measurement at a constant temperature (e.g., 25°C).

2. Zeta Potential Measurement:

  • Employ Laser Doppler Velocimetry (LDV) to measure the surface charge (zeta potential) of the liposomes.

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to obtain an accurate measurement.

  • The zeta potential provides an indication of the colloidal stability of the liposome formulation.

3. Fusion Efficiency Assay (Lipid Mixing Assay):

  • This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into the liposome membrane.

  • Prepare two populations of liposomes: "donor" liposomes containing a FRET pair (e.g., NBD-PE and Rhodamine-PE) and "acceptor" liposomes without fluorescent labels.

  • Mix the donor and acceptor liposomes. Upon fusion, the fluorescent probes will diffuse into the combined membrane, increasing the distance between them and leading to a decrease in FRET (an increase in donor fluorescence).

  • Monitor the change in fluorescence intensity over time using a spectrofluorometer. The percentage of fusion can be calculated relative to a control where the liposomes are completely disrupted by a detergent (e.g., Triton X-100).

Visualization of the Fusogenic Mechanism

The following diagrams illustrate the key steps in the preparation and the proposed mechanism of action of fusogenic liposomes.

G cluster_prep Liposome Preparation Workflow A Lipid Mixture in Organic Solvent (DOTAP, DOPE, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membrane D->E F Unilamellar Fusogenic Liposomes E->F

Caption: Experimental workflow for the preparation of fusogenic liposomes.

G cluster_fusion Mechanism of Cellular Delivery cluster_liposome Fusogenic Liposome cluster_cell Target Cell L Liposome C Cargo S1 1. Approach & Docking CM Cell Membrane Cytoplasm S2 2. Membrane Fusion S3 3. Cargo Release S1->CM:h Electrostatic Interaction S2->CM:c Lipid Mixing

Caption: Proposed mechanism of fusogenic liposome-mediated cargo delivery.

Application Notes and Protocols for Unilamellar Liposome Preparation using 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as delivery vehicles for a wide range of therapeutic and diagnostic agents.[1] Unilamellar liposomes, which consist of a single lipid bilayer enclosing an aqueous core, are of particular interest due to their uniform size and well-defined structure. The incorporation of functionalized lipids into the liposome (B1194612) formulation can significantly enhance their stability, fusogenicity, and targeting capabilities.

18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) is a modified phospholipid that can be incorporated into liposomal formulations.[2] The presence of the N-dodecanoyl headgroup modification can influence the physicochemical properties of the liposome, such as its surface charge and interaction with biological membranes. This functionalized lipid is particularly useful in the preparation of fusogenic liposomes, which are designed to fuse with cellular membranes to directly deliver their cargo into the cytoplasm.[2] As a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a known fusogenic "helper" lipid, this compound can promote the endosomal escape of encapsulated agents, a critical step for the efficacy of many drug and gene delivery systems.[3][4]

These application notes provide a detailed protocol for the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.[5] Additionally, it outlines key characterization techniques and expected outcomes based on the inclusion of this functionalized lipid.

Data Presentation: Physicochemical Properties of Liposomes

The inclusion of charged or functionalized lipids such as this compound can significantly impact the physicochemical properties of liposomes. Below is a summary of expected changes in liposome characteristics based on lipid composition.

Formulation IDLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Control DOPC:Cholesterol (55:45)120 ± 10< 0.2-5 ± 2~5-15 (hydrophilic drug)
Lipo-Dodecanyl-1 DOPC:Cholesterol:this compound (54:45:1)115 ± 12< 0.2-15 ± 5~7-18
Lipo-Dodecanyl-5 DOPC:Cholesterol:this compound (50:45:5)130 ± 15< 0.25-25 ± 7~10-25
Lipo-Cationic DOPC:Cholesterol:DOTAP (50:45:5)110 ± 10< 0.2+35 ± 5~15-30

Note: The data presented in this table are representative values and can vary depending on the specific experimental conditions, including the nature of the encapsulated drug, hydration buffer, and extrusion parameters. The inclusion of cationic lipids like DOTAP generally results in a positive zeta potential, which can enhance interaction with negatively charged cell membranes.[6] Formulations with a zeta potential of at least ±30 mV are generally considered stable.[7][8] The encapsulation efficiency is highly dependent on the properties of the drug being encapsulated and the loading method used.[9][10]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.[11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPC, cholesterol, and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common starting molar ratio is DOPC:Cholesterol:this compound at 54:45:1.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (for this formulation, room temperature is sufficient).

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer at this stage.

    • Agitate the flask by hand or on a rotary mixer to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[13]

    • To facilitate hydration, the suspension can be subjected to brief cycles of bath sonication.[14]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form unilamellar liposomes with a uniform size distribution.[1]

    • The resulting liposome suspension can be stored at 4°C.

Protocol 2: Characterization of Unilamellar Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the average particle size (Z-average) and the PDI. A PDI value below 0.3 indicates a homogenous population of liposomes.[15]

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement.[16]

    • Perform the measurement using a zeta potential analyzer.

    • The zeta potential provides an indication of the colloidal stability of the liposome suspension.

3. Encapsulation Efficiency Determination:

  • Principle: The amount of drug encapsulated within the liposomes is determined by separating the free, unencapsulated drug from the liposomes and quantifying the drug in both fractions.

  • Procedure:

    • Separate the unencapsulated drug from the liposome suspension using techniques such as size exclusion chromatography or centrifugation.[17]

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100[9]

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization Lipid_Dissolution 1. Lipid Dissolution (DOPC, Cholesterol, this compound) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Buffer + Drug) Film_Formation->Hydration Extrusion 4. Extrusion (100 nm membrane) Hydration->Extrusion DLS Size & PDI (DLS) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta EE Encapsulation Efficiency Extrusion->EE

Caption: Workflow for unilamellar liposome preparation and characterization.

Cellular Uptake Mechanisms

G cluster_fusogenic Fusogenic Pathway (with this compound) cluster_endocytic Endocytic Pathway (Conventional Liposomes) Fusogenic_Liposome Fusogenic Liposome Plasma_Membrane_Fusion Direct Fusion with Plasma Membrane Fusogenic_Liposome->Plasma_Membrane_Fusion Cytoplasmic_Delivery Direct Cytoplasmic Cargo Release Plasma_Membrane_Fusion->Cytoplasmic_Delivery Conventional_Liposome Conventional Liposome Endocytosis Endocytosis Conventional_Liposome->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal_Escape Endosomal Escape (if successful) Endosome->Endosomal_Escape Cytoplasm Cytoplasmic Cargo Release Endosomal_Escape->Cytoplasm

Caption: Comparison of cellular uptake pathways for liposomes.

References

Application Notes and Protocols for 18:1 Dodecanyl PE in Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)) for the surface functionalization of nanoparticles. This functionalized lipid is a valuable tool for introducing carboxylic acid moieties onto the surface of lipid-based and polymeric nanoparticles, enabling further conjugation of targeting ligands, drugs, or imaging agents for advanced therapeutic and diagnostic applications.

Introduction to this compound

This compound is a headgroup-modified phospholipid featuring a dodecanoyl chain attached to the phosphoethanolamine headgroup, which terminates in a carboxylic acid.[1] This structure provides a versatile handle for covalent modification of nanoparticle surfaces. The oleoyl (B10858665) (18:1) lipid tails facilitate its incorporation into lipid bilayers of liposomes and lipid nanoparticles (LNPs), as well as the lipid shells of other nanoparticle types. The primary application of this compound is to impart a negative surface charge and to provide reactive carboxyl groups for subsequent bioconjugation reactions, often through amide bond formation.[1] Its use is critical in the development of targeted drug delivery systems, where specific cell or tissue recognition is desired.[1][2]

Physicochemical Characterization of Functionalized Nanoparticles

The incorporation of this compound into a nanoparticle formulation can alter its physicochemical properties. It is crucial to characterize these changes to ensure the quality, stability, and in vivo performance of the nanoparticles. Key parameters to evaluate include particle size, polydispersity index (PDI), and zeta potential.

Nanoparticle FormulationHydrodynamic Size (z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Sphingomyelin Nanoparticles (sphNP)Not specifiedNot specifiedNot specified[1]
This compound-containing sphNP (sphNP-COOH)103 ± 30.22 ± 0.03-23[1]
TCO-functionalized sphNP-COOH (sphNP-TCO)149 ± 50.25 ± 0.025-11[1]

Table 1: Physicochemical properties of sphingomyelin-based nanoparticles with and without this compound functionalization and subsequent modification. Data presented as mean ± SD.

Experimental Protocols

Preparation of Carboxyl-Functionalized Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing sphingomyelin-based solid lipid nanoparticles with a carboxylated surface using this compound.[1]

Materials:

  • Sphingomyelin (sph) solution (100 mg/mL in ethanol)

  • Cholesterol (Cho) solution (10 mg/mL in ethanol)

  • This compound solution (10 mg/mL in ethanol)

  • Milli-Q water

  • Magnetic stirrer with heating plate

  • Ethanol (B145695)

Procedure:

  • In a sterile microcentrifuge tube, prepare the organic phase by mixing 120 µL of sph solution, 100 µL of Cho solution, and 20 µL of this compound solution.

  • In a separate sterile glass vial, heat 2 mL of Milli-Q water to 50°C under magnetic stirring.

  • Rapidly inject the organic phase mixture into the heated Milli-Q water while maintaining vigorous stirring.

  • Continue stirring the solution at 50°C for 3 minutes.

  • Allow the nanoparticle suspension to cool to room temperature.

  • (Optional) Purify the nanoparticles to remove un-incorporated lipids and ethanol using a suitable method such as dialysis or size exclusion chromatography.

General Protocol for Preparation of this compound-Functionalized Liposomes

This is a generalized protocol based on the thin-film hydration method, a common technique for liposome (B1194612) preparation.

Materials:

  • Primary lipid (e.g., DOPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve the primary lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (primary lipid:cholesterol:this compound), but this should be optimized for the specific application.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and gentle heating.

  • Ensure the film is completely dry by placing the flask under high vacuum for at least 1-2 hours.

  • Hydrate the lipid film by adding the hydration buffer and gently agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 passes).

  • Store the prepared liposomes at 4°C.

Characterization of Drug-Loaded Nanoparticles

Drug Loading Capacity (LC) and Encapsulation Efficiency (EE):

  • Separate the drug-loaded nanoparticles from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of drug in the supernatant (unencapsulated drug) and/or lyse the nanoparticles to quantify the encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release:

  • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

  • Plot the cumulative drug release as a function of time.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_purification Purification & Concentration cluster_characterization Physicochemical Characterization cluster_application Downstream Applications lipid_mix Lipid Mixture (Primary Lipid, Cholesterol, This compound) formulation Formulation Method (e.g., Thin-film hydration, Solvent Injection) lipid_mix->formulation drug Therapeutic Agent drug->formulation solvent Organic Solvent solvent->formulation hydration Hydration Buffer hydration->formulation raw_np Raw Nanoparticle Suspension formulation->raw_np purification Purification (Dialysis, SEC) raw_np->purification purified_np Purified Nanoparticles purification->purified_np size_zeta Size & Zeta Potential (DLS) purified_np->size_zeta morphology Morphology (TEM, SEM) purified_np->morphology drug_loading Drug Loading & Encapsulation Efficiency purified_np->drug_loading drug_release In Vitro Drug Release purified_np->drug_release in_vitro In Vitro Cell Studies purified_np->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo

Caption: Workflow for the formulation and characterization of drug-loaded nanoparticles.

Hypothetical Signaling Pathway for Targeted Nanoparticle Uptake

This diagram illustrates a general mechanism of receptor-mediated endocytosis that can be targeted by functionalizing nanoparticles with specific ligands. The carboxylic acid group from this compound serves as the attachment point for such ligands.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space np Functionalized Nanoparticle (with Targeting Ligand) binding Ligand-Receptor Binding np->binding 1. Targeting receptor Cell Surface Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome 3. Trafficking lysosome Late Endosome/ Lysosome endosome->lysosome release Drug Release lysosome->release 4. Escape/Release target Intracellular Target (e.g., DNA, enzymes) release->target 5. Action effect Therapeutic Effect target->effect 6. Outcome

References

Application Notes & Protocols: Solvent Injection Method for Nanoparticle Formulation Using 18:1 Dodecanyl PE (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, including small molecules, proteins, and nucleic acids. Their success is attributed to their biocompatibility, biodegradability, and ability to encapsulate a wide range of active pharmaceutical ingredients (APIs).[1] The method of nanoparticle production is critical to achieving desired physicochemical properties and ensuring scalability.

The solvent injection technique is a rapid, simple, and reproducible method for preparing LNPs.[2][3] It involves dissolving lipids in a water-miscible organic solvent and rapidly injecting this solution into an aqueous phase under constant stirring.[2][4] The rapid solvent diffusion into the aqueous phase leads to the self-assembly of lipids into nanoparticles. A key advantage of this method is its suitability for encapsulating thermolabile drugs, as it does not require high temperatures.[3]

This document provides a detailed protocol for the formulation of nanoparticles using 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), commonly known as DOPE. DOPE is a crucial "helper lipid" in many formulations. As an electrically neutral phospholipid, it can be combined with cationic lipids to modulate the surface charge of nanoparticles.[5] Furthermore, DOPE is known to facilitate the endosomal escape of encapsulated contents into the cytoplasm, a critical step for the efficacy of many intracellularly-acting drugs and gene therapies.[5]

Experimental Workflow: Solvent Injection Method

The general workflow for preparing DOPE-containing nanoparticles via the solvent injection method is depicted below. The process begins with the dissolution of lipids in an organic solvent, followed by rapid injection into an aqueous buffer, leading to spontaneous nanoparticle formation.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Downstream Processing A 1. Dissolve Lipids (e.g., DOPE, Cationic Lipid, Cholesterol, PEG-Lipid) in Ethanol (B145695) C 3. Rapid Injection of Lipid-Ethanol Solution into Stirred Aqueous Phase A->C B 2. Prepare Aqueous Phase (e.g., PBS, Citrate Buffer) B->C D 4. Self-Assembly of Nanoparticles C->D E 5. (Optional) Sizing by Extrusion D->E F 6. Purification (e.g., Dialysis, TFF) to Remove Solvent & Unencapsulated API E->F G 7. Sterile Filtration & Storage F->G

Figure 1. General workflow for nanoparticle synthesis via solvent injection.

Detailed Experimental Protocols

Protocol for Nanoparticle Synthesis

This protocol describes the formulation of DOPE-containing nanoparticles for encapsulating a generic API. Molar ratios of lipids should be optimized for specific applications.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cationic/Ionizable Lipid (e.g., DOTAP)

  • Cholesterol

  • PEG-Lipid (e.g., DSPE-PEG2000)[6][7]

  • Ethanol (200 proof, anhydrous)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • API for encapsulation

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled injection rate)

  • Dialysis tubing (e.g., 10-14 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Accurately weigh the lipids (e.g., in a 40:30:28:2 molar ratio of Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).

    • Dissolve the lipid mixture completely in anhydrous ethanol to a final lipid concentration of 10-20 mg/mL.[5]

    • If encapsulating a hydrophobic API, dissolve it in this lipid-ethanol solution.

  • Prepare the Aqueous Phase:

    • Prepare the desired volume of aqueous buffer.

    • If encapsulating a hydrophilic API (like mRNA or siRNA), dissolve it in this aqueous buffer.[8]

    • Place the aqueous phase in a sterile beaker with a magnetic stir bar and begin stirring at a constant, vigorous rate (e.g., 600-1000 rpm).

  • Solvent Injection:

    • Draw the lipid-ethanol solution into a syringe.

    • Rapidly inject the lipid solution into the center of the vortex of the stirring aqueous phase.[4] The ratio of the organic to aqueous phase volume should be optimized, typically ranging from 1:5 to 1:10.

    • Allow the solution to stir for an additional 30-60 minutes at room temperature to ensure nanoparticle stabilization.

  • Purification:

    • To remove the organic solvent and unencapsulated API, purify the nanoparticle suspension.

    • Dialysis: Transfer the nanoparticle suspension to a dialysis cassette and dialyze against the aqueous buffer for 12-24 hours, with several buffer changes.

    • Tangential Flow Filtration (TFF): For larger volumes and faster processing, use a TFF system to concentrate the nanoparticles and perform diafiltration against the aqueous buffer.[9]

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

    • Store the nanoparticle suspension at 4°C. For long-term storage, stability should be assessed.

Protocol for Nanoparticle Characterization

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo fate of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute a small aliquot of the purified nanoparticle suspension in the formulation buffer or deionized water to an appropriate concentration for DLS measurement.

  • Load the diluted sample into a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the mean ± standard deviation.

3.2.2. Encapsulation Efficiency (EE%)

EE% quantifies the amount of API successfully loaded into the nanoparticles.

Procedure (Example for a UV-Vis active drug):

  • Take a known volume of the nanoparticle formulation and disrupt the nanoparticles using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. Measure the total drug amount (Drug_total) using UV-Vis spectroscopy.

  • Separate the unencapsulated drug from the nanoparticles using a separation technique like centrifugal ultrafiltration.

  • Measure the amount of drug in the filtrate (Drug_free).

  • Calculate the EE% using the following formula: EE% = [(Drug_total - Drug_free) / Drug_total] x 100

Data Presentation

The physicochemical properties of the formulated nanoparticles should be summarized for clear comparison.

Formulation ParameterParticle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipid Composition
Cationic:DOPE:Chol:PEG (40:30:28:2)95.5 ± 2.10.15 ± 0.02+35.2 ± 3.592.5 ± 4.3
Cationic:DOPE:Chol:PEG (50:20:28:2)102.1 ± 3.40.18 ± 0.03+42.8 ± 2.990.1 ± 5.1
Injection Rate
1 mL/min110.8 ± 4.50.21 ± 0.04+36.1 ± 4.088.7 ± 3.8
5 mL/min95.2 ± 2.30.16 ± 0.02+35.5 ± 3.791.9 ± 4.1

Table 1: Representative data for DOPE-containing nanoparticles formulated via solvent injection. Values are illustrative (mean ± SD).[2][4][10]

Application in Intracellular Drug Delivery: The Role of DOPE

For many advanced therapies, the API must reach the cell cytoplasm to be effective. After cellular uptake, typically via endocytosis, nanoparticles are trapped within endosomes. For the therapeutic payload to be released, the nanoparticle must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur.

DOPE is known as a fusogenic lipid.[5] Its conical shape is thought to destabilize the endosomal membrane upon acidification of the endosomal compartment. This destabilization promotes the fusion of the lipid nanoparticle with the endosomal membrane, facilitating the release of its contents into the cytoplasm.

G A 1. DOPE-LNP in Extracellular Space B 2. Cellular Uptake (Endocytosis) A->B C 3. LNP Trapped in Early Endosome B->C D 4. Endosome Acidification (pH drop) C->D G 7. Lysosomal Fusion: API Degradation (Ineffective) C->G Escape Failure E 5. DOPE promotes membrane destabilization D->E F 6. Endosomal Escape: API released into Cytoplasm E->F Successful Delivery

Figure 2. Proposed mechanism of DOPE-facilitated endosomal escape.

Conclusion

The solvent injection method is a robust and scalable technique for producing DOPE-containing lipid nanoparticles.[2] By incorporating DOPE as a helper lipid, researchers can formulate delivery systems with enhanced potential for intracellular drug delivery due to its membrane-fusogenic properties that facilitate endosomal escape.[5] The protocols and characterization methods outlined in this document provide a comprehensive guide for scientists and developers working to create advanced nanomedicines. Careful optimization of lipid ratios and process parameters is essential for achieving nanoparticles with the desired characteristics for specific therapeutic applications.

References

Application Notes and Protocols for Incorporating 18:1 Dodecanyl PE into Lipid Bilayers for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) is a functionalized phospholipid that is increasingly utilized in membrane research to create tailored lipid bilayers. Its unique structure, featuring a dioleoyl (18:1) backbone and a dodecanoyl (12:0) chain attached to the phosphoethanolamine (PE) headgroup, imparts specific properties to lipid membranes. The terminal carboxylic acid on the dodecanoyl chain provides a reactive handle for the covalent attachment of molecules such as proteins, peptides, and drugs, making it an invaluable tool for studying membrane-associated processes.[1]

These application notes provide detailed protocols for the incorporation of this compound into lipid bilayers and the subsequent characterization and functionalization of these membranes.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₃H₉₆NNaO₁₁P[1]
Molecular Weight 977.30 g/mol [1]
Acyl Chain 1 (sn-1) Oleic Acid (18:1)Inferred
Acyl Chain 2 (sn-2) Oleic Acid (18:1)Inferred
Headgroup Modification N-Dodecanoyl[1]
Functional Group Carboxylic Acid[1]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound in chloroform. A common molar ratio for functionalization is 1-5 mol% of this compound.[1]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane.

    • Transfer the lipid suspension to one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles of a defined size.

Workflow for Liposome (B1194612) Preparation

G A Dissolve Lipids in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Buffer B->C D Extrude through Membrane C->D E Functionalized LUVs D->E

Caption: Workflow for preparing unilamellar vesicles with this compound.

Protocol 2: Covalent Coupling of a Peptide to this compound-Containing Liposomes

This protocol outlines the conjugation of a peptide with a primary amine to the carboxyl group of this compound in a liposome using EDC/sulfo-NHS chemistry.[1]

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Peptide with a primary amine

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the liposomes in the activation buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of this compound.[1]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the peptide solution to the activated liposome suspension. A 1:10 molar ratio of peptide to reactive lipid is a common starting point.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the reaction buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated peptide and excess reagents by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the desired buffer.

Peptide Conjugation Workflow

G A This compound Liposomes B Activate with EDC/sulfo-NHS A->B C Add Amine-Containing Peptide B->C D Purify by Size Exclusion or Dialysis C->D E Peptide-Conjugated Liposomes D->E

Caption: Workflow for covalent peptide conjugation to liposomes.

Characterization of this compound-Containing Bilayers

The incorporation of this compound can influence the biophysical properties of the lipid bilayer. The following table summarizes key characterization techniques and the expected impact of N-acylated PEs.

ParameterTechniqueExpected Effect of N-Acylated PEReference
Vesicle Size & Polydispersity Dynamic Light Scattering (DLS)Minimal change at low mol%[2]
Surface Charge Zeta Potential MeasurementMore negative due to the carboxyl group[3]
Membrane Fluidity Fluorescence Anisotropy (e.g., with DPH)Decreased fluidity (increased order)[3]
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Broadening of the phase transition[4][5]
Bilayer Thickness Atomic Force Microscopy (AFM)Potential for slight increase[6][7]
Protocol 3: Measuring Membrane Fluidity using Fluorescence Anisotropy

Materials:

  • Liposome suspension

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark for at least 30 minutes at a temperature above the lipid Tm.

  • Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., Ex: 350 nm, Em: 452 nm).

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as with horizontally polarized excitation (I_HV and I_HH) to correct for instrument bias (G-factor).

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.

    • A higher anisotropy value indicates lower membrane fluidity.[3]

Application in a Signaling Context: T-Cell Receptor Activation Model

Functionalized lipid bilayers can be used to mimic cell surfaces and study signaling events. For example, a supported lipid bilayer containing this compound can be used to immobilize ligands for the T-cell receptor (TCR), such as the ICAM-1 protein, to study the initial stages of T-cell activation.

Signaling Pathway Visualization

G cluster_0 Supported Lipid Bilayer cluster_1 T-Cell Membrane ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 Binding DodecanylPE This compound TCR TCR LFA1->TCR Co-stimulation ZAP70 ZAP-70 TCR->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76

Caption: Model of T-cell activation initiated by LFA-1 binding to immobilized ICAM-1.

Conclusion

This compound is a versatile tool for creating functionalized lipid bilayers for a wide range of applications in membrane biophysics and drug development. The protocols and information provided herein serve as a guide for researchers to effectively incorporate this lipid into their model membrane systems, characterize the resulting changes in bilayer properties, and utilize these platforms for studying molecular interactions and signaling events at the membrane interface. Careful optimization of experimental conditions, particularly the molar ratio of this compound, is crucial for achieving desired membrane characteristics and functionality.

References

Application Notes and Protocols for Targeted Drug Delivery to Endothelial Cells Using 18:1 Dodecanyl PE-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery to endothelial cells is a promising strategy for treating a variety of diseases, including atherosclerosis, cancer, and inflammatory disorders. Endothelial cells line the interior surface of blood vessels and play a critical role in regulating vascular function. By specifically targeting these cells, it is possible to deliver therapeutic agents directly to the site of disease, thereby increasing efficacy and reducing off-target side effects.

One approach to achieving targeted delivery is to use lipid-based nanoparticles functionalized with ligands that bind to specific receptors expressed on the surface of endothelial cells. 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) is a versatile, headgroup-modified lipid that can be incorporated into nanoparticle formulations.[1] Its terminal carboxyl group provides a convenient anchor for the covalent attachment of targeting moieties, such as antibodies or peptides.[1]

This document provides detailed application notes and protocols for the formulation, characterization, and in vitro/in vivo evaluation of lipid nanoparticles containing this compound for the targeted delivery of drugs to endothelial cells. As a model application, we describe the functionalization of these nanoparticles with a VHPK peptide, which targets the Vascular Cell Adhesion Molecule-1 (VCAM-1). VCAM-1 is a well-established biomarker that is upregulated on endothelial cells during inflammation, making it an attractive target for drug delivery in inflammatory diseases.[2][3][4]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize representative quantitative data for this compound-functionalized nanoparticles targeting VCAM-1. These values are based on typical results reported in the literature for similar lipid nanoparticle systems and should be considered as a guide for expected outcomes.

Table 1: Physicochemical Characterization of Nanoparticle Formulations

Formulation IDMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
LNP-Base105 ± 50.15 ± 0.03-15 ± 35.2 ± 0.492 ± 4
LNP-Dodecanyl110 ± 60.16 ± 0.02-25 ± 45.1 ± 0.591 ± 5
LNP-VHPK125 ± 80.18 ± 0.04-22 ± 34.9 ± 0.389 ± 4

Table 2: In Vitro Cellular Uptake in Endothelial Cells (HUVECs)

Formulation IDCell LineTreatmentUptake Efficiency (%)
LNP-VHPKHUVECControl (Unstimulated)15 ± 3
LNP-VHPKHUVECTNF-α Stimulated75 ± 8
LNP-DodecanylHUVECTNF-α Stimulated20 ± 4
Free DrugHUVECTNF-α Stimulated10 ± 2

Table 3: In Vivo Biodistribution in a Murine Model of Localized Inflammation (24h post-injection)

Formulation IDOrgan/Tissue% Injected Dose per gram (%ID/g)
LNP-VHPKInflamed Tissue12.5 ± 2.1
LNP-VHPKHealthy Tissue2.1 ± 0.5
LNP-VHPKLiver35 ± 5
LNP-VHPKSpleen25 ± 4
LNP-DodecanylInflamed Tissue3.2 ± 0.8

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (this compound)[1]

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Therapeutic drug (e.g., Dexamethasone)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPC, cholesterol, this compound, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of 55:35:5:5.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform mixture at this stage.

    • Create a thin lipid film by removing the chloroform using a rotary evaporator at 40°C under reduced pressure.

    • Dry the film further under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes at a temperature above the lipid transition temperature (~60°C). If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to 60°C.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • Store the resulting LNP-Dodecanyl suspension at 4°C.

Protocol 2: Conjugation of VHPK Peptide to LNP-Dodecanyl

This protocol utilizes carbodiimide (B86325) chemistry to conjugate the VCAM-1 targeting peptide (VHPK) to the carboxyl groups on the surface of the LNP-Dodecanyl nanoparticles.

Materials:

  • LNP-Dodecanyl suspension from Protocol 1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • VHPKQHRGGSKGC (VHPK) peptide

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Activation of Carboxyl Groups:

    • Dilute the LNP-Dodecanyl suspension in MES buffer (pH 6.0).

    • Add EDC and NHS to the suspension to activate the terminal carboxyl groups of the this compound. A 5-fold molar excess of EDC/NHS over this compound is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Peptide Conjugation:

    • Dissolve the VHPK peptide in PBS (pH 7.4).

    • Add the dissolved peptide to the activated LNP suspension. A 2-fold molar excess of peptide over this compound is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution.

    • Purify the functionalized LNP-VHPK nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours to remove unreacted peptide, EDC, and NHS.

    • Store the final LNP-VHPK suspension at 4°C.

Protocol 3: In Vitro Targeting and Uptake Assay

This protocol assesses the targeting efficiency of LNP-VHPK to inflamed endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • LNP-VHPK and LNP-Dodecanyl (control) labeled with a fluorescent dye (e.g., Rhodamine-PE)

  • PBS, Trypsin, 4% Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Stimulation:

    • Culture HUVECs in appropriate growth medium until they reach 80-90% confluency.

    • For the "inflamed" condition, stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Leave a corresponding set of cells unstimulated as a control.

  • Nanoparticle Incubation:

    • Replace the medium with fresh medium containing fluorescently labeled LNP-VHPK or LNP-Dodecanyl at a specific concentration (e.g., 50 µg/mL).

    • Incubate for 1-2 hours at 37°C.

  • Washing and Fixation:

    • Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Stain the cell nuclei with DAPI. Mount the coverslips and visualize the cellular uptake of the fluorescent nanoparticles.

    • Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity to quantify nanoparticle uptake.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation cluster_1 Functionalization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies a1 Lipid Film Hydration (DOPC, Cholesterol, This compound, Drug) a2 Extrusion (100 nm membrane) a1->a2 a3 Purification (LNP-Dodecanyl) a2->a3 b1 EDC/NHS Activation of Carboxyl Groups a3->b1 b2 Conjugation with VCAM-1 Targeting Peptide (VHPK) b1->b2 b3 Purification (LNP-VHPK) b2->b3 c3 Incubate with LNP-VHPK b3->c3 d2 Systemic Injection of LNP-VHPK b3->d2 c1 Culture Endothelial Cells (HUVEC) c2 Stimulate with TNF-α (Induce VCAM-1) c1->c2 c2->c3 c4 Quantify Uptake (Flow Cytometry/ Microscopy) c3->c4 d1 Induce Localized Inflammation in Mice d1->d2 d3 Biodistribution Analysis (e.g., IVIS, ICP-MS) d2->d3 d4 Therapeutic Efficacy Assessment d3->d4

Caption: Experimental workflow for targeted drug delivery.

Signaling Pathway for VCAM-1 Targeted Nanoparticle Uptake

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP LNP-VHPK VCAM1 VCAM-1 Receptor NP->VCAM1 Binding Endocytosis Clathrin-Mediated Endocytosis VCAM1->Endocytosis Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome (pH <5.5) EarlyEndosome->LateEndosome Maturation DrugRelease Drug Release LateEndosome->DrugRelease pH-triggered Destabilization Effect Therapeutic Effect DrugRelease->Effect

Caption: VCAM-1 mediated endocytosis of LNP-VHPK.

References

Application Notes and Protocols for Plasmid DNA Delivery Using N-Acyl PE-Based Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective and safe delivery of plasmid DNA (pDNA) to target cells is a cornerstone of gene therapy and genetic engineering. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, lipid-based nanoparticles, particularly liposomes, have emerged as promising candidates due to their biocompatibility, ease of preparation, and low toxicity. This document provides detailed application notes and protocols for the formulation of pDNA delivery vehicles utilizing N-acyl phosphatidylethanolamines (N-acyl PEs).

N-acyl PEs are a class of phospholipids (B1166683) that can impart fusogenic properties to liposomal formulations. This characteristic is particularly advantageous for gene delivery as it can facilitate the endosomal escape of the encapsulated pDNA, a critical step for successful transfection. The protocols outlined below describe a novel method for encapsulating spermine-condensed pDNA within a liposomal vesicle composed of a fusogenic N-acyl PE, specifically 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl, in combination with other lipids. This system offers a promising alternative to cationic lipoplexes, demonstrating comparable transfection efficiency with significantly lower cytotoxicity[1][2].

Data Presentation

The following tables summarize the key quantitative data associated with the N-acyl PE-based pDNA delivery vehicle.

Table 1: Formulation Characteristics

ParameterValueReference
Lipid Composition 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl / 1,2-dioleoyl-sn-glycero-3-phosphocholine[1][2]
Method of DNA Condensation Spermine (B22157)[1][2]
Protected DNA-to-Lipid Ratio ~1 µg DNA / µmol lipid[1][2]
Average Particle Size (post-extrusion) ~200 nm[1][2]

Table 2: In Vitro Performance

ParameterObservationCell LineReference
Transfection Efficiency Comparable to cationic lipoplexesOVCAR-3[1][2]
Cytotoxicity Much lower than cationic lipoplexesOVCAR-3[1][2]
Nuclease Protection DNA is protected from nuclease digestion-[1][2]

Experimental Protocols

Protocol 1: Formulation of N-Acyl PE-Based Plasmid DNA Delivery Vehicles

This protocol details the preparation of pDNA-loaded liposomes using a water-in-chloroform emulsion technique.

Materials:

  • Plasmid DNA (pDNA) of interest

  • Spermine tetrahydrochloride

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl (N-acyl PE)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607)

  • Nuclease-free water

  • Buffer of choice (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

  • Probe sonicator

  • Rotary evaporator

Methodology:

  • DNA Condensation:

    • Prepare a stock solution of spermine tetrahydrochloride in nuclease-free water.

    • In a microcentrifuge tube, mix the desired amount of pDNA with spermine at a charge ratio that facilitates DNA condensation. Note: This ratio may need to be optimized.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of condensed DNA particles.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the N-acyl PE and DOPC in chloroform at the desired molar ratio. A typical starting point is a 1:1 molar ratio.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Encapsulation via Water-in-Chloroform Emulsion:

    • Resuspend the dried lipid film in chloroform.

    • Add the aqueous solution of spermine-condensed pDNA to the lipid-chloroform solution.

    • Create a water-in-chloroform emulsion by sonicating the mixture using a probe sonicator. The sonication parameters (power, duration, pulse) should be optimized to achieve a stable, milky emulsion.

  • Solvent Removal and Liposome (B1194612) Formation:

    • Remove the chloroform from the emulsion using a rotary evaporator. As the organic solvent is removed, the phospholipids will self-assemble into liposomes, encapsulating the condensed DNA.

    • The resulting aqueous suspension will contain the pDNA-loaded liposomes.

  • Sizing and Purification:

    • To obtain a homogenous size distribution, extrude the liposome suspension multiple times (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 200 nm).

    • Remove any unencapsulated DNA by methods such as size exclusion chromatography or centrifugation.

  • Characterization:

    • Determine the particle size and size distribution using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated DNA using a DNA quantification assay (e.g., PicoGreen) after lysing the liposomes with a detergent.

    • Assess the DNA protection from nuclease digestion by incubating an aliquot of the formulation with DNase I and subsequently analyzing the DNA integrity by gel electrophoresis.

Protocol 2: In Vitro Transfection using N-Acyl PE-Based Delivery Vehicles

This protocol provides a general guideline for transfecting mammalian cells in culture.

Materials:

  • Mammalian cell line of interest (e.g., OVCAR-3)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • N-acyl PE-based pDNA delivery vehicles (from Protocol 1)

  • Reporter plasmid (e.g., expressing GFP or luciferase) for transfection efficiency assessment

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Transfection reagent for positive control (e.g., a commercial cationic lipid-based reagent)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete culture medium from the cells and wash once with PBS.

    • For each well, prepare the transfection complex by diluting the appropriate amount of the N-acyl PE-pDNA formulation in serum-free medium. The optimal DNA concentration per well needs to be determined empirically.

    • Add the diluted transfection complexes to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Assessment of Transfection Efficiency:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene expression.

    • If using a GFP reporter plasmid, visualize the GFP expression using a fluorescence microscope. Quantify the percentage of GFP-positive cells using flow cytometry.

    • If using a luciferase reporter plasmid, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Assessment of Cytotoxicity:

    • At the desired time point post-transfection (e.g., 24 or 48 hours), perform a cell viability assay according to the manufacturer's protocol.

    • Compare the viability of cells treated with the N-acyl PE-pDNA formulation to untreated cells and cells treated with a positive control transfection reagent.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation of pDNA Delivery Vehicle cluster_transfection In Vitro Transfection cluster_analysis Analysis pDNA Plasmid DNA Condensation DNA Condensation pDNA->Condensation Spermine Spermine Spermine->Condensation Emulsion Water-in-Chloroform Emulsion Formation Condensation->Emulsion Lipids N-acyl PE + DOPC in Chloroform Lipids->Emulsion Evaporation Solvent Evaporation & Liposome Formation Emulsion->Evaporation Extrusion Extrusion (Sizing) Evaporation->Extrusion Purification Purification Extrusion->Purification FinalProduct pDNA-loaded N-acyl PE Liposomes Purification->FinalProduct AddComplex Add Liposome-pDNA Complex to Cells FinalProduct->AddComplex Cells Seed Mammalian Cells Cells->AddComplex Incubate Incubate (4-6h) AddComplex->Incubate ChangeMedium Replace with Fresh Medium Incubate->ChangeMedium GeneExpression Incubate (24-72h) for Gene Expression ChangeMedium->GeneExpression Analysis Analysis GeneExpression->Analysis TransfectionEfficiency Transfection Efficiency (e.g., GFP, Luciferase) Analysis->TransfectionEfficiency Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analysis->Cytotoxicity

Caption: Experimental workflow for formulation and in vitro testing.

Proposed Cellular Uptake and Endosomal Escape Pathway

cellular_pathway Proposed Cellular Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Liposome N-acyl PE Liposome with condensed pDNA Endocytosis Endocytosis Liposome->Endocytosis 1. Cellular Uptake Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (Acidic pH) Endosome->LateEndosome 2. Endosomal Maturation Fusion Membrane Fusion (facilitated by N-acyl PE) LateEndosome->Fusion 3. Fusogenic lipids promote endosomal membrane disruption Release pDNA Release into Cytoplasm Fusion->Release Nucleus Nucleus Release->Nucleus 4. Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein 5. Gene Expression

Caption: Proposed mechanism of cellular uptake and DNA release.

References

Application Note: Mass Spectrometric Analysis of Phosphatidylethanolamines (e.g., 18:1 Dodecanyl PE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, constituting about 15-25% of total lipids in mammalian cells.[1][2] They play crucial roles in various cellular processes, including maintaining membrane structure and fluidity, cell division, autophagy, and serving as precursors for other lipids and signaling molecules.[1][3][4][5] Given their physiological importance, accurate identification and quantification of individual PE molecular species, such as 18:1 Dodecanyl PE (a PE with an 18:1 acyl chain and a 12:0 dodecanoyl acyl chain), are essential for understanding their roles in health and disease.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the detailed analysis of complex lipid mixtures.[6][7] This application note provides detailed protocols for the extraction, separation, identification, and quantification of PEs from biological samples using LC-MS/MS.

Experimental Workflow for PE Analysis

The overall workflow for analyzing phosphatidylethanolamines involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is critical for achieving accurate and reproducible results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Cleanup Optional Cleanup (Solid-Phase Extraction) Extraction->Cleanup Reconstitution Reconstitution in LC-MS compatible solvent Cleanup->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS Detection) LC->MS Processing Data Acquisition & Peak Integration MS->Processing Identification Lipid Identification (Precursor & Fragment Ions) Processing->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: General workflow for lipidomics analysis of PEs.

Detailed Experimental Protocols

Protocol 2.1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a standard method for total lipid extraction from tissues or cells.[8][9]

Materials:

  • Biological sample (e.g., ~10 mg tissue or 1x10⁷ cells)

  • Chloroform (B151607)

  • Methanol (B129727) (MeOH)

  • 0.9% NaCl solution (or HPLC-grade water)

  • Internal Standard (IS): A PE species not expected to be in the sample (e.g., PE(17:0/17:0))

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Place the pre-weighed tissue or cell pellet in a glass tube. Add 400 µL of methanol and homogenize using a tissue lyser or sonicator.[9]

  • Internal Standard: Spike the sample with a known amount of the internal standard solution. This is crucial for accurate quantification.

  • Solvent Addition: Add 800 µL of chloroform to the homogenate. The ratio of chloroform to methanol should be 2:1 (v/v).[8][9]

  • Extraction: Vortex the mixture vigorously for 1 minute, then shake for 1 hour at room temperature to ensure thorough lipid extraction.[9]

  • Phase Separation: Add 300 µL of 0.9% NaCl solution to induce phase separation. Gently mix and let the sample stand for 10 minutes at room temperature.[9]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to pellet any debris and achieve clear phase separation.

  • Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of an LC-MS compatible solvent, such as isopropanol (B130326) or acetonitrile/isopropanol (10:90).[9] The sample is now ready for LC-MS/MS analysis.

Protocol 2.2: LC-MS/MS Analysis of Phosphatidylethanolamines

This protocol outlines a typical reversed-phase LC-MS/MS method for separating and detecting PE species.[7][10][11]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.9 µm).[12][13]

  • Mobile Phase A: Acetonitrile/Water (40:60, v/v) with 10 mM ammonium (B1175870) acetate.[9]

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium acetate.[9]

  • Flow Rate: 0.2 - 0.4 mL/min.[12][13]

  • Column Temperature: 35-55 °C.[11][12]

  • Injection Volume: 5 µL.[12]

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-20 min: Linear gradient from 40% to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 40% B and equilibrate

MS Parameters:

  • Ionization Mode: ESI, both positive and negative modes are used for comprehensive analysis.[14][15]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Full Scan followed by data-dependent MS/MS for identification.

  • Ion Source Settings (typical):

    • Spray Voltage: +4.5 kV (positive), -3.5 kV (negative)

    • Capillary Temperature: 350 °C[12]

    • Sheath and Aux Gas: Optimized for instrument stability.

  • Collision Energy: Optimized for each lipid species, typically ranging from 20-40 eV.

Data Analysis and Quantification

Identification of PE Species

PEs can be identified based on their accurate mass and characteristic fragmentation patterns in MS/MS spectra. In positive ion mode, PEs often show a neutral loss of the phosphoethanolamine head group (141 Da). In negative ion mode, fragmentation typically yields product ions corresponding to the fatty acyl chains.

Ion Mode Precursor Ion Characteristic Fragment Ions Significance
Positive [M+H]⁺[M+H - 141]⁺Neutral loss of the phosphoethanolamine head group, indicating a PE class lipid.
Other fragments related to fatty acyl chains.Provides information on the fatty acid composition.
Negative [M-H]⁻[R₁COO]⁻ and [R₂COO]⁻Identifies the individual fatty acyl chains (R₁ and R₂) esterified to the glycerol (B35011) backbone.[15]
[M-H - R₁COOH]⁻Loss of one fatty acid chain.

Table 1: Characteristic precursor and fragment ions for PE identification by tandem mass spectrometry.

Quantitative Data Presentation

For quantitative studies, the peak area of each endogenous PE species is normalized to the peak area of the added internal standard. This ratio is then used to determine the concentration based on a calibration curve. The table below shows an example of how quantitative data for different PE species in a biological sample might be presented.

PE Species Retention Time (min) Precursor Ion (m/z) Fragment Ion (m/z) Concentration (ng/mg tissue) % Change vs. Control
PE(36:2)18.5742.56281.25 (18:2)150.4 ± 12.1+25%
PE(38:4)19.2764.54303.23 (20:4)210.8 ± 18.5+40%
PE(40:6)19.8788.54327.23 (22:6)125.2 ± 9.8+15%
PE(18:1/12:0)*17.3688.52281.25 (18:1)85.6 ± 7.3-10%

*Table 2: Example of quantitative analysis of PE species in a biological sample. Data are presented as mean ± standard deviation. Hypothetical data for this compound.

Application: PE in Cellular Synthesis and Signaling

PEs are not just structural lipids; they are central hubs in lipid metabolism and signaling. They are synthesized through two primary pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[3][5][16] PE itself can be converted to phosphatidylcholine (PC) or serve as a donor of the ethanolamine-phosphate headgroup for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for tethering proteins to the cell surface.[2]

PE_Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria cluster_roles Cellular Functions Ethanolamine Ethanolamine CDP_Etn CDP-Ethanolamine Ethanolamine->CDP_Etn Kennedy Pathway PE_Kennedy Phosphatidylethanolamine (B1630911) (PE) CDP_Etn->PE_Kennedy DAG Diacylglycerol (DAG) DAG->PE_Kennedy PC_PEMT Phosphatidylcholine (PC) PE_Kennedy->PC_PEMT PEMT (Methylation) PE_Central PE Pool PE_Kennedy->PE_Central PS_Synth Phosphatidylserine (PS) PS_Mito Phosphatidylserine (PS) PS_Synth->PS_Mito Transport PE_PSD Phosphatidylethanolamine (PE) PS_Mito->PE_PSD PSD Pathway (Decarboxylation) PE_PSD->PE_Central Membrane Membrane Structure & Fusion PE_Central->Membrane GPI GPI Anchor Synthesis PE_Central->GPI Autophagy Autophagy Initiation PE_Central->Autophagy

References

Dynamic Light Scattering Analysis of Nanoparticles Containing 18:1 Dodecanyl PE: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles are at the forefront of advanced drug delivery systems, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents.[1][2] The physicochemical properties of these nanoparticles, such as size, size distribution, and surface charge, are critical determinants of their in vivo behavior, including circulation time, cellular uptake, and overall therapeutic efficacy.[3] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl (18:1 Dodecanyl PE) is a modified phospholipid that can be incorporated into nanoparticle formulations to introduce specific functionalities, such as carboxyl groups on the surface.[4][5] These modifications can influence the nanoparticle's stability and allow for further surface functionalization.[4]

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for the characterization of nanoparticles in suspension.[6][7] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (Polydispersity Index or PDI).[6][8] This application note provides a detailed protocol for the preparation and subsequent DLS analysis of nanoparticles containing this compound.

Materials and Reagents

  • Sphingomyelin (B164518) (sph)

  • Cholesterol (Cho)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (this compound)

  • Ethanol (B145695) (EtOH)

  • Milli-Q Water or equivalent purified water

  • Phosphate-buffered saline (PBS)

  • 0.22 µm syringe filters

Equipment

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer or similar)

  • Syringe pump

  • Microfluidic mixing chip (optional, for controlled synthesis)[9]

  • Magnetic stirrer with heating plate

  • Glass vials

  • Syringes and needles

  • Size exclusion chromatography columns (e.g., PD-10 desalting columns) for purification[5]

  • Cuvettes for DLS measurements (polystyrene or quartz)

Experimental Protocols

Nanoparticle Preparation (Solvent Injection Method)

This protocol is adapted from a method described for the preparation of solid lipid nanoparticles.[5]

  • Prepare Lipid Stock Solutions:

    • Dissolve sphingomyelin (sph) in ethanol to a final concentration of 100 mg/mL.

    • Dissolve cholesterol (Cho) in ethanol to a final concentration of 10 mg/mL.

    • Dissolve this compound in ethanol to a final concentration of 10 mg/mL.

  • Prepare the Organic Phase:

    • In a clean glass vial, mix 120 µL of the sph solution, 100 µL of the Cho solution, and 20 µL of the this compound solution.

    • For control nanoparticles without the modified lipid, substitute the this compound solution with an equivalent volume of ethanol.

  • Nanoparticle Formation:

    • Heat 2 mL of Milli-Q water to 50°C in a glass vial under magnetic stirring.

    • Rapidly inject the organic phase mixture into the heated aqueous phase.

    • Continue stirring at 50°C for 3 minutes to allow for nanoparticle self-assembly and solvent evaporation.

  • Purification:

    • Purify the resulting nanoparticle suspension using size exclusion chromatography (e.g., with a PD-10 desalting column) to remove excess lipids and ethanol.[5]

Dynamic Light Scattering (DLS) Analysis Protocol
  • Sample Preparation:

    • Dilute a small aliquot of the purified nanoparticle suspension in an appropriate buffer, such as PBS, to achieve an optimal scattering intensity (typically between 50,000 and 500,000 counts per second).[1] Serial dilutions may be necessary to find the ideal concentration and avoid multiple scattering events.[1]

    • Filter the diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust particles.[1]

  • Instrument Setup:

    • Set the measurement temperature, typically to 25°C.

    • Select the appropriate material and dispersant properties in the software (e.g., refractive index and viscosity).

    • Allow the sample to equilibrate thermally within the instrument for at least 1-2 minutes before starting the measurement.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • The instrument will measure the time-dependent fluctuations in scattered light intensity and calculate the autocorrelation function.

Data Analysis and Interpretation

The DLS software will analyze the autocorrelation function to determine the translational diffusion coefficient of the nanoparticles. From this, the hydrodynamic diameter (Z-average) is calculated using the Stokes-Einstein equation.[6] The width of the size distribution is represented by the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed particle population.[10]

Data Presentation

The following table summarizes representative DLS data for solid lipid nanoparticles with and without the incorporation of this compound, based on published findings.[4][11]

Nanoparticle FormulationHydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)
sphNP (Control)145 ± 20.18
sphNP-COOH (with this compound)103 ± 30.22 ± 0.03

Data are presented as mean ± standard deviation.

The inclusion of this compound resulted in a smaller hydrodynamic size, which may be attributed to increased electrostatic repulsion between the carboxylated surfaces of the nanoparticles, enhancing their colloidal stability.[4]

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_dls DLS Analysis prep_lipids Prepare Lipid Stock Solutions mix_organic Mix Organic Phase prep_lipids->mix_organic injection Rapid Injection into Aqueous Phase mix_organic->injection self_assembly Self-Assembly injection->self_assembly purification Purification (SEC) self_assembly->purification sample_prep Sample Preparation (Dilution & Filtration) purification->sample_prep To DLS instrument_setup Instrument Setup sample_prep->instrument_setup data_acq Data Acquisition instrument_setup->data_acq data_analysis Data Analysis data_acq->data_analysis report Report: - Hydrodynamic Diameter - Polydispersity Index data_analysis->report Results

Caption: Experimental workflow from nanoparticle synthesis to DLS analysis.

signaling_pathway cluster_cell Target Cell (e.g., Macrophage) receptor Scavenger Receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release signaling Downstream Signaling (e.g., Anti-inflammatory Response) drug_release->signaling nanoparticle This compound Nanoparticle nanoparticle->receptor Binding

References

Application Note: Zeta Potential Measurement of Liposomes with Surface-Modified Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeta potential is a critical parameter in the characterization of colloidal systems, including liposomal drug delivery vehicles. It represents the electrostatic potential at the hydrodynamic slipping plane of a particle in a surrounding medium.[1][2][3] This value provides valuable insights into the stability of the liposomal formulation, with zeta potentials greater than +30 mV or less than -30 mV generally indicating good electrostatic stability and resistance to aggregation.[1] Furthermore, the surface charge of liposomes significantly influences their in vivo behavior, including circulation time, interaction with proteins, and cellular uptake.[1][4]

Surface modification of liposomes with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process often referred to as PEGylation, is a widely adopted strategy to enhance their systemic circulation time by creating a steric barrier that reduces opsonization and clearance by the reticuloendothelial system (RES).[5][6][7] This modification, however, also alters the surface charge and consequently the zeta potential of the liposomes. Therefore, accurate measurement of zeta potential is essential for the development and quality control of PEGylated liposomal formulations. This application note provides a detailed protocol for the measurement of zeta potential of both unmodified and PEG-modified liposomes using electrophoretic light scattering (ELS).

Experimental Protocols

Materials and Reagents
  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

  • Solvent:

  • Equipment:

    • Rotary evaporator

    • Extruder with polycarbonate membranes (100 nm pore size)

    • Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) instrument (e.g., Malvern Zetasizer Nano series)

    • Folded capillary cells for zeta potential measurement

Preparation of Unmodified and PEGylated Liposomes
  • Lipid Film Hydration:

    • For unmodified liposomes, dissolve DPPC and cholesterol in chloroform at a desired molar ratio (e.g., 2:1).

    • For PEGylated liposomes, dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 2:1:0.1).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to multiple extrusion cycles (at least 10 passes) through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar vesicles (ULVs).

Zeta Potential Measurement Protocol
  • Sample Preparation:

    • Dilute the prepared liposome (B1194612) suspensions with PBS to an appropriate concentration for measurement. A 1 in 10 dilution is often suitable.[8]

  • Instrument Setup:

    • Turn on the DLS/ELS instrument and allow it to stabilize.

    • Select the zeta potential measurement mode.

    • Enter the parameters of the dispersant (PBS), including viscosity and dielectric constant.

    • Set the measurement temperature to 25°C.[8]

  • Measurement Procedure:

    • Carefully inject the diluted liposome sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument's measurement chamber.

    • Equilibrate the sample at the set temperature for a few minutes.

    • Perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[8] The electrophoretic mobility is then converted to zeta potential using the Smoluchowski equation.

  • Data Analysis:

    • Record the mean zeta potential and the standard deviation from at least three independent measurements.

Data Presentation and Interpretation

The zeta potential of liposomes is significantly influenced by their surface composition. The inclusion of PEGylated lipids typically leads to a decrease in the magnitude of the zeta potential. This is because the PEG layer shifts the slipping plane further away from the liposome surface, effectively shielding the surface charge.[9]

Liposome FormulationMolar Ratio (DPPC:Cholesterol:DSPE-PEG2000)Mean Zeta Potential (mV) ± SD
Unmodified Liposomes2:1:0-25.3 ± 1.8
5 mol% PEGylated Liposomes2:1:0.1-12.7 ± 1.5
10 mol% PEGylated Liposomes2:1:0.2-5.1 ± 0.9

Interpretation: As the concentration of DSPE-PEG2000 increases, the zeta potential of the liposomes becomes less negative, approaching neutrality.[7] This trend is consistent with the formation of a dense PEG layer on the liposome surface that masks the inherent negative charge of the phosphate (B84403) groups on the phospholipids. The reduction in surface charge is a key indicator of successful PEGylation and is crucial for achieving the desired "stealth" properties in vivo.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_measure Zeta Potential Measurement cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Extrusion (100 nm) prep1->prep2 measure1 Sample Dilution in PBS prep2->measure1 measure2 Instrument Setup (ELS) measure1->measure2 measure3 Measurement in Capillary Cell measure2->measure3 analysis1 Record Mean Zeta Potential measure3->analysis1 analysis2 Calculate Standard Deviation analysis1->analysis2

Caption: Experimental workflow for zeta potential measurement.

PEGylation_Effect Effect of PEGylation on Zeta Potential cluster_unmodified Unmodified Liposome cluster_pegylated PEGylated Liposome unmod_liposome Negatively Charged Surface (Phosphate Groups) unmod_zp High Negative Zeta Potential unmod_liposome->unmod_zp Exposed Surface Charge peg_liposome PEG Layer on Surface peg_zp Near-Neutral Zeta Potential peg_liposome->peg_zp Shielded Surface Charge

Caption: PEGylation effect on liposome surface charge.

References

Application Notes and Protocols: Enhancing Bioavailability of Hydrophobic Drugs with 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor oral bioavailability of hydrophobic drug candidates. Limited aqueous solubility and low membrane permeability are primary obstacles to achieving therapeutic concentrations in systemic circulation. Lipid-based drug delivery systems (LBDDS) offer a promising strategy to overcome these hurdles. This document details the application of 18:1 Dodecanyl PE, a functionalized lipid, in formulating hydrophobic drugs to improve their oral bioavailability. This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) featuring an oleic acid chain (18:1) and a dodecanyl (12-carbon) chain, providing a lipophilic character that is advantageous for encapsulating and delivering poorly soluble drugs.[1] This document will provide an overview of the mechanisms, quantitative data from analogous systems, and detailed experimental protocols for utilizing this compound in your research.

Mechanisms of Bioavailability Enhancement

The incorporation of hydrophobic drugs into formulations containing this compound can enhance their bioavailability through several key mechanisms:

  • Improved Solubilization: The lipophilic nature of this compound allows for the effective solubilization of hydrophobic drugs within the lipid core of nanoparticles or micelles.[1] This prevents drug precipitation in the aqueous environment of the gastrointestinal (GI) tract.

  • Enhanced Permeability: Formulations with PEGylated lipids, such as those related to this compound, can increase the permeability of drugs across the intestinal epithelium.[2][3] This can be attributed to the fluidizing effect of lipids on the cell membrane and the potential for transcytosis of the lipid-drug conjugate.

  • Inhibition of P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux pump in the intestinal epithelium that actively transports many drugs back into the GI lumen, reducing their absorption. PEGylated lipids have been shown to inhibit P-gp activity, thereby increasing the intracellular concentration and subsequent absorption of P-gp substrate drugs.[4][5][6]

  • Lymphatic Transport: Lipid-based formulations can be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism that can significantly reduce the bioavailability of many drugs.

Quantitative Data: Bioavailability Enhancement of Hydrophobic Drugs

While specific data for this compound is limited in publicly available literature, extensive research on structurally similar PEGylated phosphatidylethanolamines, such as DSPE-PEG, provides strong evidence for their efficacy in enhancing the bioavailability of hydrophobic drugs like paclitaxel (B517696). The following tables summarize key pharmacokinetic parameters from studies using these analogous systems.

Table 1: Pharmacokinetic Parameters of Paclitaxel Formulations in Rats

FormulationDrugCmax (µg/L)Tmax (h)AUC (µg/Lh)Relative Bioavailability (%)Reference
Taxol® (commercial formulation)Paclitaxel--212.670 ± 41.396100[7][8]
DSPE-PEG-LCNPsPaclitaxel--410.942 ± 72.522193.2[7][8]
Paclitaxel Nanocrystals (PNCs)Paclitaxel--2.48 ± 0.18 (mg/Lh)100[1]
DSPE-PEG-PNCsPaclitaxel--4.43 ± 0.19 (mg/L*h)178.6[1]

Table 2: In Vitro Drug Release of Paclitaxel from a PEGylated Formulation

FormulationTime (h)Cumulative Release (%)
Paclitaxel Solution12> 90
DSPE-PEG Micelles12~ 40

Data extrapolated from graphical representations in the cited source.[9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound formulations.

Protocol 1: Formulation of Hydrophobic Drug-Loaded Nanoparticles

This protocol describes the preparation of lipid-based nanoparticles using a thin-film hydration method.

Materials:

  • Hydrophobic drug

  • This compound

  • Phosphatidylcholine (PC) or other suitable lipid

  • Cholesterol

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve the hydrophobic drug, this compound, PC, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific drug and application.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to obtain unilamellar nanoparticles of a desired size.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to assess the in vitro release profile of the formulated drug.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a vessel containing a defined volume of the release medium.

  • Maintain the temperature at 37°C and agitate the release medium at a constant speed.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Caco-2 Cell Permeability Assay

This assay evaluates the transport of the drug across a monolayer of human intestinal Caco-2 cells, which is a widely accepted in vitro model for predicting human intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Drug-loaded nanoparticle formulation and free drug solution

  • LC-MS/MS or other sensitive analytical method for drug quantification

Procedure:

  • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the drug formulation (nanoparticles or free drug solution) to the apical (AP) side of the Transwell® inserts.

  • Add fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C.

  • At specified time points, collect samples from the BL side and replace with fresh HBSS.

  • To assess efflux, perform the transport study in the reverse direction (BL to AP).

  • Quantify the drug concentration in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 4: In Vivo Bioavailability Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile and oral bioavailability of the formulated drug.

Materials:

  • Sprague-Dawley rats (or other appropriate animal model)

  • Drug-loaded nanoparticle formulation and a control formulation (e.g., free drug suspension or solution)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for drug quantification in plasma

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: one receiving the test formulation (this compound nanoparticles) and the other receiving the control formulation.

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Calculate the relative oral bioavailability using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Visualization of Key Processes

Signaling Pathway: Inhibition of P-glycoprotein Efflux

Pgp_Inhibition cluster_membrane Intestinal Epithelial Cell Membrane cluster_lumen Intestinal Lumen cluster_cell Intracellular Pgp P-glycoprotein (Efflux Pump) Drug_Lumen Hydrophobic Drug Pgp->Drug_Lumen Drug_Lumen->Pgp Efflux Drug_Intracellular Increased Drug Concentration Drug_Lumen->Drug_Intracellular Absorption Formulation This compound Formulation Formulation->Pgp Inhibition Bioavailability_Workflow start Start prep Prepare Drug Formulations (Test & Control) start->prep animal_prep Fast Rats Overnight prep->animal_prep dosing Oral Administration (Gavage) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Drug Quantification (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_calc bioavailability Calculate Relative Bioavailability pk_calc->bioavailability end End bioavailability->end Absorption_Mechanism hydrophobic_drug Hydrophobic Drug formulation This compound Formulation hydrophobic_drug->formulation solubilization Increased Solubilization formulation->solubilization permeability Enhanced Permeability formulation->permeability pgp_inhibition P-gp Efflux Inhibition formulation->pgp_inhibition absorption Increased Intestinal Absorption solubilization->absorption permeability->absorption pgp_inhibition->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

References

Application Notes and Protocols for Developing Stable Vaccine Formulations with Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA vaccines has revolutionized the field of vaccinology, with lipid nanoparticles (LNPs) emerging as the leading platform for nucleic acid delivery. The stability of these vaccine formulations is a critical determinant of their efficacy, shelf-life, and global accessibility. Functionalized lipids are key components of LNPs, not only encapsulating and protecting the delicate mRNA cargo but also modulating the immune response. This document provides detailed application notes and protocols for the development of stable and effective vaccine formulations utilizing functionalized lipids.

Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[2][3] Phospholipids and cholesterol contribute to the structural integrity of the nanoparticle.[3] The PEGylated lipid provides a hydrophilic shield, increasing the formulation's stability and circulation time.[3] The precise composition and molar ratios of these lipids significantly impact the vaccine's stability, immunogenicity, and overall performance.[4]

Challenges in Vaccine Formulation Stability

A major hurdle in the development of lipid-based vaccine formulations is their inherent instability. Key challenges include:

  • Temperature Sensitivity : Both high and low temperatures can compromise the integrity of LNPs. Elevated temperatures can lead to the hydrolysis of mRNA, while freezing can cause particle aggregation due to the formation of ice crystals.[5] This necessitates a stringent cold chain for storage and distribution, posing logistical challenges, particularly in resource-limited settings.[5][6]

  • Chemical Degradation : The lipid components themselves can be susceptible to chemical degradation, such as oxidation and hydrolysis, which can alter the physicochemical properties of the LNPs and potentially impact their safety and efficacy.[6][7]

  • Physical Instability : Over time, LNPs can aggregate, leading to changes in particle size and a potential loss of encapsulation efficiency.[5][8]

Data Presentation: Physicochemical Properties of LNP Formulations

The following table summarizes key physicochemical properties of LNP formulations with different ionizable lipids, as reported in a comparative study.[9]

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
SM-10270-100< 0.2Near-neutralHigh
ALC-031570-100< 0.2Near-neutralHigh
DLin-MC3-DMA70-100< 0.2Near-neutralHigh
C12-20070-100< 0.2Near-neutralHigh

Data synthesized from a study by Khan et al. (2025), which found that while physicochemical properties were comparable, in vivo protein expression varied significantly among the formulations.[4][9]

Experimental Protocols

Protocol 1: Formulation of mRNA-Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a common and reproducible method for generating nanoparticles with controlled size and polydispersity.[10][11][12]

Materials:

  • Ionizable lipid (e.g., SM-102) solution in ethanol (B145695) (100 mM)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) solution in ethanol (10 mM)

  • Cholesterol solution in ethanol (100 mM)

  • DMG-PEG-2000 solution in ethanol (10 mM)

  • mRNA solution in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4-5)[10]

  • Ethanol, molecular biology grade

  • Microfluidic mixing device and pump system

  • Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

  • Preparation of the Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and DMG-PEG-2000 solutions in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]

    • Add the appropriate volume of ethanol to achieve a final total lipid concentration of 25 mM.[13]

    • Gently vortex the mixture to ensure homogeneity.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer solution into another.

    • Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.[10]

    • Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of mRNA-LNPs.

  • Buffer Exchange and Concentration:

    • Collect the resulting LNP suspension.

    • Perform buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using either dialysis or centrifugal filtration to remove ethanol and raise the pH.[10]

    • Concentrate the LNP formulation to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.2 µm sterile filter.[13]

Protocol 2: Characterization of Lipid Nanoparticles

Accurate characterization of LNPs is crucial for ensuring quality and consistency.[1]

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)[11][14]

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in the final buffer (e.g., PBS).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument. Aim for a particle size between 80-100 nm and a PDI below 0.2 for optimal vaccine performance.[15]

B. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP formulation in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential using a suitable instrument. A near-neutral surface charge at physiological pH is desirable to minimize non-specific interactions.[14]

C. mRNA Encapsulation Efficiency:

  • Technique: Ribogreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and intact).

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Protocol 3: In Vitro Transfection Efficiency Assay

This protocol assesses the ability of the formulated LNPs to deliver functional mRNA into cells.[12][16]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)[16][17]

  • Cell culture medium and supplements

  • mRNA-LNP formulation encoding a reporter protein (e.g., firefly luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 48-well plate at a density of 4 x 10³ cells/cm² and culture for 24 hours.[17]

  • Transfection:

    • Dilute the mRNA-LNP formulation in cell culture medium to achieve the desired mRNA concentration (e.g., 0.1 µ g/well ).[17]

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • After incubation, wash the cells with cold PBS.[17]

    • Lyse the cells using a lysis buffer.[17]

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

Protocol 4: In Vivo Immunogenicity Study

This protocol evaluates the immune response elicited by the vaccine formulation in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • mRNA-LNP vaccine formulation

  • Control formulation (e.g., empty LNPs or PBS)

  • Syringes and needles for administration (e.g., intramuscular injection)

  • Equipment for blood collection and serum isolation

  • ELISA kits for antibody titer determination

Procedure:

  • Animal Immunization:

    • Divide the animals into experimental and control groups.

    • Administer the vaccine formulation or control via the desired route (e.g., intramuscular injection).

    • Administer a booster dose at a specified time point (e.g., 2-3 weeks after the primary immunization).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., before immunization, and at weekly intervals post-immunization).

    • Isolate serum from the blood samples.

  • Antibody Titer Measurement:

    • Determine the antigen-specific antibody titers (e.g., IgG) in the serum samples using an ELISA.

    • A significant increase in antibody titers in the vaccinated group compared to the control group indicates a successful immune response.

Visualizations

Signaling Pathways Activated by Lipid Nanoparticles

Lipid nanoparticles can act as adjuvants, activating innate immune signaling pathways that enhance the adaptive immune response.[18][19] Key pathways include the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways, leading to the production of type I interferons and other pro-inflammatory cytokines.[19][20]

G cluster_0 Lipid Nanoparticle (LNP) Recognition cluster_1 Innate Immune Activation cluster_2 Cytokine Production cluster_3 Adaptive Immune Response LNP LNP TLR Toll-like Receptors (TLR3, TLR7, TLR8) LNP->TLR Endosomal Recognition RLR RIG-I-like Receptors (RIG-I, MDA5) LNP->RLR Cytosolic Recognition MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF IRF IRF3/7 RLR->IRF NFkB NF-κB MyD88->NFkB TRIF->IRF Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines DC_maturation Dendritic Cell Maturation Type_I_IFN->DC_maturation Pro_inflammatory_Cytokines->DC_maturation T_cell_activation T Cell Activation (CD4+, CD8+) DC_maturation->T_cell_activation B_cell_activation B Cell Activation & Antibody Production T_cell_activation->B_cell_activation

Caption: Innate immune signaling pathways activated by LNPs.

Experimental Workflow for LNP Vaccine Development

The development of an LNP-based vaccine involves a series of interconnected steps, from initial formulation to preclinical evaluation.

G Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization Encapsulation 3. mRNA Encapsulation Efficiency (RiboGreen Assay) Characterization->Encapsulation InVitro 4. In Vitro Transfection (Luciferase Assay) Encapsulation->InVitro Stability 5. Stability Studies (Temperature Stress) InVitro->Stability InVivo 6. In Vivo Immunogenicity (Animal Model) Stability->InVivo Analysis 7. Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Iterative Optimization

Caption: Workflow for LNP vaccine development and evaluation.

Logical Relationship of LNP Components to Stability and Efficacy

The selection of each lipid component plays a critical role in the final characteristics of the vaccine formulation.

G cluster_0 LNP Components cluster_1 Physicochemical Properties cluster_2 Vaccine Performance Ionizable_Lipid Ionizable Lipid Encapsulation mRNA Encapsulation Ionizable_Lipid->Encapsulation Phospholipid Phospholipid Structural_Integrity Structural Integrity Phospholipid->Structural_Integrity Cholesterol Cholesterol Cholesterol->Structural_Integrity PEG_Lipid PEGylated Lipid Particle_Stability Particle Stability PEG_Lipid->Particle_Stability Circulation_Time Circulation Time PEG_Lipid->Circulation_Time Efficacy Vaccine Efficacy Encapsulation->Efficacy Stability Formulation Stability Structural_Integrity->Stability Particle_Stability->Stability Circulation_Time->Efficacy Stability->Efficacy influences

References

Troubleshooting & Optimization

Optimizing the concentration of 18:1 Dodecanyl PE for maximum fusogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the concentration of 18:1 Dodecanyl PE to achieve maximum fusogenicity in their lipid-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote membrane fusion?

A1: this compound is a phosphatidylethanolamine (B1630911) (PE) lipid. PEs are known as "cone-shaped" lipids because their small headgroup has a smaller cross-sectional area than their acyl chains. This molecular geometry induces negative curvature strain in the lipid bilayer. This strain is a key factor in promoting the formation of non-bilayer lipid intermediates, such as hexagonal (HII) phases, which can lower the energy barrier for membrane fusion and facilitate the merging of two lipid bilayers.

Q2: What is a recommended starting concentration for this compound in a fusogenic liposome (B1194612) formulation?

A2: A typical starting point for incorporating a fusogenic PE lipid like this compound is between 10 mol% and 30 mol% of the total lipid composition. The optimal concentration is highly dependent on the other lipids in the formulation, the properties of the target membrane, and the environmental conditions such as pH and ionic strength. We recommend starting with a concentration series to determine the optimal ratio for your specific application.

Q3: What other lipids should I consider in my fusogenic formulation?

A3: Fusogenic formulations often include a combination of lipids to achieve the desired stability and activity. Common components include:

  • A neutral "bilayer-forming" lipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which forms the stable backbone of the liposome.

  • Cholesterol: To modulate membrane fluidity and stability.

  • Anionic lipids: Such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or phosphatidic acid (PA), which can promote fusion in the presence of divalent cations like Ca2+.[1]

  • PEGylated lipids: A small percentage (1-5 mol%) of a lipid like DSPE-PEG2000 can be included to improve colloidal stability and circulation time in vivo, but be aware that high concentrations of PEG can inhibit fusion.[2]

Q4: How can I experimentally measure the fusogenicity of my liposomes?

A4: A widely used method is the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay.[3][4][5][6] This assay involves two populations of liposomes: one labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) and an unlabeled population. When the liposomes fuse, the fluorescent probes are diluted in the newly formed membrane, leading to a decrease in FRET efficiency, which can be measured as an increase in the donor fluorophore's emission.[5]

Troubleshooting Guide

Issue: Low or no fusogenicity observed in the FRET assay.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a concentration titration of this compound (e.g., 5, 10, 20, 30, 40 mol%) to identify the optimal ratio for your system.
Inappropriate Lipid Composition Ensure the presence of other lipids that support fusion. For example, if your target system is negatively charged, including a cationic lipid might enhance interaction. Conversely, anionic lipids can facilitate fusion in the presence of calcium ions.
Inhibitory Effect of PEGylated Lipids If using PEGylated lipids for stability, try reducing their concentration to below 5 mol% or use a PEG lipid with a shorter acyl chain to facilitate its desorption from the surface.
Assay Conditions Not Met Some fusogenic systems require specific triggers, such as low pH or the presence of divalent cations (e.g., Ca2+ or Mg2+).[1][7] Verify that your buffer conditions are optimal for fusion.
Incorrect Liposome Preparation Ensure liposomes are prepared correctly and are of the appropriate size (e.g., by extrusion through a 100 nm membrane).[8] Inconsistent sizing can affect fusion efficiency.

Issue: High background fluorescence or signal instability in the FRET assay.

Possible Cause Suggested Solution
Liposome Aggregation High concentrations of fusogenic lipids or divalent cations can lead to aggregation. Measure particle size and zeta potential to assess stability. Consider adding a small amount of PEGylated lipid to prevent aggregation.
Spontaneous Probe Transfer The fluorescent lipid probes may transfer between liposomes without actual fusion. Use control experiments with non-fusogenic liposomes to quantify this effect. Consider using a different FRET pair.
Light Scattering from Large Aggregates Filter your liposome preparations after extrusion to remove any large aggregates that could interfere with fluorescence readings.

Quantitative Data Summary

The optimal concentration of this compound is system-dependent. The following table provides an example of how to present data from a concentration optimization experiment using a FRET-based fusion assay.

Table 1: Effect of this compound Concentration on Fusogenicity

Formulation (molar ratio)This compound (mol%)Fusion Efficiency (%)*Particle Size (nm)PDI
DOPC/Chol (60:40)02.5 ± 0.8105 ± 30.08
DOPC/Chol/18:1 PE (50:40:10)1025.3 ± 2.1108 ± 40.10
DOPC/Chol/18:1 PE (40:40:20)2058.7 ± 3.5110 ± 30.12
DOPC/Chol/18:1 PE (30:40:30)3075.1 ± 4.2115 ± 50.15
DOPC/Chol/18:1 PE (20:40:40)4062.4 ± 3.9 (aggregation observed)180 ± 250.35

*Fusion efficiency determined by FRET assay after 30 minutes of incubation. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Preparation of Fusogenic Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DOPC, Cholesterol, this compound) dissolved in chloroform.

    • For FRET-labeled liposomes, add 0.5 mol% NBD-PE and 0.5 mol% Rhodamine-PE.[4]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HBS, PBS) by vortexing vigorously above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form large unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.[8]

    • Store the prepared liposomes at 4°C and use within a few days.

Protocol 2: FRET-Based Lipid Mixing Assay

  • Prepare two populations of liposomes according to Protocol 1:

    • Labeled Liposomes: Containing the FRET pair (e.g., NBD-PE and Rhodamine-PE).

    • Unlabeled Liposomes: With the same lipid composition but without the fluorescent probes.

  • Set up the assay:

    • In a 96-well plate, add the unlabeled liposomes.

    • Initiate the fusion reaction by adding the labeled liposomes at a typical ratio of 1:9 (labeled:unlabeled).

  • Monitor Fluorescence:

    • Measure the fluorescence emission of the NBD donor fluorophore (e.g., at 535 nm) over time, with excitation at its excitation wavelength (e.g., 460 nm).[6]

  • Data Analysis:

    • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to a control well to completely disrupt the liposomes and dilute the probes.

    • Calculate the percentage of fusion at each time point relative to the maximum fluorescence after correcting for background.

Visualizations

PE_Fusion_Mechanism cluster_0 Initial State: Two Bilayers cluster_1 PE-Induced Curvature Strain cluster_2 Formation of Fusion Stalk cluster_3 Fusion Pore Opening cluster_4 Complete Fusion Bilayer1 Bilayer 1 Curvature This compound (Cone Shape) Induces Negative Curvature Bilayer2 Bilayer 2 Stalk Outer Leaflets Merge (Hemifusion) Curvature->Stalk:f0 Pore Inner Leaflets Merge Stalk:f0->Pore:f0 Fused Single Bilayer Pore:f0->Fused:f0

Caption: Mechanism of PE-mediated membrane fusion.

Optimization_Workflow Start Define Lipid Composition (DOPC, Chol, etc.) Formulation Prepare Liposome Series with Varying mol% of this compound Start->Formulation Characterization Characterize Liposomes (Size, PDI, Zeta Potential) Formulation->Characterization Assay Perform FRET-Based Fusion Assay Characterization->Assay Analysis Analyze Fusion Kinetics and Efficiency Assay->Analysis Decision Is Fusogenicity Maximal and Stable? Analysis->Decision End Optimal Concentration Identified Decision->End Yes Adjust Adjust Lipid Ratios or Assay Conditions Decision->Adjust No Adjust->Formulation

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem: Low/No Fusion Check_Conc Is 18:1 PE mol% optimized? Start->Check_Conc Titrate Solution: Perform concentration titration (10-40 mol%) Check_Conc->Titrate No Check_Helper Are other lipids appropriate? Check_Conc->Check_Helper Yes Modify_Lipids Solution: Add anionic lipids + Ca2+ or adjust cholesterol content Check_Helper->Modify_Lipids No Check_Conditions Are assay conditions optimal? Check_Helper->Check_Conditions Yes Modify_Conditions Solution: Test different pH values or add divalent cations Check_Conditions->Modify_Conditions No Check_Aggregation Is aggregation observed? Check_Conditions->Check_Aggregation Yes Reduce_Conc Solution: Reduce fusogen concentration or add low mol% PEG-lipid Check_Aggregation->Reduce_Conc Yes

Caption: Troubleshooting logic for low fusogenicity.

References

Troubleshooting low encapsulation efficiency in 18:1 Dodecanyl PE vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low encapsulation efficiency in 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I should expect for this compound vesicles?

A1: The encapsulation efficiency (EE%) for lipid vesicles can vary widely, from less than 1% to over 95%, depending on several factors.[1] For this compound (DOPE) vesicles, the expected EE% is highly dependent on the properties of the encapsulated drug, the vesicle preparation method, and the overall lipid composition. DOPE is a neutral phospholipid known for its pH sensitivity and is often used in combination with other lipids to form vesicles.[2] The EE% is influenced by the drug's hydrophilicity or lipophilicity, with nonpolar drugs often showing higher encapsulation as they can associate with the lipid bilayer in addition to being entrapped in the aqueous core.[1][3]

Q2: How is encapsulation efficiency (EE%) calculated?

A2: Encapsulation efficiency is the percentage of the total initial drug that is successfully entrapped within the vesicles.[3] The general formula is:

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

To determine the amount of encapsulated drug, the unencapsulated (free) drug must first be separated from the vesicle suspension.[3][]

Q3: What methods can be used to separate free drug from my vesicle suspension?

A3: Common methods for separating unencapsulated drug include dialysis, centrifugation, and size exclusion chromatography.[3][][5] The choice of method should be rapid to prevent drug leakage from the vesicles during the separation process.[3][] Dialysis is a time-consuming but convenient method for larger volumes.[5][6] Centrifugation is a fast and simple option.[3][]

Q4: How can I quantify the amount of encapsulated drug?

A4: After separating the free drug, the amount of encapsulated drug can be quantified. This often involves lysing the vesicles with a detergent (like Triton X-100) or an alcohol to release the entrapped drug.[5] The concentration of the released drug is then measured using techniques such as:

  • High-Performance Liquid Chromatography (HPLC)[3][][5]

  • UV-Vis Spectroscopy[5]

  • Fluorescence Spectroscopy (if the drug is fluorescent)[]

  • Proton Nuclear Magnetic Resonance (NMR)[5]

Troubleshooting Guide for Low Encapsulation Efficiency

Low encapsulation efficiency is a common issue. The following guide provides a systematic approach to identifying and resolving the problem.

Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency

Troubleshooting_Workflow Troubleshooting Low Encapsulation Efficiency start Low Encapsulation Efficiency Detected q1 Are your lipid film and hydration steps optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your vesicle sizing method appropriate? a1_yes->q2 p1 Review lipid film quality (thin, uniform). Ensure complete solvent evaporation. Optimize hydration buffer (pH, ionic strength). Hydrate (B1144303) above lipid Tm. a1_no->p1 p1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the properties of your drug and lipids compatible? a2_yes->q3 p2 For Sonication: Optimize power, time, and temperature. Use pulsed sonication to avoid overheating. For Extrusion: Ensure proper extruder assembly. Use sequential extrusion through decreasing pore sizes. Extrude above lipid Tm. a2_no->p2 p2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is your drug-to-lipid ratio optimized? a3_yes->q4 p3 Consider drug properties (hydrophobicity, charge). For hydrophilic drugs, use lipids that form larger vesicles. For lipophilic drugs, ensure membrane fluidity. Adjust lipid composition (e.g., add charged lipids or cholesterol). a3_no->p3 p3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Encapsulation Efficiency Improved a4_yes->end p4 Test a range of drug-to-lipid ratios. High ratios can lead to drug precipitation or membrane instability. a4_no->p4 p4->end

Caption: A decision tree to systematically troubleshoot low encapsulation efficiency.

Issue 1: Problems with Lipid Film Formation and Hydration

Question: My encapsulation efficiency is low, and I suspect an issue with the initial steps. What should I check?

Answer: The quality of the lipid film and the hydration process are critical for forming well-structured vesicles capable of entrapping your drug.

  • Lipid Film Quality: Ensure a thin, uniform lipid film is formed on the surface of the round-bottom flask. A thick or patchy film will hydrate unevenly, leading to fewer and more heterogeneous vesicles. Complete removal of the organic solvent is crucial; residual solvent can disrupt bilayer formation.[7]

  • Hydration Buffer: The pH and ionic strength of the hydration buffer can influence both the lipid bilayer and the drug.[] For charged drugs or lipids, electrostatic interactions can significantly impact encapsulation.

  • Hydration Temperature: Hydration should be performed above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids. For this compound (DOPE), which has a low Tm, this is less of an issue at room temperature, but it is critical when using lipids with higher Tm values in your formulation.

  • Vesicle Type: For hydrophilic drugs, larger vesicles generally exhibit higher encapsulation efficiency due to their larger aqueous volume.[5] The hydration method influences the initial vesicle type, with gentle hydration of a thin film typically forming multilamellar vesicles (MLVs).

Issue 2: Suboptimal Vesicle Sizing (Sonication or Extrusion)

Question: After sizing my vesicles, the encapsulation efficiency is poor. Could the sizing method be the cause?

Answer: Yes, the sizing process can lead to drug leakage if not optimized.

  • Sonication: While effective for creating small unilamellar vesicles (SUVs), sonication can be a harsh process.[8][9]

    • Overheating: Excessive sonication can heat the sample, increasing membrane fluidity and causing drug leakage. Use a probe sonicator with pulsed settings (e.g., 30 seconds on, 30 seconds off) and keep the sample on ice.[8]

    • Power/Amplitude: High sonication power can disrupt vesicles entirely. Start with a low amplitude and gradually increase it while monitoring vesicle size.[8][10]

  • Extrusion: This is a gentler method for producing vesicles with a more uniform size distribution.[9][11]

    • Clogging/Leakage: If the extruder is difficult to operate or leaks, it may be due to improper assembly or clogged membranes.[12][13] Ensure the filter supports are correctly placed and consider sequential extrusion through membranes of decreasing pore size (e.g., 400 nm then 100 nm) to reduce back pressure.[11][14]

    • Number of Passes: Typically, 10-20 passes through the membrane are sufficient to achieve a narrow size distribution. An insufficient number of passes may result in a heterogeneous population of vesicles with varied encapsulation.

    • Lipid Loss: Some lipid loss due to adsorption on the membrane and syringes is unavoidable but should typically be less than 10%.[15]

Issue 3: Incompatibility of Drug and Lipid Properties

Question: How do the properties of my drug and the lipid formulation affect encapsulation?

Answer: The physicochemical properties of both the drug and the lipid bilayer are key determinants of encapsulation efficiency.

Diagram: Factors Influencing Encapsulation Efficiency

Encapsulation_Factors cluster_drug Drug Properties cluster_lipid Vesicle Properties cluster_process Process Parameters drug_props Solubility (Hydrophilic/Lipophilic) Charge Molecular Weight Drug-Lipid Interaction ee Encapsulation Efficiency drug_props->ee lipid_props Lipid Composition (e.g., DOPE, Cholesterol, Charged Lipids) Bilayer Rigidity/Fluidity Surface Charge (Zeta Potential) Vesicle Size & Lamellarity lipid_props->ee process_props Preparation Method (e.g., Extrusion, Sonication) Hydration Conditions (pH, Temp, Ionic Strength) Drug Loading Method (Passive/Active) Drug-to-Lipid Ratio process_props->ee

Caption: Key factors that collectively determine the final encapsulation efficiency.

  • Drug Properties:

    • Hydrophilic Drugs: These are encapsulated in the aqueous core.[1] Their encapsulation is proportional to the trapped aqueous volume, so larger vesicles are preferable.[5]

    • Lipophilic (Nonpolar) Drugs: These can be partitioned within the lipid bilayer.[1][] A more fluid membrane can improve the encapsulation of nonpolar compounds.[1]

  • Lipid Composition:

    • This compound (DOPE): As a neutral lipid, it forms bilayers, but its conical shape can also promote non-bilayer structures. It is often combined with other lipids (e.g., phosphatidylcholines, cholesterol) to stabilize the vesicle structure.

    • Cholesterol: Adding cholesterol can modulate membrane fluidity. Lower concentrations can increase bilayer rigidity and improve encapsulation, while very high concentrations might disrupt it.[5][17]

    • Charged Lipids: Including charged lipids (e.g., PS, PG) can increase encapsulation of oppositely charged drugs through electrostatic interactions and can also increase the inter-lamellar space in MLVs, trapping more drug.

Quantitative Data Summary

The following table summarizes reported encapsulation efficiencies for various vesicle types and drugs. Note that these are examples, and results will vary based on specific experimental conditions.

Vesicle/Liposome TypeEncapsulated AgentEncapsulation MethodReported Encapsulation Efficiency (%)Reference
Giant Unilamellar Vesicles (GUVs)DoxorubicinAcoustic Streaming & Extrusion~60%[18][19]
Small Unilamellar Vesicles (SUVs)DoxorubicinDirect Acoustic Loading~54%[18][19]
Neutral LiposomesVarious ProteinsReversed-phase HPLC3 - 38%[20]
Plasma-derived EVsSVLAAOCo-incubation (60 min)~58%[21]
Cationic Liposomes (PC + CH)CefepimeDialysisHigher than DOPE-containing liposomes[22]

Key Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Add the aqueous buffer (containing the drug to be encapsulated, if using passive loading) to the flask.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or shaking) at a temperature above the Tm of all lipid components. This process forms multilamellar vesicles (MLVs).[7]

  • Freeze-Thaw Cycles (Optional):

    • To increase lamellarity and encapsulation, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[7][12]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[23]

    • Transfer the MLV suspension to one of the Hamilton syringes.

    • Pass the suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[14] This ensures the final collection is in the opposite syringe.

    • The resulting suspension should contain large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

Diagram: Vesicle Preparation and EE% Determination Workflow

Experimental_Workflow start 1. Lipid Dissolution (e.g., in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (with drug solution for passive loading) film->hydration sizing 4. Vesicle Sizing (Extrusion or Sonication) hydration->sizing purification 5. Purification (Separation of free drug via Dialysis, Centrifugation, or SEC) sizing->purification analysis 6. Analysis purification->analysis lyse Lyse Vesicles (e.g., with Triton X-100) analysis->lyse quantify Quantify Drug (e.g., HPLC, Spectroscopy) analysis->quantify calculate 7. Calculate EE% analysis->calculate

Caption: General workflow from lipid film to encapsulation efficiency calculation.

Protocol 2: Purification by Dialysis to Remove Unencapsulated Drug

This protocol is used to separate the small molecules of free drug from the much larger vesicles.

  • Prepare Dialysis Tubing/Cassette:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the drug-loaded vesicles but large enough to allow free passage of the drug molecules (e.g., 10-20 kDa MWCO).[6][22]

    • Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Load Sample:

    • Carefully load the vesicle suspension into the dialysis bag or cassette, avoiding the introduction of air bubbles.

  • Dialysis:

    • Place the sealed bag/cassette in a large beaker containing a large volume (e.g., 1000x the sample volume) of the desired buffer, stirring gently with a magnetic stir bar.[6]

    • Perform the dialysis at a controlled temperature (e.g., 4°C) to maintain vesicle stability.

    • Change the dialysis buffer several times over 24-48 hours to ensure complete removal of the unencapsulated drug.[6]

  • Sample Recovery:

    • After dialysis, carefully remove the sample from the bag/cassette. The remaining suspension contains the purified drug-loaded vesicles.

Protocol 3: Vesicle Sizing by Sonication

This protocol is used to reduce the size of MLVs into SUVs.

  • Preparation:

    • Place the hydrated MLV suspension in a suitable vial or beaker.

    • Immerse the vessel in an ice bath to dissipate heat generated during sonication.[24]

  • Sonication:

    • Use a probe sonicator for efficient energy transfer.

    • Apply sonication in short, pulsed cycles (e.g., 30 seconds on, 30-60 seconds off) to prevent overheating and lipid degradation.[8]

    • The total sonication time will depend on the lipid concentration, volume, and desired final size. This typically requires optimization.

  • Monitoring:

    • Periodically, or after the procedure, measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to determine if the desired size has been reached.[8]

  • Post-Sonication:

    • After sonication, the suspension may contain titanium particles from the probe tip. It is recommended to centrifuge the sample at a low speed to pellet this debris before further use.

References

Best practices for dissolving and handling 18:1 Dodecanyl PE in chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for dissolving and handling 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) in chloroform (B151607). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: this compound is not dissolving completely in chloroform.

  • Question: I am having difficulty fully dissolving this compound powder in chloroform. What could be the cause and how can I resolve it?

  • Answer: Complete dissolution of this compound in pure chloroform can sometimes be challenging due to its modified headgroup containing a carboxyl moiety, which imparts some polar characteristics. Here are several steps to troubleshoot this issue:

    • Sonication: After adding the chloroform to the lipid powder, gently vortex the vial and then place it in a bath sonicator at room temperature. Sonicate for 5-10 minutes, periodically checking for dissolution.

    • Warming: Cautiously warm the solution to 30-37°C. Do not overheat, as this can lead to solvent evaporation and potential lipid degradation.

    • Co-solvents: For particularly stubborn dissolution issues, the addition of a small percentage of a more polar solvent can be effective. We recommend adding methanol (B129727) up to 2% and deionized water up to 0.5-1% of the total volume.[1] Add the co-solvents dropwise while vortexing.

    • Check Solvent Quality: Ensure you are using high-purity, fresh chloroform. Older or degraded chloroform can contain acidic impurities that may hinder the dissolution of certain lipids.[2]

Issue: The dissolved lipid solution appears hazy or contains particulates.

  • Question: My solution of this compound in chloroform is not clear. What does this indicate and what should I do?

  • Answer: A hazy appearance or the presence of particulates can suggest several issues:

    • Incomplete Dissolution: Refer to the troubleshooting steps above for improving solubility.

    • Contamination: The lipid or solvent may be contaminated. Ensure all glassware is scrupulously clean and dry. Avoid using plastic containers or pipette tips for handling organic solvents, as plasticizers can leach out and cause cloudiness.[3]

    • Moisture: The presence of excess water can cause some lipids to form micelles or other aggregates that scatter light and make the solution appear hazy. If you suspect moisture contamination, you may need to dry the solvent over a suitable drying agent or use a fresh, unopened bottle of anhydrous chloroform.

    • Lipid Degradation: While less common for fresh lipid stocks, degraded lipids can be less soluble. Ensure the lipid has been stored correctly and is within its recommended shelf life.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration for dissolving this compound in chloroform?

While a specific maximum solubility for this compound in chloroform is not readily published, a good starting point is based on the solubility of its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is soluble in chloroform at 3.3 mg/mL.[4] For most applications, preparing a stock solution in the range of 1-10 mg/mL is common practice.

2. How should I store my this compound solution in chloroform?

Phospholipids dissolved in an organic solvent should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C.[1][3] To prevent oxidation of the unsaturated oleoyl (B10858665) chains, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1] Storage below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[3]

3. Can I use plastic tubes or pipette tips when handling the chloroform solution?

No. Organic solvents like chloroform can extract plasticizers and other contaminants from plastic containers (e.g., polypropylene, polystyrene) and pipette tips.[3] These impurities can interfere with downstream experiments. Always use glass, stainless steel, or Teflon-lined equipment for handling and transferring lipid solutions in organic solvents.[3]

4. For how long is the this compound solution in chloroform stable?

When stored properly at -20°C under an inert atmosphere, a chloroform solution of this compound should be stable for up to six months. For long-term storage, it is advisable to prepare a dried lipid film from the chloroform solution, which can be stored at -20°C for longer periods.

5. What are the key safety precautions when working with this compound in chloroform?

Chloroform is toxic, a suspected carcinogen, and can cause damage to organs through prolonged exposure.[5][6] Always handle chloroform in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8] Refer to the Safety Data Sheet (SDS) for chloroform for complete safety information.[5][6][7][8]

Quantitative Data Summary

ParameterRecommended Value/ProcedureSource(s)
Solubility
Recommended SolventChloroformGeneral Practice
Starting Concentration1-10 mg/mL[4]
Co-solvents for difficult dissolutionMethanol (up to 2%), Deionized Water (0.5-1%)[1]
Storage
Storage Temperature-20°C ± 4°C[1][3]
ContainerGlass vial with Teflon-lined cap[3]
AtmosphereOverlay with inert gas (Argon or Nitrogen)[1]
Maximum Recommended StorageUp to 6 monthsGeneral Guideline
Handling
Compatible MaterialsGlass, Stainless Steel, Teflon[3]
Incompatible MaterialsPolystyrene, Polyethylene, Polypropylene plastics[3]

Experimental Protocols & Workflows

Protocol: Preparation of a this compound Stock Solution in Chloroform
  • Equilibration: Allow the vial of lyophilized this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of lipid powder into a clean, dry glass vial.

  • Solvent Addition: Using a glass syringe or pipette, add the required volume of high-purity chloroform to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the vial and vortex gently. If the lipid does not fully dissolve, proceed with bath sonication for 5-10 minutes. Gentle warming (30-37°C) can also be applied.

  • Inert Gas Purge: Once fully dissolved, uncap the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds to displace air.

  • Sealing and Storage: Immediately recap the vial tightly, ensuring a good seal with the Teflon liner. Label the vial clearly and store it at -20°C.

Diagram: Experimental Workflow for Dissolving this compound

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh powder into glass vial equilibrate->weigh add_chloroform Add high-purity chloroform weigh->add_chloroform vortex Vortex gently add_chloroform->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved sonicate Bath sonicate for 5-10 min check_dissolved->sonicate No purge Purge with Argon/Nitrogen check_dissolved->purge Yes warm Warm gently (30-37°C) sonicate->warm add_cosolvent Add MeOH (2%) / H2O (1%) warm->add_cosolvent add_cosolvent->vortex store Store at -20°C in sealed glass vial purge->store finish End: Ready for use store->finish

Caption: Workflow for dissolving this compound in chloroform.

Diagram: Troubleshooting Logic for Dissolution Issues

G start Problem: Lipid not fully dissolved or solution is hazy check_method Have you tried vortexing and sonication? start->check_method try_sonication Action: Vortex and sonicate for 5-10 minutes check_method->try_sonication No check_temp Have you tried gentle warming? check_method->check_temp Yes try_sonication->check_temp try_warming Action: Warm to 30-37°C check_temp->try_warming No check_solvent Is the chloroform fresh and high-purity? check_temp->check_solvent Yes try_warming->check_solvent use_fresh_solvent Action: Use a new bottle of anhydrous chloroform check_solvent->use_fresh_solvent No consider_cosolvent Final Step: Consider adding co-solvents (MeOH/H2O) check_solvent->consider_cosolvent Yes use_fresh_solvent->consider_cosolvent solution_clear Solution should be clear consider_cosolvent->solution_clear

References

How to control the size of nanoparticles synthesized with 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Dodecanyl PE to synthesize nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle formulation?

This compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a phospholipid that can be incorporated into lipid nanoparticle (LNP) formulations. Its primary role is often to introduce specific functional groups to the nanoparticle surface. For instance, the dodecanoyl (a C12 acyl chain) modification on the headgroup can be used to alter the surface properties of the nanoparticle. One specific application involves the use of a headgroup-modified phospholipid containing carboxylate groups, which can be ionized in water to create electrostatic repulsion between nanoparticles.[1] This repulsion can enhance the colloidal stability of the nanoparticles and may result in a smaller effective hydrodynamic size.[1]

Q2: What are the primary factors that influence the size of nanoparticles synthesized with this compound?

Several factors critically influence the final size of lipid nanoparticles. These can be broadly categorized into formulation parameters and process parameters.

  • Formulation Parameters:

    • Lipid Composition: The molar ratios of the constituent lipids, including the ionizable lipid, helper lipids (like DSPC and cholesterol), and PEGylated lipids, are crucial.[2] The inclusion of PEG-lipids, for example, can help stabilize particles and reduce aggregation, often leading to smaller and more uniform LNPs.[3][4]

    • Lipid Concentration: Higher total lipid concentrations generally result in the formation of larger nanoparticles due to the increased availability of lipids for particle formation.[3] Conversely, lower lipid concentrations tend to produce smaller particles.[3][5]

    • Aqueous Phase Composition: The pH and ionic strength of the aqueous buffer used during formulation can influence the ionization state of lipids and the overall particle assembly process, thereby affecting size.

  • Process Parameters:

    • Mixing Method: The technique used to mix the lipid-organic phase with the aqueous phase significantly impacts nanoparticle size. Microfluidic mixing is a common method that allows for precise control over the mixing process.[5][6]

    • Flow Rate: In methods like microfluidic mixing, a higher total flow rate of the lipid and aqueous phases typically leads to faster mixing and the formation of smaller, more uniform nanoparticles.[3][5]

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is another critical parameter in microfluidic synthesis. Increasing the FRR can lead to the formation of smaller nanoparticles.[5]

    • Temperature: The temperature at which the synthesis is performed can affect lipid solubility and the kinetics of nanoparticle self-assembly.

Q3: How can I measure the size and size distribution of my nanoparticles?

Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic size, size distribution (polydispersity index or PDI), and zeta potential of nanoparticles in a solution.[1][7] DLS works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[7] The results provide the average particle size (Z-average) and the PDI, which indicates the homogeneity of the particle population. A PDI value below 0.3 is generally considered acceptable for many applications, with lower values indicating a more monodisperse sample.[6][7] For morphological characterization, techniques like Transmission Electron Microscopy (TEM) can be used.[1]

Troubleshooting Guide

Problem 1: My synthesized nanoparticles are consistently too large.

Potential Cause Recommended Solution
Total lipid concentration is too high. Decrease the total concentration of lipids in the organic phase. Lower lipid concentrations generally yield smaller particles.[3][8]
Flow rate during mixing is too low. If using a microfluidic system, increase the total flow rate of the lipid and aqueous phases to enhance mixing speed and reduce particle size.[3][5]
Flow Rate Ratio (FRR) is too low. Increase the FRR by increasing the flow rate of the aqueous phase relative to the organic phase.[5]
Insufficient PEGylated lipid. Increase the molar percentage of the PEG-lipid in your formulation. PEG-lipids help to control particle growth and prevent aggregation, leading to smaller sizes.[3][4][6]
Inefficient mixing method. Consider using a microfluidic mixing device for more rapid and controlled mixing, which is known to produce smaller and more uniform nanoparticles.[5]

Problem 2: The Polydispersity Index (PDI) of my nanoparticle suspension is too high, indicating a broad size distribution.

Potential Cause Recommended Solution
Inconsistent or slow mixing. Ensure rapid and uniform mixing of the lipid and aqueous phases. The use of a controlled mixing system like a microfluidic device is highly recommended.[5]
Particle aggregation. Increase the concentration of PEGylated lipid to provide better steric stabilization and prevent aggregation.[3][4] Also, ensure the zeta potential of the particles is sufficient to induce electrostatic repulsion.
Sub-optimal formulation parameters. Systematically optimize the lipid ratios, total lipid concentration, and flow rates to find conditions that favor the formation of a homogenous particle population.
Need for post-processing. Employ post-formulation size reduction techniques such as extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.[9][10]

Experimental Protocols

Protocol 1: Nanoparticle Synthesis via Solvent Injection

This protocol is a general guideline based on a method for producing sphingomyelin-based solid lipid nanoparticles incorporating this compound.[1]

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of your primary lipid (e.g., sphingomyelin), cholesterol, and this compound in ethanol (B145695) at a concentration of 10 mg/mL.

  • Preparation of the Organic Phase:

    • In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio. For example, mix 120 µL of sphingomyelin (B164518) solution, 100 µL of cholesterol solution, and 20 µL of this compound solution.[1]

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous buffer (e.g., Milli-Q water or a citrate (B86180) buffer) and bring it to the desired temperature (e.g., 50 °C).[1]

  • Nanoparticle Formation:

    • While vigorously stirring the heated aqueous phase, rapidly inject the organic lipid mixture into the aqueous phase.[1]

    • Continue stirring for a defined period, for example, 3 minutes, to allow for nanoparticle self-assembly.[1]

  • Purification (Optional but Recommended):

    • Purify the resulting nanoparticle suspension to remove any excess, unincorporated lipids and ethanol. Size exclusion chromatography is a suitable method for this purpose.[1]

Protocol 2: Nanoparticle Size Characterization by DLS
  • Sample Preparation:

    • Dilute a small aliquot of your nanoparticle suspension in the same aqueous buffer used for synthesis to a suitable concentration for DLS analysis. Overly concentrated samples can lead to multiple scattering events and inaccurate results.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Enter the parameters for the solvent (viscosity and refractive index) and the measurement temperature.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette and place it in the instrument.

    • Perform the measurement. The instrument's software will analyze the correlation function of the scattered light to determine the particle size distribution.

  • Data Analysis:

    • Analyze the results to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). Perform multiple measurements to ensure reproducibility.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing & Analysis prep_lipid Prepare Lipid Stock Solutions (in Ethanol) mix Rapid Injection & Mixing prep_lipid->mix prep_aq Prepare Aqueous Phase prep_aq->mix purify Purification (e.g., SEC) mix->purify dls Size & PDI Analysis (DLS) purify->dls tem Morphology Analysis (TEM) dls->tem G cluster_formulation Formulation Parameters cluster_process Process Parameters center_node Nanoparticle Size lipid_conc Lipid Concentration lipid_conc->center_node + peg_conc PEG-Lipid % peg_conc->center_node - lipid_ratio Lipid Ratios lipid_ratio->center_node flow_rate Total Flow Rate flow_rate->center_node - frr Flow Rate Ratio frr->center_node - mixing Mixing Method mixing->center_node

References

Technical Support Center: Optimizing Membrane Fluidity with 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 18:1 Dodecanyl PE to adjust and optimize lipid membrane fluidity for experimental and formulation purposes.

Frequently Asked Questions (FAQs)

Q1: What is membrane fluidity and why is it a critical parameter in research?

A1: Membrane fluidity refers to the viscosity and freedom of motion of the lipid molecules within a cell membrane or synthetic lipid bilayer. It is a crucial parameter because it directly influences vital cellular processes, including the function of membrane proteins, signal transduction, and the transport of molecules across the membrane. For drug delivery systems like liposomes, optimizing membrane fluidity is essential for stability, drug retention, and interaction with target cells.

Q2: What is this compound and how does it influence membrane characteristics?

A2: this compound is the common name for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl). It is a modified phosphatidylethanolamine (B1630911) (PE) where the head group is acylated with a 12-carbon saturated chain (dodecanoyl). The base lipid, 1,2-dioleoyl-PE (DOPE), contains two unsaturated 18-carbon chains, which introduce "kinks" that generally increase membrane fluidity. The bulky, hydrophobic N-dodecanoyl group on the headgroup can further disrupt the tight packing of adjacent phospholipids, potentially increasing membrane fluidity or inducing membrane curvature, a property often utilized in fusogenic liposome (B1194612) formulations.

Q3: How do common helper lipids like DOPC and cholesterol affect a membrane containing this compound?

A3:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): As a phospholipid with unsaturated (18:1) acyl chains, DOPC forms fluid, disordered membranes at physiological temperatures. It is often used as the primary structural lipid in a formulation to ensure a baseline fluid state.

  • Cholesterol: Cholesterol is a key regulator of membrane fluidity. In a fluid-phase bilayer (like one made with DOPC and this compound), cholesterol inserts between phospholipids. Its rigid steroid ring structure immobilizes the upper portion of the acyl chains, which decreases the mobility of lipids and thus reduces membrane fluidity (a "condensing effect"). At high concentrations, it helps create a more ordered but still fluid state known as the liquid-ordered (Lo) phase.

  • Saturated Phospholipids (e.g., DPPC): Phospholipids with saturated acyl chains, like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have straight chains that pack together tightly. Incorporating them into a fluid membrane will significantly decrease fluidity by promoting a more ordered, gel-like state.

Q4: What are recommended starting lipid ratios for modulating membrane fluidity?

A4: The optimal ratio is highly dependent on the specific application (e.g., drug delivery, in vitro assay). However, a common approach is to start with a base formulation and systematically vary the concentration of the modulating lipid. For a formulation including this compound, you might start with a base of DOPC and incorporate this compound at 5-15 mol%. From there, cholesterol can be varied to adjust fluidity.

Troubleshooting Guide

Issue: My prepared liposomes show significant aggregation or polydispersity.

  • Possible Cause: Incomplete hydration of the lipid film or inefficient extrusion. The hydration buffer temperature may be below the phase transition temperature (Tm) of one of the lipid components.

  • Solution: Ensure the lipid film is thin and uniform before hydration. During hydration, maintain the temperature of the aqueous buffer above the Tm of all lipids in the mixture and vortex occasionally to ensure complete swelling. When extruding, ensure the extruder is also heated above the Tm and perform a sufficient number of passes (typically 11-21) through the polycarbonate membrane to achieve a uniform size distribution.

Issue: My Laurdan GP values are inconsistent or not reproducible.

  • Possible Cause 1: Laurdan probe concentration is too high, leading to self-quenching or probe aggregation.

  • Solution 1: Ensure the final Laurdan concentration is appropriate for your lipid concentration. A common lipid-to-probe molar ratio is between 200:1 and 500:1. Perform a concentration titration to find the optimal ratio for your system.

  • Possible Cause 2: Inconsistent temperature control during measurement. Membrane fluidity is highly sensitive to temperature.

  • Solution 2: Use a temperature-controlled cuvette holder or plate reader. Allow samples to equilibrate at the target temperature for at least 10-15 minutes before taking measurements.

  • Possible Cause 3: Light scattering from the liposome suspension is interfering with the fluorescence measurement.

  • Solution 3: Ensure your liposome suspension is not overly concentrated. If scattering is an issue, try diluting the sample. Always subtract the background fluorescence from a buffer-only control.

Issue: The encapsulated drug is leaking prematurely from my liposomes.

  • Possible Cause: The membrane is too fluid, increasing its permeability.

  • Solution: Increase the rigidity of the membrane by incorporating cholesterol or a small percentage of a saturated phospholipid (e.g., DPPC). Increasing cholesterol content up to 30-40 mol% generally decreases bilayer permeability and improves drug retention.

Quantitative Data Summary

The following table summarizes the expected effects of common lipid components on membrane fluidity, as measured by Laurdan Generalized Polarization (GP). An increase in the GP value indicates a decrease in membrane fluidity.

Component Added to Base Formulation (e.g., DOPC / this compound)Molar Ratio Range (Typical)Expected Change in FluidityExpected Change in Laurdan GP ValueRationale
Cholesterol 10 - 40 mol%DecreaseIncrease The rigid ring structure restricts acyl chain mobility, ordering the fluid bilayer.
Saturated PC (e.g., DPPC) 5 - 20 mol%Significant DecreaseSignificant Increase Straight saturated chains pack tightly, inducing a more gel-like, ordered phase.
Unsaturated PC (e.g., DOPC) Increase in proportionIncreaseDecrease Double bonds create "kinks" in the acyl chains, preventing tight packing.
Increase in Temperature N/AIncreaseDecrease Increased kinetic energy leads to more lipid movement and a less ordered state.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Unilamellar Liposomes via Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.

Methodology:

  • Lipid Preparation: Dissolve the desired lipids (e.g., DOPC, this compound, Cholesterol) in an organic solvent, typically a chloroform:methanol mixture (e.g., 3:1 v/v), in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The buffer should be pre-heated to a temperature above the highest phase transition temperature (Tm) of the lipid components. Agitate the flask by vortexing to hydrate (B1144303) the lipid film, which will cause it to swell and form multilamellar vesicles (MLVs). Allow this suspension to hydrate for 30-60 minutes above the Tm.

  • Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm for LUVs) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11 to 21 passes) to ensure a homogenous population. The extruder and syringe should be pre-heated to the same temperature as the hydration buffer.

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Liposome_Preparation_Workflow start 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) start->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate Film (Aqueous Buffer, T > Tm) dry->hydrate mlv Multilamellar Vesicles (MLVs) (Heterogeneous Size) hydrate->mlv extrude 5. Extrude Suspension (11-21 Passes, T > Tm) mlv->extrude Sizing Step luv Unilamellar Vesicles (LUVs) (Homogeneous Size) extrude->luv end 6. Store at 4°C luv->end Laurdan_GP_Principle cluster_ordered Ordered Membrane (Low Fluidity) cluster_disordered Disordered Membrane (High Fluidity) ordered_membrane ordered_membrane ordered_spectrum Emission Peak ~440 nm ordered_membrane->ordered_spectrum ordered_gp High GP Value (e.g., +0.6) ordered_spectrum->ordered_gp calc GP = (I440 - I490) / (I440 + I490) ordered_gp->calc disordered_membrane disordered_membrane disordered_spectrum Emission Peak ~490 nm disordered_membrane->disordered_spectrum disordered_gp Low GP Value (e.g., -0.2) disordered_spectrum->disordered_gp disordered_gp->calc laurdan Laurdan Probe (Excitation at 350 nm) laurdan->ordered_membrane Intercalates into Lipid Bilayer laurdan->disordered_membrane Intercalates into Lipid Bilayer

Technical Support Center: Characterization of Head-Group Modified Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the characterization of head-group modified phospholipids (B1166683).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing phospholipids with modified head-groups?

The primary challenges in characterizing head-group modified phospholipids stem from the alteration of their physicochemical properties. Modifications to the polar head-group can impact the lipid's solubility, charge, and interactions with other molecules, which can complicate analysis.[1][] Key challenges include:

  • Altered Chromatographic Behavior: Head-group modifications can change the polarity of the phospholipid, leading to unexpected retention times in liquid chromatography (LC) and difficulties in separating them from other lipid species.

  • Mass Spectrometry (MS) Ionization and Fragmentation: The modified head-group can influence the ionization efficiency and fragmentation patterns in MS, making identification and quantification challenging.[3][4] This can lead to ion suppression effects, especially for low-abundance lipids.[4][5]

  • Structural Elucidation: Determining the precise structure of the modified head-group and its attachment site often requires a combination of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][6]

  • Liposome (B1194612) Formulation and Stability: When incorporated into liposomes, modified phospholipids can affect vesicle size, charge, lamellarity, and stability, necessitating thorough characterization of the resulting nanoparticles.[7][8]

  • Quantification: Accurate quantification can be hindered by the lack of appropriate internal standards for novel head-group modifications and by variations in instrument response.[5]

Q2: Which analytical techniques are most suitable for characterizing head-group modified phospholipids?

A multi-faceted approach is often necessary for the comprehensive characterization of head-group modified phospholipids. The most common and powerful techniques include:

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem MS (LC-MS/MS) are central to phospholipid analysis, providing information on molecular weight, structure, and quantity.[3][4][5] Electrospray ionization (ESI) is a widely used "soft" ionization technique for phospholipids.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P and ¹H NMR, is invaluable for structural elucidation. ³¹P NMR provides information about the phosphate (B84403) environment and can distinguish between different phospholipid classes, while ¹H NMR can help identify the specific components of the head-group.[6][9][10][11]

  • Fluorescence Spectroscopy: This technique is useful for studying the interactions of modified phospholipids with proteins and for assessing membrane properties.[12][13] Assays like fluorescence quenching can provide insights into binding affinities.[13]

Q3: How can I improve the recovery of my modified phospholipid sample during extraction?

Low recovery is a common issue in phospholipid analysis. Here are some strategies to improve it:

  • Optimize Extraction Solvents: The choice of organic solvents is critical. The Bligh-Dyer and Folch methods, which use chloroform/methanol mixtures, are standard for lipid extraction.[14] For particularly polar modified phospholipids, adjusting the solvent polarity may be necessary.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate and concentrate phospholipids, removing interfering substances like proteins and salts.[14][15]

  • Prevent Degradation: Phospholipids, especially those with unsaturated fatty acid chains, are prone to oxidation. It is crucial to work at low temperatures, under an inert atmosphere (like nitrogen or argon), and to consider adding antioxidants.[16]

  • Address Analyte Interactions: Some modified head-groups may interact with sample containers or chromatography hardware. Using bio-inert materials for vials and LC systems can minimize these interactions.[17]

Q4: My liposomes formulated with modified phospholipids are unstable. What could be the cause and how can I fix it?

Liposome instability can manifest as changes in size, drug leakage, or aggregation. Potential causes and solutions include:

  • Lipid Composition: The type and ratio of lipids significantly impact stability. The inclusion of cholesterol is known to enhance membrane rigidity and reduce permeability.[18] The properties of the modified head-group (e.g., charge, size) can disrupt lipid packing.[7][8] Experiment with different lipid compositions and ratios.

  • Preparation Method: The method used to prepare liposomes (e.g., thin-film hydration, ethanol (B145695) injection) influences their characteristics.[19][20][21] Optimizing preparation parameters like temperature and sonication time is important.[19] The transition temperature (Tc) of the phospholipids is a key parameter to consider during formation.[20]

  • Surface Charge: A sufficient zeta potential (typically > ±30 mV) can prevent aggregation due to electrostatic repulsion. The charge of the modified head-group will influence this. If necessary, incorporate charged lipids to increase the surface charge.

  • Storage Conditions: Liposomes should be stored at an appropriate temperature (often 4°C) and protected from light and oxygen to prevent degradation.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Troubleshooting Strategy
Low Analyte Signal / Poor Recovery Incomplete extraction from the sample matrix.Optimize the extraction solvent system (e.g., adjust the chloroform/methanol/water ratio).[14] Consider using solid-phase extraction (SPE) for cleaner samples.[15]
Analyte degradation during sample preparation.Work at low temperatures, use antioxidants, and handle samples under an inert atmosphere.[16]
Interaction of the modified head-group with LC system components.Use a bio-inert LC system and columns to minimize metal-analyte interactions.[17]
Ion suppression from co-eluting matrix components (e.g., other phospholipids).Improve chromatographic separation to resolve the analyte from interfering species.[22] Implement a phospholipid removal step in your sample preparation.[22][23][24]
Inconsistent Fragmentation / Difficulty in Structural Elucidation Inappropriate collision energy in MS/MS.Optimize collision energy to obtain informative fragment ions.
The modified head-group leads to unusual fragmentation pathways.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions. Compare experimental fragmentation with in-silico fragmentation tools.
Isobaric interferences (different lipids with the same mass).Employ tandem MS (MS/MS) to differentiate isomers based on their unique fragmentation patterns.[5]
Poor Peak Shape in Chromatography Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase composition (e.g., pH, ionic strength). Screen different column chemistries.
Overloading of the analytical column.Reduce the injection volume or dilute the sample.
Liposome Characterization
Problem Possible Cause(s) Troubleshooting Strategy
Inconsistent or Large Vesicle Size Suboptimal preparation method or parameters.Optimize the preparation technique (e.g., extrusion pressure, sonication time and power).[19][20] Ensure the hydration temperature is above the transition temperature (Tc) of the lipids.[20]
Aggregation of liposomes.Check the zeta potential; if low, incorporate charged lipids to increase electrostatic repulsion. Optimize the ionic strength of the buffer.
Low Encapsulation Efficiency Poor drug/lipid compatibility.For hydrophilic drugs, ensure the aqueous phase is optimized (pH, ionic strength). For lipophilic drugs, ensure they are fully solubilized with the lipids in the organic solvent.
Leakage of the encapsulated material.Incorporate cholesterol to increase membrane rigidity.[18] Use lipids with higher transition temperatures.[20]
Phase Separation or Inhomogeneity Immiscibility of the modified phospholipid with other lipids in the formulation.Perform differential scanning calorimetry (DSC) to assess lipid miscibility. Adjust the lipid composition and ratios.

Experimental Protocols

Protocol 1: Preparation of Liposomes with Head-Group Modified Phospholipids by Thin-Film Hydration
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the head-group modified phospholipid, other lipids (e.g., phosphatidylcholine, cholesterol), and any lipophilic drug in an appropriate organic solvent (e.g., a chloroform:methanol mixture, 2:1 v/v).[25]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the wall of the flask. Ensure the temperature is maintained above the transition temperature (Tc) of the lipid with the highest Tc.[25]

  • Film Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer (which may contain a hydrophilic drug) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the Tc of the lipids.[25] This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[19][20]

  • Purification: Remove any unencapsulated material by methods such as dialysis, gel filtration, or centrifugation.

Protocol 2: Analysis of Lipid-Protein Interactions using Fluorescence Quenching

This protocol is adapted from a method utilizing EGFP-fusion proteins and dabsyl-PE as a quencher.[26]

  • Reagent Preparation:

    • Prepare a solution of the fluorescently-labeled protein (e.g., an EGFP-fusion protein) at a known concentration (e.g., 100 nM) in a suitable buffer (e.g., 20 mM Tris, 0.16 M NaCl, pH 7.4).[26]

    • Prepare liposomes (as described in Protocol 1) containing the head-group modified phospholipid of interest and a quenching lipid (e.g., 5 mol% dabsyl-PE).[26]

  • Fluorescence Measurement:

    • Place 2 mL of the protein solution into a quartz cuvette.

    • Using a spectrofluorometer, excite the sample at the appropriate wavelength for the fluorophore (e.g., 460 nm for EGFP) and record the emission spectrum.[26]

  • Titration:

    • Add small aliquots of the liposome solution to the cuvette.

    • After each addition, mix gently and incubate for 1 minute before recording the emission intensity at the peak wavelength (e.g., 509 nm for EGFP).[26]

  • Data Analysis:

    • Plot the decrease in fluorescence intensity as a function of the lipid concentration.

    • This data can be used to determine the binding affinity (e.g., the dissociation constant, Kd) of the protein for the lipid-containing membrane.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_formulation Formulation & Functional Assays start Biological Sample or Synthesized Lipid extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction purification Purification (e.g., SPE, TLC) extraction->purification ms Mass Spectrometry (LC-MS, MS/MS) - ID & Quantification purification->ms For ID & Quant nmr NMR Spectroscopy (31P, 1H) - Structural Elucidation purification->nmr For Structure liposome_prep Liposome Preparation purification->liposome_prep For Formulation functional_assay Functional Assays (e.g., Cellular Uptake) ms->functional_assay nmr->functional_assay fluorescence Fluorescence Spectroscopy - Interaction Studies liposome_char Liposome Characterization (Size, Zeta, Stability) liposome_prep->liposome_char liposome_char->functional_assay

Caption: General experimental workflow for the characterization of head-group modified phospholipids.

troubleshooting_workflow start Low Analyte Recovery in LC-MS check_extraction Is extraction efficient? start->check_extraction check_stability Is the analyte stable? check_extraction->check_stability Yes optimize_extraction Optimize solvent system Use SPE check_extraction->optimize_extraction No check_instrument Are there instrumental issues? check_stability->check_instrument Yes add_antioxidants Add antioxidants Work at low temp Use inert atmosphere check_stability->add_antioxidants No use_bioinert Use bio-inert LC system Check for ion suppression check_instrument->use_bioinert Yes

Caption: Troubleshooting decision tree for low analyte recovery in LC-MS analysis.

References

Technical Support Center: Refining Purification Protocols for 18:1 Dodecanyl PE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 18:1 Dodecanyl PE nanoparticles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound nanoparticles.

Issue 1: Low Nanoparticle Yield After Purification

  • Question: We are experiencing a significant loss of our this compound nanoparticles after purification by tangential flow filtration (TFF). What are the potential causes and solutions?

  • Answer: Low nanoparticle yield during TFF purification can stem from several factors.[1][2][3] A primary reason can be the fouling of the filter membrane, where nanoparticles adsorb to or block the pores of the filter.[1][4][5] The choice of membrane material and its molecular weight cut-off (MWCO) is critical; a MWCO that is too large will result in the loss of smaller nanoparticles in the permeate.[6] Additionally, excessive transmembrane pressure (TMP) can lead to particle deformation and aggregation, causing them to be retained on the filter in a manner that prevents recovery.[1][6]

    Troubleshooting Steps:

    • Optimize Transmembrane Pressure (TMP): Start with a lower TMP and gradually increase it to find the optimal pressure that allows for efficient buffer exchange without causing excessive membrane fouling or particle loss.[1] Interestingly, for some lipid nanoparticles, increasing the TMP has been shown to unexpectedly increase filter capacity.[7][8]

    • Select an Appropriate Membrane: Ensure the TFF cartridge membrane material is compatible with your lipid nanoparticles and has an appropriate MWCO. Hydrophilic membranes are often preferred to minimize nonspecific binding.

    • Control Flow Rate: Adjust the feed flow rate to maintain a good cross-flow, which helps to minimize the formation of a concentration polarization layer on the membrane surface.[6]

    • Consider Pre-filtration: If the nanoparticle solution contains larger aggregates, a gentle pre-filtration step can prevent premature fouling of the TFF membrane.

    • Post-Purification Rinse: After the diafiltration process, perform a final rinse of the system with a small volume of formulation buffer to recover any nanoparticles that may have adhered to the tubing or membrane.

Issue 2: Changes in Nanoparticle Size and Polydispersity Index (PDI) Post-Purification

  • Question: Our this compound nanoparticles show a significant increase in size and PDI after purification. What could be causing this instability?

  • Answer: An increase in nanoparticle size and PDI post-purification often indicates particle aggregation or fusion.[2][9] This can be triggered by several factors during the purification process. High shear stress, particularly in methods like TFF, can induce instability.[6] The buffer composition, including its ionic strength and pH, plays a crucial role in maintaining the colloidal stability of the nanoparticles.[10] Changes in the buffer environment during purification can disrupt the electrostatic and steric stabilization of the nanoparticles, leading to aggregation.

    Troubleshooting Steps:

    • Optimize TFF Parameters: As with low yield, reducing the TMP and optimizing the flow rate can minimize shear-induced aggregation.

    • Buffer Compatibility: Ensure that the diafiltration buffer is compatible with your nanoparticle formulation. The pH and ionic strength should be carefully controlled to maintain nanoparticle stability. A buffer exchange into a destabilizing buffer is a common cause of aggregation.

    • Temperature Control: Maintain a consistent and appropriate temperature throughout the purification process. Temperature fluctuations can affect lipid bilayer fluidity and nanoparticle stability.[11]

    • Minimize Processing Time: Prolonged exposure to shear forces or intermediate buffer conditions can increase the likelihood of aggregation. Streamlining the purification process to reduce the overall time can be beneficial.

    • Alternative Purification Method: If aggregation persists with TFF, consider a gentler method like size exclusion chromatography (SEC), which can be less harsh on sensitive nanoparticles.[12][13]

Issue 3: Incomplete Removal of Solvents or Unencapsulated Material

  • Question: We are detecting residual ethanol (B145695) and unencapsulated payload in our final this compound nanoparticle formulation after purification. How can we improve the removal of these impurities?

  • Answer: Incomplete removal of process-related impurities like organic solvents (e.g., ethanol) and unencapsulated therapeutic agents is a common challenge.[2] In TFF, this is often due to an insufficient number of diafiltration volumes or a suboptimal setup. In SEC, it could be due to poor column packing or overloading the column.

    Troubleshooting Steps:

    • Increase Diafiltration Volumes (TFF): The most straightforward solution is to increase the number of diavolumes (the total volume of buffer exchanged relative to the initial sample volume) during the TFF process. Typically, 5-10 diavolumes are sufficient, but this can be optimized for your specific process.

    • Optimize TFF Process: Ensure proper mixing in the retentate vessel to avoid dead zones where impurities might concentrate.

    • Optimize SEC Parameters: For SEC, ensure the column is packed efficiently and is of an appropriate length to achieve the desired separation between the nanoparticles and smaller impurities.[14] Avoid overloading the column, as this will lead to co-elution of the nanoparticles and contaminants.

    • Analytical Method Validation: Verify that your analytical methods for detecting residual solvents and unencapsulated material are sensitive and accurate.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for purifying this compound nanoparticles?

    • A1: The most common and scalable methods for purifying lipid-based nanoparticles, including those containing this compound, are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).[2][12] TFF is often favored for its speed and scalability in industrial settings, while SEC is known for its gentle nature and high resolution, making it suitable for research-scale and more sensitive formulations.[3][13] Sterile filtration is a critical final step to ensure the sterility of the product.[1][4]

  • Q2: How do I choose between TFF and SEC for my purification?

    • A2: The choice depends on your scale, the sensitivity of your nanoparticles, and the desired purity.

      • TFF is ideal for larger volumes and for processes where speed and scalability are critical. It is effective for buffer exchange and concentration.[6]

      • SEC is a gentler method that is well-suited for smaller, research-scale batches or for nanoparticles that are sensitive to shear stress. It provides excellent separation of nanoparticles from smaller molecules like free drugs and lipids.[12][14]

  • Q3: What are the critical quality attributes (CQAs) to monitor during and after purification?

    • A3: Key CQAs for this compound nanoparticles include:

      • Particle Size and Polydispersity Index (PDI): Monitored by Dynamic Light Scattering (DLS).[9][10]

      • Zeta Potential: Indicates surface charge and colloidal stability.[9][10]

      • Encapsulation Efficiency and Drug Load: To determine the amount of active ingredient successfully encapsulated.

      • Purity: Absence of residual solvents, free lipids, and unencapsulated payload.

      • Sterility: Absence of microbial contamination, typically assessed after sterile filtration.[4]

  • Q4: Can I use centrifugation for purification?

    • A4: While ultracentrifugation can be used for nanoparticle purification, it is generally less favored for lipid-based nanoparticles compared to TFF and SEC.[2] The high g-forces can lead to irreversible aggregation or fusion of the lipid nanoparticles. It is also a batch process that is difficult to scale up.[15]

Quantitative Data Summary

Table 1: Comparison of Purification Techniques for Lipid Nanoparticles

ParameterTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)
Principle Convective transport across a semi-permeable membraneSeparation based on hydrodynamic volume
Primary Application Buffer exchange, concentration, removal of small moleculesRemoval of free drug, lipids, and small molecules
Scalability HighModerate
Processing Time FastSlower
Shear Stress Moderate to HighLow
Sample Dilution Minimal (can concentrate)Significant
Typical Yield > 90%> 85%

Table 2: Typical Process Parameters for TFF of Lipid Nanoparticles

ParameterTypical Range
Membrane MWCO 100 - 300 kDa
Transmembrane Pressure (TMP) 5 - 25 psi
Cross-flow Rate 1 - 5 L/min/m²
Diafiltration Volumes 5 - 10
Temperature 15 - 25 °C

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Purification of this compound Nanoparticles

  • System Preparation:

    • Select a TFF hollow fiber or cassette with an appropriate MWCO (e.g., 100 kDa).

    • Sanitize and equilibrate the TFF system with the final formulation buffer.

  • Concentration (Optional):

    • Load the crude nanoparticle suspension into the retentate vessel.

    • Start the pump to circulate the suspension through the TFF module.

    • Apply a low TMP (e.g., 10 psi) and allow the permeate to be removed, concentrating the nanoparticles to a desired volume.

  • Diafiltration (Buffer Exchange):

    • Once the desired concentration is reached, begin adding the diafiltration buffer to the retentate vessel at the same rate as the permeate removal rate to maintain a constant volume.

    • Perform 5-10 diavolumes of buffer exchange to remove residual solvents and unencapsulated materials.

  • Final Concentration and Recovery:

    • After diafiltration, stop the addition of buffer and continue to concentrate the nanoparticles to the final target volume.

    • Stop the pump and recover the purified nanoparticle concentrate from the retentate vessel and tubing. A buffer flush can be used to maximize recovery.

  • Characterization:

    • Analyze the purified sample for particle size, PDI, zeta potential, and purity.

Protocol 2: Size Exclusion Chromatography (SEC) for Purification of this compound Nanoparticles

  • Column Preparation:

    • Select an SEC column with a suitable pore size to allow for the separation of the nanoparticles from smaller impurities.

    • Equilibrate the column with at least two column volumes of the final formulation buffer.

  • Sample Loading:

    • Load the crude nanoparticle suspension onto the column. The sample volume should not exceed 2-5% of the total column volume to ensure optimal separation.

  • Elution:

    • Begin flowing the mobile phase (formulation buffer) through the column at a constant, low flow rate.

    • The larger nanoparticles will elute first, followed by the smaller, unencapsulated components.

  • Fraction Collection:

    • Collect fractions as the sample elutes from the column. An online UV detector can be used to monitor the elution profile. The nanoparticle peak is typically the first major peak.

  • Pooling and Analysis:

    • Pool the fractions containing the purified nanoparticles.

    • Analyze the pooled sample for particle size, PDI, zeta potential, and purity.

Protocol 3: Sterile Filtration

  • Filter Selection:

    • Choose a sterilizing-grade filter (typically 0.22 µm) that is compatible with your nanoparticle formulation and has low protein/lipid binding characteristics.[4] Dual-layer polyethersulfone filters are often used.[7]

  • Filtration:

    • Aseptically pass the purified nanoparticle suspension through the sterile filter into a sterile collection vessel.

    • This step is often performed at a constant pressure or constant flow rate.[5] It is important to note that nanoparticle filtration can lead to fouling, and the filter capacity may be lower than for traditional biotherapeutics.[4]

  • Integrity Testing:

    • Perform a filter integrity test post-use to ensure the filter was not compromised during the filtration process.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Nanoparticle Purification cluster_prep Preparation cluster_purification Purification cluster_final Final Steps Formulation Crude this compound Nanoparticle Formulation TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Concentration) Formulation->TFF Primary Method SEC Size Exclusion Chromatography (SEC) (High-Resolution Separation) Formulation->SEC Alternative/Lab-Scale Sterile_Filtration Sterile Filtration (0.22 µm) TFF->Sterile_Filtration SEC->Sterile_Filtration Final_Product Purified Nanoparticle Product Sterile_Filtration->Final_Product

Caption: Figure 1: General Experimental Workflow for Nanoparticle Purification

Troubleshooting_Logic Figure 2: Troubleshooting Decision Tree for Nanoparticle Purification cluster_issues Observed Issue cluster_causes Potential Cause cluster_solutions Solution Low_Yield Low Yield? Fouling Membrane Fouling/ Incorrect MWCO Low_Yield->Fouling High_PDI High PDI/Size? Aggregation Shear Stress/ Buffer Incompatibility High_PDI->Aggregation Impurity Residual Impurities? Insufficient_Exchange Insufficient Diavolumes/ Column Overload Impurity->Insufficient_Exchange Optimize_TFF Optimize TFF Parameters (TMP, Flow Rate) Fouling->Optimize_TFF Change_Membrane Change Membrane Fouling->Change_Membrane Aggregation->Optimize_TFF Optimize_Buffer Optimize Buffer Composition Aggregation->Optimize_Buffer Try_SEC Consider SEC Aggregation->Try_SEC Increase_Diavolumes Increase Diavolumes (TFF) Insufficient_Exchange->Increase_Diavolumes Optimize_SEC_Load Optimize Loading (SEC) Insufficient_Exchange->Optimize_SEC_Load

Caption: Figure 2: Troubleshooting Decision Tree for Nanoparticle Purification

References

Validation & Comparative

18:1 Dodecanyl PE vs. 18:1 DOPE: A Comparative Guide to Gene Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of 18:1 Dodecanyl PE and the well-established 18:1 DOPE for gene transfection applications. This document provides a detailed analysis of their structural differences, potential impact on transfection efficiency, and supporting experimental methodologies.

In the landscape of non-viral gene delivery, the selection of lipid components is a critical determinant of success. Helper lipids, in particular, play a pivotal role in the endosomal escape of nucleic acids, a key bottleneck in the transfection process. This guide compares a novel functionalized lipid, this compound, with the widely utilized helper lipid, 18:1 DOPE (Dioleoylphosphatidylethanolamine).

Structural and Functional Comparison

18:1 DOPE is a neutral phospholipid celebrated for its role in enhancing the transfection efficiency of cationic lipid formulations.[1][2][3][4] Its two oleoyl (B10858665) (18:1) chains contribute to a conical molecular shape, which promotes the formation of non-bilayer, inverted hexagonal (HII) phase structures.[4] This characteristic is crucial for destabilizing the endosomal membrane and facilitating the release of the lipid-DNA complex into the cytoplasm.[4]

This compound , chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a derivative of DOPE. Its structure includes the same dioleoyl backbone but features a dodecanoyl (a 12-carbon acyl chain) group attached to the headgroup amine. This N-acylation introduces a third chain, altering the lipid's physicochemical properties. The modification of the headgroup can influence the lipid's interaction with both the plasmid DNA and the endosomal membrane, potentially impacting transfection efficiency.

Table 1: Structural and Functional Comparison

FeatureThis compound18:1 DOPE (Dioleoylphosphatidylethanolamine)
Chemical Structure 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Key Structural Difference N-dodecanoyl group on the ethanolamine (B43304) headgroupUnmodified ethanolamine headgroup
Known Role in Transfection Used as a component in fusogenic liposome (B1194612) formulations.Well-established fusogenic helper lipid that promotes endosomal escape.[1][4]
Hypothesized Mechanism The N-dodecanoyl group may modulate the lipid's fusogenicity and interaction with membranes.The conical shape promotes the formation of inverted hexagonal phases, destabilizing the endosomal membrane.[4]

Illustrative Performance Data

To provide a tangible comparison for researchers, the following table presents hypothetical performance data based on the expected impact of the structural differences. This data is for illustrative purposes and should be confirmed by direct experimental comparison.

Table 2: Illustrative Transfection Efficiency and Cytotoxicity in HeLa Cells

Helper LipidFormulation Ratio (Cationic Lipid:Helper)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
This compound1:165 ± 5%90 ± 4%
18:1 DOPE1:155 ± 6%88 ± 5%

Note: The data in this table is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocol: Cationic Lipid-Mediated Gene Transfection

This protocol provides a detailed methodology for transfecting mammalian cells, such as HeLa cells, using a cationic lipid formulated with a helper lipid like this compound or 18:1 DOPE.[5][6]

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • Helper Lipid (this compound or 18:1 DOPE)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., pEGFP-C2)

  • HeLa cells

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, nonessential amino acids, penicillin, and streptomycin.

  • Serum-free medium (e.g., Opti-MEM)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • MTT reagent for viability assay

  • Flow cytometer for transfection efficiency analysis

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Seed HeLa cells in 24-well plate (2 x 10^4 cells/well) F Add Lipoplexes to cells in serum-free medium B Prepare DNA solution (1 µg pDNA in serum-free medium) D Mix DNA and Liposome solutions to form Lipoplexes B->D C Prepare Liposome solution (Cationic + Helper Lipid) C->D E Incubate for 30 min at room temperature D->E E->F G Incubate for 24 hours at 37°C, 5% CO2 F->G H Assess Cell Viability (MTT Assay) G->H I Quantify Transfection Efficiency (Flow Cytometry for GFP) G->I signaling_pathway A Lipoplex (Cationic Lipid/Helper Lipid/DNA) enters cell via Endocytosis B Endosome Acidification (Proton Sponge Effect) A->B C Helper Lipid (DOPE or Dodecanyl PE) promotes transition to Hexagonal Phase (HII) B->C D Destabilization of Endosomal Membrane C->D E Release of DNA into Cytoplasm D->E F DNA translocates to the Nucleus E->F G Transcription & Translation F->G H Protein Expression (e.g., GFP) G->H

References

A Comparative Guide to Validating Nanoparticle Functionalization with Carboxylated PEG Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with moieties such as carboxylated polyethylene (B3416737) glycol (PEG) lipids is a critical step in the development of targeted drug delivery systems and advanced diagnostic agents. This surface modification enhances biocompatibility, prolongs circulation time, and provides reactive sites for further conjugation. However, rigorous validation is paramount to ensure the success and reproducibility of these nanoparticle systems. This guide provides an objective comparison of common techniques used to validate the functionalization of nanoparticles with carboxylated PEG lipids, supported by experimental data and detailed protocols.

Key Validation Parameters

Successful functionalization is a multi-faceted validation process that goes beyond a single measurement. A comprehensive assessment typically involves confirming the presence of the PEG lipid on the nanoparticle surface, quantifying the surface carboxyl groups, and evaluating the overall physicochemical changes to the nanoparticle.

Comparison of Validation Techniques

A variety of analytical techniques are employed to characterize functionalized nanoparticles. The choice of method often depends on the specific information required, available instrumentation, and the nature of the nanoparticle core. Below is a comparison of commonly used techniques.

Technique Parameter(s) Measured Advantages Disadvantages Quantitative/Qualitative
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., C=O from carboxyl group, C-O-C from PEG)- Provides direct evidence of chemical bonds.- Relatively simple and widely available.- Can be difficult to quantify.- Signal from the nanoparticle core may interfere.Primarily Qualitative
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution- Fast and non-invasive.- Sensitive to changes in particle size upon functionalization.- Indirect measurement of functionalization.- Sensitive to sample preparation and contaminants.Quantitative
Zeta Potential Analysis Surface charge- Indicates changes in surface chemistry.- Provides information on colloidal stability.- Indirect evidence of functionalization.- Highly dependent on buffer conditions (pH, ionic strength).Quantitative
Transmission Electron Microscopy (TEM) Particle size, morphology, and visualization of the PEG layer (with staining)- Provides direct visualization of nanoparticles.- Can confirm the presence of a surface coating.- Requires sample drying, which can introduce artifacts.- Visualizing the thin PEG layer can be challenging.Qualitative (for functionalization), Quantitative (for size)
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface- Highly surface-sensitive (top ~10 nm).- Provides quantitative elemental information.- Requires high vacuum, which may alter the sample.- Can be expensive and less accessible.Quantitative
Colorimetric Assays (e.g., Toluidine Blue O) Quantification of surface carboxyl groups- Simple, cost-effective, and quantitative.- Can be susceptible to interference from other charged molecules.- May not be suitable for all nanoparticle types.Quantitative
Thermogravimetric Analysis (TGA) Mass loss of organic components (PEG lipid) upon heating- Provides quantitative information on the amount of grafted material.- Requires relatively large sample amounts.- Can be destructive to the nanoparticle core.Quantitative

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key validation experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of carboxyl and PEG functional groups on the nanoparticle surface.

Methodology:

  • Prepare samples of bare (unfunctionalized) and carboxylated PEG lipid-functionalized nanoparticles. The samples should be in a dry, powdered form.

  • Mix a small amount of the nanoparticle powder (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg).

  • Grind the mixture to a fine, homogeneous powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FTIR spectrum of the pellet from 4000 to 400 cm⁻¹.

  • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectra.

  • Compare the spectra of the functionalized nanoparticles to that of the bare nanoparticles. Look for the appearance of new absorption peaks corresponding to the C=O stretching of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the C-O-C stretching of the PEG backbone (around 1100 cm⁻¹).[1][2]

Dynamic Light Scattering (DLS) and Zeta Potential

Objective: To assess the change in hydrodynamic size and surface charge upon functionalization.

Methodology:

  • Prepare dilute suspensions of bare and functionalized nanoparticles in an appropriate buffer (e.g., 10 mM NaCl). The concentration should be optimized for the specific instrument.

  • For DLS, transfer the suspension to a suitable cuvette. For zeta potential, inject the sample into a folded capillary cell.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • For DLS, measure the scattered light intensity fluctuations to determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after functionalization.

  • For zeta potential, apply an electric field and measure the particle velocity to determine the surface charge. A change in zeta potential (often becoming more negative due to the carboxyl groups) indicates successful functionalization.[3]

Quantification of Surface Carboxyl Groups using a Colorimetric Assay

Objective: To quantify the number of accessible carboxyl groups on the nanoparticle surface.

Methodology:

  • Prepare a standard curve using a known concentration of a carboxyl-containing molecule (e.g., acetic acid).

  • Disperse a known amount of carboxylated PEG-functionalized nanoparticles in a buffer solution.

  • Add a colorimetric reagent that specifically binds to carboxyl groups (e.g., Toluidine Blue O).

  • Incubate the mixture to allow for binding.

  • Centrifuge the nanoparticles to pellet them.

  • Measure the absorbance of the supernatant at the appropriate wavelength using a UV-Vis spectrophotometer.

  • The decrease in absorbance of the supernatant corresponds to the amount of reagent bound to the nanoparticles.

  • Calculate the concentration of carboxyl groups on the nanoparticles by comparing the results to the standard curve.[4][5]

Experimental Workflows and Logical Relationships

Visualizing the experimental process can aid in understanding the logical flow of validation.

ValidationWorkflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_validation Validation cluster_results Confirmation BareNP Bare Nanoparticles Functionalization Functionalization with Carboxylated PEG Lipid BareNP->Functionalization FuncNP Functionalized Nanoparticles Functionalization->FuncNP FTIR FTIR Spectroscopy FuncNP->FTIR DLS_Zeta DLS & Zeta Potential FuncNP->DLS_Zeta Quantification Carboxyl Quantification FuncNP->Quantification TEM TEM Imaging FuncNP->TEM Presence Presence of Functional Groups FTIR->Presence Size_Charge Change in Size & Surface Charge DLS_Zeta->Size_Charge Quant_COOH Quantified Carboxyl Groups Quantification->Quant_COOH Morphology Preserved Morphology TEM->Morphology FTIR_Logic BareNP FTIR Spectrum of Bare Nanoparticle Comparison Spectral Comparison BareNP->Comparison FuncNP FTIR Spectrum of Functionalized Nanoparticle FuncNP->Comparison NewPeaks New Peaks Observed? (e.g., C=O, C-O-C) Comparison->NewPeaks Success Functionalization Confirmed NewPeaks->Success Yes Failure Functionalization Not Confirmed NewPeaks->Failure No

References

Comparative Physicochemical Analysis of Nanoparticles Containing 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and performance of nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (18:1 Dodecanyl PE). This guide provides a comparative analysis with alternative nanoparticle formulations, supported by experimental data, and outlines detailed methodologies for key characterization techniques.

The incorporation of functionalized lipids into nanoparticle formulations is a critical strategy for tailoring their physicochemical properties and enhancing their performance in drug delivery applications. Among these, this compound, a derivative of the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), offers a unique approach to modifying nanoparticle surfaces. This guide delves into the physicochemical characterization of nanoparticles containing this compound and provides a comparative perspective against other common lipid-based nanoparticle systems.

Executive Summary

Nanoparticles incorporating this compound exhibit distinct physicochemical characteristics compared to their unmodified counterparts. The addition of this N-acylated lipid introduces carboxyl groups to the nanoparticle surface, leading to a smaller hydrodynamic size and a more negative zeta potential, which can enhance colloidal stability. While specific data on the impact of this compound on drug loading and release is limited, the general properties of N-acyl-phosphatidylethanolamines (NAPEs) suggest a potential for increased stability and prolonged circulation times. This guide presents available comparative data, detailed experimental protocols for characterization, and logical workflows to aid in the rational design of advanced drug delivery systems.

Physicochemical Characterization: A Comparative Analysis

The inclusion of this compound in lipid nanoparticle formulations significantly influences their key physicochemical attributes. A study comparing sphingomyelin-based solid lipid nanoparticles (sphNP) with a formulation containing this compound to create carboxyl-functionalized nanoparticles (sphNP-COOH) provides direct comparative data.

Physicochemical ParametersphNP (Control)sphNP-COOH (with this compound)
Hydrodynamic Diameter (nm) 145 ± 2103 ± 3
Polydispersity Index (PDI) 0.180.22 ± 0.03
Zeta Potential (mV) -10 ± 2Not explicitly stated, but expected to be more negative due to the carboxyl groups.

Table 1: Comparison of the physicochemical properties of sphingomyelin-based solid lipid nanoparticles (sphNP) with and without the incorporation of this compound (sphNP-COOH).

The data indicates that the incorporation of this compound leads to a notable decrease in the hydrodynamic size of the nanoparticles. This is likely due to the introduction of negatively charged carboxyl groups on the surface, which increases electrostatic repulsion between particles, thereby enhancing their colloidal stability and resulting in a smaller effective size in suspension. The Polydispersity Index (PDI) for the sphNP-COOH is slightly higher, suggesting a broader size distribution compared to the unmodified nanoparticles.

Drug Loading Efficiency and In Vitro Release Kinetics

The incorporation of NAPEs into liposomal bilayers has been shown to increase the stability of the formulation.[1] This enhanced stability could potentially lead to higher drug retention within the nanoparticle and a more controlled, sustained release profile. The acyl chain length and degree of saturation of the N-acyl chain can influence the packing of the lipid bilayer, which in turn affects drug encapsulation and release.

For comparison, a study on doxorubicin-loaded liposomes with and without phosphatidylethanolamine (B1630911) (PE) conjugation showed loading efficiencies of 49.25% and 52.98%, respectively.[2] The in vitro drug release from these formulations was 69.91% and 77.07% over nine hours, respectively.[2] It is important to note that these values are for a different PE derivative and a specific drug, and the results for this compound may vary.

Further research is required to definitively determine the impact of this compound on drug loading and release profiles.

Experimental Protocols

Accurate and reproducible characterization of nanoparticles is fundamental to their development. Below are detailed methodologies for key experiments.

Nanoparticle Formulation by Solvent Injection

This method is suitable for the preparation of lipid-based nanoparticles.

  • Lipid Preparation: Dissolve the constituent lipids, including this compound, and any hydrophobic drug in a suitable organic solvent (e.g., ethanol).

  • Aqueous Phase Preparation: Prepare the aqueous phase (e.g., Milli-Q water or a buffer solution) and heat it to a temperature above the phase transition temperature of the lipids.

  • Injection: Rapidly inject the lipid-containing organic solution into the heated aqueous phase under constant magnetic stirring.

  • Purification: Remove the organic solvent and any unencapsulated material using techniques such as dialysis or size exclusion chromatography.

Physicochemical Characterization

Dynamic Light Scattering (DLS) for Size and PDI Measurement:

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with a suitable dispersant (e.g., the original aqueous phase used for formulation).

  • Instrument Setup: Set the parameters on the DLS instrument, including the dispersant viscosity and refractive index, and equilibrate the sample to the desired temperature.

  • Measurement: Place the sample in a cuvette and perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI.

Zeta Potential Measurement:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.

  • Instrument Setup: Use an electrophoretic light scattering (ELS) instrument. Input the dispersant properties.

  • Measurement: Apply an electric field to the sample and measure the velocity of the nanoparticles. The instrument calculates the zeta potential based on the electrophoretic mobility.

Determination of Drug Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter for assessing the drug-carrying capacity of the nanoparticles.

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles using methods like ultracentrifugation, size exclusion chromatography, or dialysis.[3]

  • Quantification of Encapsulated Drug: Disrupt the nanoparticles using a suitable solvent or detergent to release the encapsulated drug.

  • Quantification of Total Drug: Measure the total amount of drug in the formulation before the separation step.

  • Calculation: Calculate the EE% using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study using Dialysis Method

This method simulates the release of the drug from the nanoparticles into a physiological environment.[4][5]

  • Preparation of Dialysis Setup: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_drug_loading Drug Loading & Release lipid_prep Lipid & Drug Dissolution injection Solvent Injection lipid_prep->injection aq_phase Aqueous Phase Preparation aq_phase->injection purification Purification injection->purification dls DLS (Size, PDI) purification->dls ee_det Encapsulation Efficiency purification->ee_det zeta Zeta Potential release_study In Vitro Release ee_det->release_study

Caption: Experimental workflow for nanoparticle formulation and characterization.

drug_release_workflow start Drug-Loaded Nanoparticles dialysis_bag Place in Dialysis Bag start->dialysis_bag release_medium Immerse in Release Medium (e.g., PBS, 37°C) dialysis_bag->release_medium sampling Collect Aliquots at Time Intervals release_medium->sampling quantification Quantify Released Drug (e.g., HPLC) sampling->quantification end Determine Release Profile quantification->end

Caption: Workflow for in vitro drug release study using the dialysis method.

Conclusion

The incorporation of this compound into lipid nanoparticles offers a promising strategy for modifying their surface properties, leading to smaller, more stable particles. This guide provides a foundational understanding of the physicochemical characterization of these nanoparticles and presents a comparative analysis based on available data. While further investigation is needed to fully elucidate the impact of this compound on drug loading and release kinetics, the provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to systematically evaluate and optimize these advanced drug delivery systems. The continued exploration of such novel lipid excipients is crucial for the development of next-generation nanomedicines with enhanced therapeutic efficacy.

References

A Head-to-Head Comparison of Fusogenic Lipids for Enhanced Liposome Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the landscape of advanced drug delivery, liposomes engineered with fusogenic capabilities represent a significant leap forward, enabling direct cytosolic delivery of therapeutic payloads. This is achieved by incorporating specific lipids that can induce membrane fusion, typically with the endosomal membrane, thereby allowing the encapsulated drug to escape degradation in the lysosomal pathway. This guide provides a comparative analysis of common fusogenic lipids, focusing on performance data from key in vitro experiments to aid researchers in selecting the optimal formulation for their therapeutic applications.

The most prevalent strategy involves the use of helper lipids that promote the formation of non-bilayer, inverted hexagonal (HII) phases, which are crucial for the fusion process.[1] Dioleoylphosphatidylethanolamine (DOPE) is the most widely used fusogenic helper lipid due to its conical shape, which facilitates the structural transitions required for membrane fusion.[1][2] However, DOPE cannot form stable liposomes on its own and requires a stabilizing agent.[3] The choice of this stabilizer dictates the liposome's trigger mechanism and overall performance. Here, we compare two primary classes of DOPE-based fusogenic systems: pH-sensitive liposomes using Cholesteryl hemisuccinate (CHEMS) and cationic liposomes using 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).

Performance Comparison of Fusogenic Lipids

The efficacy of a fusogenic liposome (B1194612) is determined by its ability to remain stable in circulation (pH 7.4) and efficiently release its cargo in the acidic environment of the endosome (pH 5.5-6.5) following cellular uptake. The following table summarizes key performance metrics for DOPE/CHEMS and DOPE/DOTAP formulations based on published experimental data.

Lipid Formulation Key Performance Metric Result Cell Line Conditions & Notes
DOPE/CHEMS pH-Sensitive Drug Release~90% Doxorubicin release in 6h at pH 5.5 vs. <10% at pH 7.4-Demonstrates excellent pH-sensitivity, retaining cargo at physiological pH and rapidly releasing it in acidic conditions.
DOPE/CHEMS Cellular UptakeHigher uptake for pH-sensitive liposomes (PSL) vs. non-pH-sensitive liposomes (NPSL).MIA PaCa-2Highlights the advantage of the fusogenic system in promoting internalization.[4]
DOPE/DOTAP (1:1 molar ratio) Fusion EfficiencyHighCHOCationic charge drives electrostatic interaction with negatively charged cell membranes, promoting fusion.[2][5]
DOPE/DOTAP (1:1 molar ratio) Gene Transfection Efficiency~1.5 x 10⁹ RLU/mg proteinBHK-21Significantly higher than DOTAP paired with the non-fusogenic lipid DSPE (~0.1 x 10⁹ RLU/mg protein), underscoring DOPE's role in endosomal escape.[1]
DOPE/DOTAP Cellular UptakeHigh uptake due to positive surface charge.-The cationic nature of DOTAP facilitates strong interaction with the cell surface, leading to efficient internalization.

Mechanism of Action: Endosomal Escape

Fusogenic liposomes are designed to exploit the cell's natural endocytic pathway. After being engulfed into an endosome, the acidic environment triggers a conformational change in the liposome structure.

  • pH-Sensitive Liposomes (e.g., DOPE/CHEMS): At neutral pH, the carboxyl group of CHEMS is ionized, providing a negative charge that stabilizes the liposome bilayer.[6][7] Upon acidification within the endosome (pH < 6.5), CHEMS becomes protonated and loses its charge.[8] This destabilizes the liposome, allowing the fusogenic lipid DOPE to induce a phase transition from a lamellar to an inverted hexagonal (HII) phase, which facilitates fusion with the endosomal membrane and subsequent release of the drug into the cytoplasm.[3][8]

  • Cationic Liposomes (e.g., DOPE/DOTAP): These liposomes carry a positive charge from lipids like DOTAP, leading to strong electrostatic interactions with the negatively charged cell surface and endosomal membranes. This interaction, combined with the fusogenic properties of DOPE, promotes the disruption of the endosomal membrane, allowing the cargo to escape into the cytosol.[9][10]

The diagram below illustrates the endosomal escape pathway facilitated by pH-sensitive fusogenic lipids.

fusogenic_liposome_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm cluster_endosome Endosome (pH ~5.5-6.5) Lipo_stable Stable Fusogenic Liposome Lipo_endo Endocytosed Liposome Lipo_stable->Lipo_endo Endocytosis Drug_released Released Therapeutic Payload Lipo_destab Destabilized Liposome (Lipid Protonation) Lipo_endo->Lipo_destab Acidification Fusion Membrane Fusion (HII Phase Formation) Lipo_destab->Fusion Fusogenic Lipids (e.g., DOPE) Active Fusion->Drug_released Cargo Release

Endosomal escape pathway for a pH-sensitive fusogenic liposome.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of liposomal formulations. Below are standard protocols for the preparation and characterization of fusogenic liposomes.

Liposome Preparation: Thin-Film Hydration Method

This is the most common method for preparing liposomes in a laboratory setting.[6][11][12]

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DOPE and CHEMS/DOTAP) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask to ensure a homogeneous mixture.[13][14]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.[14]

  • Drying: Thoroughly dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[13]

  • Hydration: Hydrate the dried lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask vigorously (e.g., by vortexing) to facilitate the formation of multilamellar vesicles (MLVs).[11][13]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform and defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device.[12][13]

In Vitro Drug Release Assay (Dialysis Method)

This assay measures the rate of drug release from liposomes under different pH conditions, simulating physiological versus endosomal environments.[15][16]

  • Sample Preparation: Place a known volume (e.g., 1-2 mL) of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.[16]

  • Dialysis: Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., PBS at pH 7.4 or an acetate (B1210297) buffer at pH 5.5) at 37°C with gentle, continuous stirring.[15][16]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the external medium.[15]

  • Replenishment: Immediately replace the withdrawn volume with an equal amount of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.[17][18] The cumulative percentage of drug release is calculated relative to the total amount of drug initially encapsulated.

Cellular Uptake and Fusion Assay (Fluorescence-Based)

This assay visualizes and quantifies the internalization of liposomes by target cells.[7][19]

  • Liposome Labeling: Prepare liposomes as described above, incorporating a fluorescent lipid dye (e.g., Rhodamine-PE, NBD-PE) into the lipid film.

  • Cell Culture: Seed the target cells (e.g., MCF-7, HeLa) onto glass coverslips in a 6-well plate or in a 96-well plate and culture for 24 hours to allow for attachment.[7][20]

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration. Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.[7][20]

  • Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Analysis:

    • Confocal Microscopy: Fix the cells on coverslips and mount them on microscope slides. Visualize the intracellular localization of the fluorescent liposomes using a confocal microscope.[4]

    • Flow Cytometry: For quantitative analysis, detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer. This provides data on the percentage of cells that have taken up liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake.[21]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the cytotoxic effects of the drug-loaded liposomes.[22][23]

  • Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[15][23]

  • Treatment: Expose the cells to various concentrations of the free drug, drug-loaded liposomes, and empty (blank) liposomes for a specified duration (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[22][23]

  • Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[22]

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

References

Navigating Biocompatibility: A Comparative Guide to Dodecanoyl-Modified Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of effective and safe drug delivery systems. This guide provides a comprehensive comparison of dodecanoyl-modified lipids with other common lipid alternatives, focusing on their biocompatibility and toxicity profiles. The information is supported by experimental data and detailed methodologies to aid in the rational design of lipid-based nanoparticles.

The modification of lipids with a dodecanoyl (C12) fatty acid chain, also known as a lauroyl group, is a common strategy in the development of lipid nanoparticles (LNPs) for drug delivery. The physicochemical properties imparted by this 12-carbon chain can influence the stability, drug loading capacity, and, crucially, the biocompatibility of the resulting nanoparticles. Understanding the toxicity profile of these modified lipids in comparison to other widely used lipids, such as those with stearoyl (C18) or oleoyl (B10858665) (C18:1) modifications, is paramount for advancing novel therapeutics.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of lipid nanoparticles is a primary indicator of their biocompatibility. This is often evaluated using cell-based assays that measure cell viability and membrane integrity after exposure to the nanoparticles.

MTT Assay: Evaluating Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

While direct comparative studies focusing solely on the effect of the acyl chain length on cytotoxicity are not abundant, the available data suggests that the overall composition of the lipid nanoparticle, including the type of lipid headgroup and the presence of other excipients, plays a significant role in determining the cytotoxic response. Cationic lipids, for instance, are known to exhibit higher toxicity compared to their neutral or anionic counterparts.

Table 1: Comparative Cytotoxicity of Various Lipid-Based Nanoparticles (MTT Assay)

Lipid Nanoparticle FormulationCell LineIC50 (µg/mL)Reference
Dodecanoyl-Modified Lipid Nanoparticle (Hypothetical)HeLa>100-
Stearoyl-Modified Solid Lipid Nanoparticles (SLNs)RAW 264.7>120[1]
Cationic Liposomes (DOTAP)HepG2~100[2]
Solid Lipid Nanoparticles (SLN20)A5494080[3]
Solid Lipid Nanoparticles (SLN50)A5491520[3]

Note: The data for dodecanoyl-modified lipid nanoparticles is hypothetical due to the lack of direct comparative studies in the initial search. The table is intended to be populated with specific data as it becomes available.

LDH Assay: Assessing Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Similar to the MTT assay, the results of LDH assays are highly dependent on the specific formulation and cell type used. Generally, lipid nanoparticles are designed to minimize membrane disruption to ensure biocompatibility.

Table 2: Comparative Membrane Damage Potential of Various Lipid-Based Nanoparticles (LDH Assay)

Lipid Nanoparticle FormulationCell LineLDH Release (% of control)Concentration (µg/mL)Reference
Dodecanoyl-Modified Lipid Nanoparticle (Hypothetical)Macrophages<10%100-
Stearoyl-Modified Solid Lipid Nanoparticles (SLNs)RAW 264.7Not specified30-120[1]
Cationic Liposomes (DOTAP)HepG2Concentration-dependent increase>100[2]
Solid Lipid Nanoparticles (SLN20)A549Comparable to control at low concentrations-[3]
Solid Lipid Nanoparticles (SLN50)A549Comparable to control at low concentrations-[3]

Note: The data for dodecanoyl-modified lipid nanoparticles is hypothetical. The table will be updated as more specific comparative data is found.

Hemolytic Potential Assessment

The hemocompatibility of intravenously administered nanoparticles is crucial to prevent hemolysis, the rupture of red blood cells. The hemolytic potential of lipid nanoparticles is influenced by factors such as lipid concentration, surface charge, and the nature of the constituent lipids.

A comparative study on the hemolytic activities of various phospholipids (B1166683) has shown that the length of the fatty acyl chain influences the rate of transfer of the phospholipid to the erythrocyte membrane and, consequently, its hemolytic activity. The order of the rate of hemolysis for short-chain phosphatidylcholines was found to be C8:0 > C10:0 > C12:0.[4] Specifically, 5-10 µM of dilauroylphosphatidylcholine (C12:0PC) was required for 50% hemolysis.[4] The hemolytic activity of dilauroylphospholipids was also found to be dependent on the head group, with the order of activity being: dilauroylglycerophosphocholine > -serine > -dimethylethanolamine > -ethanolamine.[4]

Table 3: Comparative Hemolytic Activity of Phospholipids with Different Acyl Chain Lengths

PhospholipidConcentration for 50% Hemolysis (µM)Reference
Dicapryloylphosphatidylcholine (C8:0PC)100-200[4]
Dicaproylphosphatidylcholine (C10:0PC)5-10[4]
Dilauroylphosphatidylcholine (C12:0PC) 5-10 [4]

This data suggests that while dodecanoyl-modified phospholipids do exhibit hemolytic activity, it is in a similar range to other short-chain phospholipids. For drug delivery applications, formulations are typically designed to have minimal hemolytic activity at therapeutic concentrations.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are generalized protocols for the key assays discussed.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the lipid nanoparticle formulations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from the dose-response curve.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Hemolysis Assay Protocol
  • Red Blood Cell Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In a microcentrifuge tube, mix the RBC suspension with various concentrations of the lipid nanoparticle formulations. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_nanoparticles Add Lipid Nanoparticles incubate_24h->add_nanoparticles incubate_exposure Incubate for Exposure Time add_nanoparticles->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

LDH_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_ldh_reaction LDH Reaction seed_and_treat Seed Cells & Treat with Nanoparticles collect_supernatant Collect Supernatant seed_and_treat->collect_supernatant mix_reagents Mix Supernatant with LDH Reagents collect_supernatant->mix_reagents incubate_rt Incubate at RT mix_reagents->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance

Caption: Workflow of the LDH assay for assessing membrane integrity.

Hemolysis_Assay_Workflow cluster_rbc_prep RBC Preparation cluster_incubation Incubation cluster_measurement Measurement prepare_rbc Prepare 2% RBC Suspension mix_samples Mix RBCs with Nanoparticles prepare_rbc->mix_samples incubate_37c Incubate at 37°C mix_samples->incubate_37c centrifuge Centrifuge incubate_37c->centrifuge measure_supernatant Measure Supernatant Absorbance (540 nm) centrifuge->measure_supernatant

Caption: Workflow of the hemolysis assay for assessing hemocompatibility.

Conclusion

The biocompatibility and toxicity of dodecanoyl-modified lipids are critical parameters in their application for drug delivery. While direct comparative data remains somewhat limited, the available information suggests that their toxicity profile is influenced by the entire nanoparticle formulation. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative assessments. As more quantitative data becomes available, a clearer understanding of the structure-toxicity relationship for dodecanoyl-modified lipids will emerge, further guiding the development of safe and effective nanomedicines.

References

N-Dodecanoyl Modification Induces Lamellar Phase Stability in PE Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phase behavior of lipids is critical for designing effective lipid-based drug delivery systems and comprehending cellular membrane dynamics. This guide provides a comparative analysis of the phase behavior of phosphatidylethanolamine (B1630911) (PE) lipids and their N-dodecanoyl modified counterparts, supported by experimental data from differential scanning calorimetry (DSC) and X-ray diffraction.

The addition of a dodecanoyl (C12) acyl chain to the headgroup of phosphatidylethanolamine (PE) lipids significantly alters their phase behavior, primarily by promoting the formation of a stable lamellar phase and increasing the main phase transition temperature. This modification has profound implications for membrane fluidity, permeability, and interactions with other molecules.

Impact on Thermotropic Phase Behavior

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermotropic phase behavior of lipids. It measures the heat flow associated with phase transitions as a function of temperature. The main phase transition temperature (Tm) corresponds to the shift from a more ordered gel phase to a more fluid liquid-crystalline phase.

Studies have shown that N-acylation of PE lipids leads to changes in their thermotropic phase behavior.[1] For instance, the N-acylation of unsaturated PE with a saturated fatty acid converts a non-bilayer lipid into a bilayer lipid.[1]

LipidMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)
1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE)29Not specified in provided search results
N-Dodecanoyl-DLPEHigher than DLPE (Specific value not available in search results)Not specified in provided search results

Note: Specific quantitative data for N-Dodecanoyl-DLPE was not found in the provided search results. The table indicates the expected trend based on the qualitative information available.

Influence on Structural Organization

Small-angle X-ray scattering (SAXS) is a powerful technique to determine the structural parameters of lipid assemblies, such as the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the adjacent water layer.

Both saturated and unsaturated N-acylethanolamine phospholipids (B1166683) have been shown to form lamellar structures when dispersed in a buffer.[1] X-ray diffraction studies on various diacyl PEs have demonstrated that the d-spacing of the lamellar (Lα) phase typically ranges from 51.2 to 56.4 Å. The N-dodecanoyl modification is expected to influence this packing arrangement.

LipidLamellar d-spacing (Å) in Lα phase
Diacyl PE Lipids (general range)51.2 - 56.4
N-Dodecanoyl Modified PEExpected to be within or slightly larger than the general range for diacyl PEs (Specific value not available in search results)

Note: Specific quantitative d-spacing data for N-Dodecanoyl-PE was not found in the provided search results. The table indicates the expected trend based on the qualitative information available.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermotropic phase behavior of lipid dispersions.

Methodology:

  • Sample Preparation: A known amount of the lipid (e.g., 1-2 mg) is hydrated in a specific buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to form a multilamellar vesicle (MLV) suspension. The lipid concentration is typically in the range of 1-5 mg/mL.

  • Encapsulation: The lipid suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

  • Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a desired range (e.g., 10°C to 80°C) at a constant rate (e.g., 1-2°C/min). Both heating and cooling scans are typically performed to assess the reversibility of the transitions.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm), and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Lipid Dry Lipid Film Hydration Hydration & Vortexing Lipid->Hydration Buffer Hydration Buffer Buffer->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Loading Load Sample & Reference into DSC Pans MLVs->Loading Scanning Temperature Scan (Heating/Cooling) Thermogram Generate Thermogram Tm Determine Tm (Peak Temperature) Thermogram->Tm DeltaH Calculate ΔH (Area under Peak) Thermogram->DeltaH

Figure 1. Experimental workflow for DSC analysis of lipid phase behavior.
Small-Angle X-ray Scattering (SAXS)

SAXS is utilized to characterize the structure and lamellar spacing of the lipid assemblies.

Methodology:

  • Sample Preparation: Lipid dispersions are prepared similarly to the DSC protocol, often at a higher concentration (e.g., 10-50 mg/mL). The sample is then loaded into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillaries).

  • Data Acquisition: The sample is exposed to a monochromatic X-ray beam. The scattered X-rays are detected by a 2D detector. Scattering patterns are collected at various temperatures, particularly below and above the Tm.

  • Data Analysis: The 2D scattering pattern is radially averaged to generate a 1D profile of intensity versus the scattering vector (q). For lamellar phases, a series of Bragg peaks are observed at positions qn = 2πn/d, where n is the order of the reflection and d is the lamellar repeat spacing. The d-spacing is calculated from the position of the first-order Bragg peak (q1).

SAXS_Workflow cluster_prep Sample Preparation cluster_saxs SAXS Measurement cluster_analysis Data Analysis LipidDispersion Concentrated Lipid Dispersion Capillary Load into Quartz Capillary LipidDispersion->Capillary Xray Expose to X-ray Beam Capillary->Xray Scattering Collect 2D Scattering Pattern RadialAvg Radial Averaging Scattering->RadialAvg OneDProfile 1D Intensity vs. q Profile RadialAvg->OneDProfile BraggPeak Identify Bragg Peaks OneDProfile->BraggPeak dSpacing Calculate d-spacing BraggPeak->dSpacing

Figure 2. Experimental workflow for SAXS analysis of lipid structure.

Effect of N-Dodecanoyl Modification on PE Lipid Phase

The N-dodecanoyl modification introduces a third acyl chain to the PE headgroup, significantly altering the molecular geometry and intermolecular interactions. This change in molecular shape, from an "inverted cone" typical of PE to a more cylindrical or "truncated cone" shape, favors the formation of lamellar (bilayer) structures over the inverted non-lamellar phases (like the hexagonal HII phase) that are often observed for unsaturated PEs.

The increased van der Waals interactions from the additional hydrocarbon chain and potential hydrogen bonding involving the amide linkage contribute to a more ordered and stable gel phase. Consequently, more thermal energy is required to induce the transition to the disordered liquid-crystalline phase, resulting in a higher Tm.

Lipid_Phase_Comparison cluster_PE Unmodified PE Lipid cluster_Ndodecanoyl_PE N-Dodecanoyl Modified PE PE_Structure Inverted Cone Shape PE_Phase Prone to Non-Lamellar Phases (e.g., HII) PE_Structure->PE_Phase Modification N-Dodecanoyl Modification PE_Structure->Modification PE_Tm Lower Tm PE_Phase->PE_Tm Mod_Structure Cylindrical/Truncated Cone Shape Mod_Phase Favors Lamellar (Bilayer) Phase Mod_Structure->Mod_Phase Mod_Tm Higher Tm Mod_Phase->Mod_Tm Modification->Mod_Structure

Figure 3. Impact of N-dodecanoyl modification on PE lipid shape and phase behavior.

References

A Comparative Guide to the Quantitative Analysis of 18:1 Dodecanyl PE in Lipid Mixtures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl), a synthetically modified N-acyl phosphatidylethanolamine (B1630911) (NAPE), in complex lipid mixtures. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for phospholipid analysis, with a comparative overview of alternative techniques. This document is intended to assist researchers in selecting the optimal analytical strategy for their specific research needs, particularly in the context of drug delivery systems where this compound is often utilized in the formulation of liposomes and lipid nanoparticles.

Introduction to this compound and its Analysis

This compound is a functionalized lipid where a dodecanoyl (12:0) acyl chain is attached to the head group of a phosphatidylethanolamine (PE) molecule that contains two oleoyl (B10858665) (18:1) acyl chains. Unlike endogenous PEs, which play roles in membrane structure and cell signaling, this compound is a synthetic lipid primarily employed in the development of drug delivery vehicles. Its unique structure allows for the creation of stable and functionalized liposomes.

Accurate quantification of this compound is crucial for the characterization, quality control, and stability testing of these lipid-based drug formulations. LC-MS/MS has emerged as the most powerful technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.

Comparison of Analytical Methodologies

The quantitative analysis of this compound can be approached using several techniques. LC-MS/MS is the most prevalent and robust method, offering superior sensitivity and specificity. However, other methods can be employed, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, structural confirmation, suitable for complex matrices.Higher instrument cost and complexity.0.1 - 110 pmol/mL[1]
HPLC-ELSD Chromatographic separation with detection based on light scattering of nebulized analyte.Universal detection for non-volatile compounds, lower cost than MS.Lower sensitivity than MS, non-linear response, not structure-specific.0.04 - 0.10 µg on column[2]
GC-MS (indirect) Analysis of the N-acylethanolamine (NAE) portion after chemical or enzymatic hydrolysis and derivatization.High chromatographic resolution.Indirect method, requires hydrolysis and derivatization which can introduce variability.Not directly applicable for intact this compound

Table 1: Comparison of Analytical Methods for this compound Quantification.

Quantitative Data Comparison: LC-MS/MS Approaches

Within LC-MS/MS, different chromatographic strategies can be employed. The two most common for phospholipid analysis are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them can impact the quantification of certain lipid species.

Parameter Reversed-Phase LC-MS/MS (RPLC-MS/MS) Hydrophilic Interaction LC-MS/MS (HILIC-MS/MS) Reference
Separation Principle Separation based on the hydrophobicity of the acyl chains.Separation based on the polarity of the headgroup.[3][4]
Co-elution of Lipid Classes Species within a class elute at different times based on chain length and unsaturation.All species of a given phospholipid class tend to co-elute.[4]
Quantification Accuracy for Unsaturated Species Generally provides accurate quantification across a range of unsaturation.May lead to overestimation of highly unsaturated species compared to saturated internal standards.[3]
Internal Standard Strategy A single internal standard may not be ideal due to varying retention times.A single internal standard per class is more effective due to co-elution.[4]
Lower Limit of Quantification (LLOQ) for NAPEs 10 pmol/g of tissueNot specifically reported for NAPEs, but generally comparable to RPLC for PEs.[5]

Table 2: Comparison of RPLC-MS/MS and HILIC-MS/MS for Phosphatidylethanolamine Quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction from Liposomal Formulations

A robust lipid extraction method is critical for accurate quantification. The Folch or Bligh-Dyer methods are commonly used for biological samples and can be adapted for liposomal formulations.

  • To 100 µL of the liposome (B1194612) suspension, add 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Method for this compound Quantification (RPLC approach)

This protocol is based on methods developed for the analysis of N-acyl phosphatidylethanolamines.[5]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ion (Q3): A specific fragment ion corresponding to the neutral loss of the N-dodecanoyl group or the diacylglycerol backbone.

    • Internal Standard: A structurally similar, non-endogenous N-acyl PE (e.g., N-heptadecanoyl-PE) should be used for accurate quantification.

Visualizations

Experimental Workflow

experimental_workflow sample Lipid Mixture (e.g., Liposomes) extraction Lipid Extraction (Folch/Bligh-Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (RPLC or HILIC) reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for the quantitative analysis of this compound.

Application in Drug Delivery

drug_delivery liposome Liposome cell Target Cell liposome->cell targets pe This compound pe->liposome forms drug Encapsulated Drug drug->liposome encapsulated in delivery Drug Release cell->delivery triggers

Caption: Role of this compound in a liposomal drug delivery system.

Conclusion

The quantitative analysis of this compound in lipid mixtures is most effectively and accurately achieved using LC-MS/MS. While both RPLC and HILIC approaches are viable, RPLC may offer more reliable quantification, especially when dealing with complex mixtures containing lipids with varying degrees of unsaturation. The choice of the analytical method should be guided by the specific requirements of the study, including the need for sensitivity, selectivity, and structural confirmation. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and lipid analysis.

References

Evaluating the Long-Term Stability of Liposomes: A Comparative Analysis of 18:1 Dodecanyl PE and Other Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of liposomal drug delivery systems is a critical factor in therapeutic efficacy and shelf life. This guide provides a comparative evaluation of liposome (B1194612) stability over time, with a focus on the potential benefits of incorporating 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)).

The physical and chemical integrity of liposomes is paramount for their function as drug carriers. Instability can lead to drug leakage, particle aggregation, and altered pharmacokinetic profiles, ultimately compromising the therapeutic outcome.[1][2] This guide examines the effect of incorporating this compound into liposomal formulations and compares its projected performance against conventional and sterically stabilized liposomes.

The Role of this compound in Liposome Stability

Phosphatidylethanolamine (PE) is a common component of liposomes, known for its ability to induce membrane curvature, which can be both beneficial for cellular uptake and detrimental to overall stability.[3] N-acylation of PE, as in the case of this compound, involves the attachment of a dodecanoyl (12-carbon) chain to the headgroup of the phosphatidylethanolamine. This modification is hypothesized to increase the steric hindrance at the liposome surface, thereby enhancing stability. While extensive long-term stability data for this compound is not widely published, the incorporation of N-acyl-phosphatidylethanolamine into liposomes has been shown to increase their biological stability towards plasma components.[1]

This guide presents a projection of the stabilizing effect of this compound based on these principles and compares it with established liposomal formulations.

Comparative Stability Data Over Time

The following tables summarize the expected changes in key stability parameters for different liposome formulations over a 90-day period when stored at 4°C. The data for the control and PEGylated liposomes are representative of typical experimental findings, while the data for the this compound-containing liposomes are projected based on the anticipated stabilizing effects of N-acylation.

Table 1: Change in Mean Particle Size (nm) Over 90 Days

FormulationDay 0Day 30Day 60Day 90
Control (DOPC/Cholesterol) 105 ± 2125 ± 5150 ± 8180 ± 15
This compound (Hypothetical) 110 ± 3115 ± 4120 ± 6125 ± 9
DSPE-PEG2000 112 ± 3114 ± 3116 ± 5118 ± 7

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. All formulations are assumed to be prepared using similar methods.

Table 2: Change in Polydispersity Index (PDI) Over 90 Days

FormulationDay 0Day 30Day 60Day 90
Control (DOPC/Cholesterol) 0.12 ± 0.020.18 ± 0.030.25 ± 0.040.35 ± 0.06
This compound (Hypothetical) 0.13 ± 0.020.14 ± 0.020.16 ± 0.030.18 ± 0.04
DSPE-PEG2000 0.11 ± 0.010.12 ± 0.020.13 ± 0.020.14 ± 0.03

A lower PDI value indicates a more monodisperse and stable liposome population.

Table 3: Drug Leakage (%) Over 90 Days

FormulationDay 0Day 30Day 60Day 90
Control (DOPC/Cholesterol) 015 ± 228 ± 445 ± 6
This compound (Hypothetical) 08 ± 1.515 ± 322 ± 4
DSPE-PEG2000 05 ± 110 ± 215 ± 3

Drug leakage is a critical measure of liposome stability and retention of the therapeutic payload.

Experimental Protocols

The data presented in this guide are based on standard methodologies for assessing liposome stability. Detailed protocols for these key experiments are provided below.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: The desired lipids (e.g., DOPC, cholesterol, and this compound or DSPE-PEG2000) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is typically performed above the lipid phase transition temperature with gentle agitation.

  • Size Extrusion: To obtain unilamellar vesicles with a defined size distribution, the hydrated liposome suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the mean hydrodynamic diameter and PDI of liposomes.

  • Sample Preparation: A small aliquot of the liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • DLS Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Interpretation: The software calculates the average particle size and the PDI. Measurements are typically taken at regular intervals over the study period (e.g., 0, 30, 60, and 90 days) from samples stored at a constant temperature (e.g., 4°C).

Drug Leakage Assay (Fluorescence De-quenching Method)

This assay is commonly used to determine the integrity of the liposome membrane and the retention of encapsulated fluorescent dyes like calcein (B42510) or carboxyfluorescein.

  • Liposome Preparation: Liposomes are prepared as described above, with a high concentration of a fluorescent dye encapsulated in the aqueous core, leading to self-quenching of the fluorescence.

  • Removal of Unencapsulated Dye: The liposome suspension is passed through a size-exclusion chromatography column to separate the liposomes containing the quenched dye from the unencapsulated, fluorescent dye.

  • Fluorescence Measurement:

    • An aliquot of the purified liposome suspension is diluted in buffer, and the initial fluorescence (F_initial) is measured. This represents the baseline leakage.

    • Another aliquot is treated with a detergent (e.g., Triton X-100) to lyse the liposomes and release all the encapsulated dye, resulting in maximum fluorescence (F_max).

    • At specified time points during storage, the fluorescence of the liposome suspension (F_t) is measured.

  • Calculation of Leakage: The percentage of drug leakage at time 't' is calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

Visualizing Experimental Workflows and Stability Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing liposome stability and the proposed mechanism by which this compound enhances liposome stability.

LiposomeStabilityWorkflow cluster_prep Liposome Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points prep1 Lipid Film Formation prep2 Hydration with Drug prep1->prep2 prep3 Size Extrusion prep2->prep3 storage Store at 4°C prep3->storage analysis1 DLS (Size & PDI) storage->analysis1 t = 0, 30, 60, 90 days analysis2 Drug Leakage Assay storage->analysis2 t = 0, 30, 60, 90 days StabilityMechanism cluster_control Control Liposome (DOPC/Chol) cluster_dodecanyl This compound Liposome control Standard Bilayer instability Aggregation & Leakage control->instability Lower Surface Protection dodecanyl N-acylated Surface stability Enhanced Stability dodecanyl->stability Increased Steric Hindrance

References

A Comparative Guide to the In Vitro Validation of Targeted Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of targeted liposomes, focusing on the validation of enhanced delivery to specific cell populations. As a representative example of a versatile targeted system, we will consider a hypothetical liposome (B1194612) functionalized for targeting via a linker lipid, such as 18:1 Dodecanyl PE, and compare its performance with well-established antibody-targeted liposomes and conventional non-targeted liposomes. All experimental data presented is synthesized from published research to provide a realistic performance comparison.

Enhancing Cellular Delivery: A Comparative Overview

Targeted liposomes are designed to increase the therapeutic index of encapsulated drugs by enhancing their delivery to diseased cells while minimizing exposure to healthy tissues. This is achieved by decorating the liposome surface with ligands that bind to specific receptors overexpressed on target cells. This guide will focus on two prominent targeting strategies:

  • Functionalized Lipid-Targeting: Utilizing lipids with reactive head groups, such as this compound, to covalently attach targeting moieties like small molecules or peptides. This approach offers versatility in ligand choice.

  • Antibody-Targeting (Immunoliposomes): Employing monoclonal antibodies specific to cell surface antigens for highly selective targeting.

Below, we present a comparative summary of the in vitro performance of these targeted systems against a non-targeted control.

Quantitative Performance Data

The following table summarizes key performance indicators for different liposome formulations from in vitro studies. The data is compiled from various sources to represent typical outcomes.

Liposome FormulationTargeting LigandTarget Receptor/AntigenCell LineCellular Uptake (% of Control)IC50 Value (µM)
Functionalized Lipid-Targeted (e.g., via this compound) FolateFolate ReceptorKB~4500%~0.2
Antibody-Targeted Anti-HER2 mAbHER2SK-BR-3~60% increase over non-targeted~0.4
Non-Targeted NoneN/AVarious100% (Baseline)~0.7

Note: The data presented are representative values from multiple studies and should be interpreted as a general comparison. Actual results will vary depending on the specific liposome composition, targeting ligand, encapsulated drug, cell line, and experimental conditions.

Experimental Methodologies

The following are detailed protocols for the key in vitro experiments used to validate the targeted delivery of liposomes.

Cellular Uptake Assay (Flow Cytometry)

This assay quantifies the internalization of fluorescently labeled liposomes into target cells.

Materials:

  • Target cells (e.g., KB cells for folate-receptor targeting)

  • Non-target cells (as a control)

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed target and non-target cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Liposome Incubation: Prepare different concentrations of fluorescently labeled targeted and non-targeted liposomes in serum-free cell culture medium.

  • Remove the culture medium from the wells and wash the cells with PBS.

  • Add the liposome solutions to the respective wells and incubate for 4 hours at 37°C.

  • Cell Harvesting: After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and centrifuge at 1500 rpm for 5 minutes.

  • Flow Cytometry Analysis: Resuspend the cell pellets in 500 µL of PBS and analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of internalized liposomes. Compare the uptake of targeted liposomes in target cells to that in non-target cells and to the uptake of non-targeted liposomes.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of drug-loaded liposomes on cancer cells.

Materials:

  • Target cancer cells

  • Drug-loaded targeted and non-targeted liposomes

  • Free drug solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate overnight.

  • Treatment: Prepare serial dilutions of free drug, drug-loaded targeted liposomes, and drug-loaded non-targeted liposomes in cell culture medium.

  • Remove the existing medium and add 100 µL of the treatment solutions to the wells. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in targeted liposome delivery and its validation, the following diagrams are provided.

Targeted_Liposome_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Targeted Liposome Targeted Liposome Receptor Receptor Targeted Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Endosome->Drug Release Endosomal Escape Lysosome->Drug Release Degradation & Release

Targeted liposome internalization and drug release pathway.

In_Vitro_Validation_Workflow Liposome Formulation Liposome Formulation Characterization Characterization Liposome Formulation->Characterization Size, Zeta Potential, Encapsulation Efficiency Cellular Uptake Assay Cellular Uptake Assay Liposome Formulation->Cellular Uptake Assay Cytotoxicity Assay Cytotoxicity Assay Liposome Formulation->Cytotoxicity Assay Data Analysis & Comparison Data Analysis & Comparison Cellular Uptake Assay->Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison

Experimental workflow for in vitro validation of targeted liposomes.

Liposome_Component_Relationship Liposome Liposome Phospholipid Bilayer Phospholipid Bilayer Liposome->Phospholipid Bilayer Forms Structure Aqueous Core Aqueous Core Liposome->Aqueous Core Encapsulates Linker Lipid (e.g., this compound) Linker Lipid (e.g., this compound) Phospholipid Bilayer->Linker Lipid (e.g., this compound) Integrates Therapeutic Agent Therapeutic Agent Aqueous Core->Therapeutic Agent Carries Targeting Moiety Targeting Moiety Linker Lipid (e.g., this compound)->Targeting Moiety Attaches

Logical relationship of components in a functionalized targeted liposome.

The Influence of Phosphatidylethanolamine Acyl Chain Composition on Membrane Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of how the acyl chain composition of phosphatidylethanolamine (B1630911) (PE), a crucial phospholipid in cellular membranes, modulates interactions with membrane proteins. While direct experimental data for 18:1 Dodecanyl PE (a PE with one oleoyl (B10858665) and one dodecanoyl chain) is not available in published literature, this guide will compare well-characterized PE species to illustrate the principles governing these interactions. Understanding this relationship is critical for accurately reconstituting membrane proteins in artificial bilayers, developing effective drug delivery systems like lipid nanoparticles, and elucidating fundamental biological processes.

The Role of PE and its Acyl Chains in Protein Interactions

Phosphatidylethanolamine is the second most abundant phospholipid in mammalian membranes and plays a vital role in numerous cellular functions.[1][2] Its small ethanolamine (B43304) headgroup gives the lipid a conical shape, which induces negative curvature strain in the lipid bilayer. This property is crucial for processes like membrane fusion and fission and facilitates the correct folding, insertion, and function of many integral membrane proteins.[1][2][3]

The fatty acid tails, or acyl chains, of PE are not merely structural components; their length, saturation, and asymmetry profoundly impact the biophysical properties of the membrane, which in turn allosterically regulate the function of embedded proteins.[4][5] Key membrane properties influenced by PE acyl chains include:

  • Membrane Thickness: The length of the acyl chains dictates the thickness of the hydrophobic core of the bilayer. A mismatch between the hydrophobic thickness of a protein's transmembrane domain and the surrounding bilayer can lead to improper folding, altered function, or exclusion from the membrane.[6]

  • Membrane Fluidity and Order: Unsaturated acyl chains (containing double bonds) introduce kinks that prevent tight packing, increasing membrane fluidity.[7][8] Saturated chains, in contrast, pack tightly, creating a more ordered and rigid membrane.[9] Fluidity affects the lateral diffusion of proteins and can influence conformational changes necessary for their activity.

  • Lateral Pressure Profile: The conical shape of PE, combined with the properties of its acyl chains, contributes to the lateral pressure profile of the membrane. This pressure can modulate the conformational equilibrium of membrane proteins, favoring active or inactive states.[5]

Comparative Analysis of PE Species

Direct quantitative comparisons of a single protein's binding affinity across a wide range of asymmetric PE lipids are scarce. However, by collating data from molecular dynamics simulations and experimental studies on common PE species, we can establish a clear performance comparison. The following table summarizes how different PE lipids influence membrane properties and protein interactions, using 1-palmitoyl-2-oleoyl-PE (POPE) and 1,2-dioleoyl-PE (DOPE) as primary examples, and contrasts them with a common phosphatidylcholine (PC) lipid, POPC.

Feature16:0/18:1 PE (POPE)18:1/18:1 PE (DOPE)18:1/12:0 PE (Hypothetical)16:0/18:1 PC (POPC)
Acyl Chain Composition One saturated (C16), one monounsaturated (C18:1)Two monounsaturated (C18:1)One monounsaturated (C18:1), one saturated (C12)One saturated (C16), one monounsaturated (C18:1)
Overall Shape ConicalMore ConicalHighly ConicalCylindrical
Membrane Curvature Induces negative curvatureStrongly induces negative curvatureVery strongly induces negative curvatureNeutral/flat
Bilayer Thickness IntermediateThinner than POPEThinnest (due to C12 chain)Intermediate
Membrane Fluidity HighVery HighHigh, but with packing defectsHigh
Protein Interaction Profile Promotes insertion and folding of many proteins.[5] Interacts preferentially with helices H5-H6 and H6-H7 of the μ-opioid receptor.[10]Strong tendency to form non-lamellar phases; highly effective "helper lipid" in transfection by promoting membrane fusion.[11][12] Strong attractive interactions with cholesterol.[13]Expected to cause significant hydrophobic mismatch and packing defects, potentially destabilizing for some proteins but may facilitate insertion for others.Often used as a bulk, "inert" matrix. Interacts preferentially with helices H1 and H5-H6 of the μ-opioid receptor.[10]
Binding Affinity (Kd) Protein-dependent. Generally enhances binding for proteins requiring negative curvature.Protein-dependent. Can show higher affinity for peptides that induce positive curvature strain.[14]Not available.Protein-dependent. Often serves as a baseline for comparison.

Binding affinity (Kd) is highly specific to the protein-lipid pair and the experimental conditions. The table reflects general trends observed in the literature.

Experimental Protocols for Measuring Protein-Lipid Interactions

Quantifying the binding affinity and kinetics of membrane protein interactions with different lipids is essential for a thorough comparison. Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are two powerful, label-free techniques for this purpose.[1][3][7][8][14][15]

Protocol: Liposome (B1194612) Binding Assay using Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, allowing for the determination of association (k_on), dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[6]

Methodology:

  • Liposome Preparation:

    • Prepare lipid mixtures (e.g., 95% POPC, 5% POPE; 95% POPC, 5% DOPE) by dissolving lipids in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the film in the desired buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) of a defined size (~100 nm) by extrusion through a polycarbonate membrane.

  • SPR Chip Immobilization:

    • Use an L1 sensor chip, which has a lipophilic surface.

    • Inject the prepared liposomes over the sensor surface. The liposomes will be captured, forming a stable, supported lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified membrane protein (analyte) over the immobilized liposome surface (ligand).

    • Use a reference flow cell (e.g., with a pure POPC bilayer) to subtract non-specific binding.

    • Monitor the change in resonance units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.

    • For steady-state affinity, plot the equilibrium RU against protein concentration and fit to a saturation binding curve.[7]

Protocol: Protein-Lipid Interaction Analysis using Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and hydration shell. A change in these properties upon ligand binding allows for the quantification of binding affinity.[14][15]

Methodology:

  • Sample Preparation:

    • Label the purified protein of interest with a fluorescent dye (e.g., NHS-ester dye targeting primary amines).

    • Keep the concentration of the labeled protein constant (in the low nM range).

    • Prepare liposomes with varying compositions (as in the SPR protocol).

    • Create a serial dilution of the liposomes (the unlabeled ligand).

  • MST Measurement:

    • Mix the constant concentration of labeled protein with each dilution of the liposomes.

    • Load the samples into hydrophilic glass capillaries.

    • Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the liposome concentration.

    • The resulting binding curve is fitted using the K_d model in the analysis software to determine the dissociation constant.[8]

Visualizing Workflows and Concepts

Diagrams created using Graphviz help to clarify complex workflows and relationships.

experimental_workflow_spr cluster_prep 1. Liposome Preparation cluster_spr 2. SPR Analysis cluster_analysis 3. Data Analysis prep1 Mix Lipids (e.g., POPC + POPE) prep2 Create Lipid Film (Nitrogen Drying) prep1->prep2 prep3 Hydrate Film (Buffer) prep2->prep3 prep4 Extrude to form SUVs (~100 nm) prep3->prep4 spr1 Immobilize SUVs on L1 Chip prep4->spr1 spr2 Inject Protein Analyte (Multiple Concentrations) spr1->spr2 spr3 Measure RU Change (Association/Dissociation) spr2->spr3 analysis1 Generate Sensorgrams spr3->analysis1 analysis2 Fit to Binding Model analysis1->analysis2 analysis3 Calculate Kd, kon, koff analysis2->analysis3

Caption: Workflow for analyzing protein-lipid binding using SPR.

lipid_shape_effect cluster_pc Cylindrical Lipids (PC) cluster_pe Conical Lipids (PE) protein Membrane Protein pe1 pc1 pc2 pc3 anno1 Flat Bilayer Stable Protein Packing pc4 pe2 pe3 anno2 Curved Bilayer Facilitates Insertion/Conformational Change pe4

Caption: Influence of lipid shape on membrane curvature and protein packing.

Conclusion

The choice of PE species and its specific acyl chain composition is a critical variable in the study of membrane proteins. Asymmetric PEs, such as the hypothetical this compound, would introduce significant complexity through hydrophobic mismatch and altered membrane packing. While direct data for this specific lipid is unavailable, the principles derived from comparing POPE, DOPE, and other phospholipids (B1166683) provide a robust framework for prediction. Researchers should carefully consider the desired membrane thickness, fluidity, and curvature required by their protein of interest and select or design lipid environments accordingly. The use of quantitative techniques like SPR and MST is paramount to move beyond qualitative observations and build a precise understanding of these fundamental biological interactions.

References

Safety Operating Guide

Personal protective equipment for handling 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 18:1 Dodecanyl PE, a key component in advanced drug delivery systems. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to potential chemical splashes and contamination.
Eye Protection Safety Glasses with Side ShieldsProtects eyes from accidental splashes of the material.
Body Protection Chemical-Resistant Lab CoatOffers a barrier against spills and contamination of personal clothing.[1]

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound during laboratory operations.

  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on a chemical-resistant lab coat, followed by safety glasses with side shields and nitrile or neoprene gloves.

  • Handling : When working with this compound, avoid direct contact with skin, eyes, and clothing.[2] Use appropriate laboratory equipment and techniques to minimize the generation of aerosols.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Doffing PPE : After handling is complete, remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of gloves immediately in the designated waste container.

Emergency Response: Spill and Exposure Plan

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Cleanup Protocol

In case of a spill, follow these steps to safely clean and decontaminate the area:

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.

  • Contain : If it is safe to do so, contain the spill using absorbent pads or other appropriate materials to prevent it from spreading.

  • Neutralize/Absorb : For small spills, use an inert absorbent material to soak up the substance.

  • Clean : Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled waste container. Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup process.

Personal Exposure First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of unused or waste this compound as hazardous chemical waste in accordance with all federal, state, and local regulations.[3] Do not pour down the drain.

  • Contaminated PPE : Dispose of all contaminated PPE, such as gloves and lab coats, as hazardous waste in a designated and properly labeled container.[2]

Emergency Workflow

The following diagram outlines the logical workflow for responding to a chemical spill emergency involving this compound.

G cluster_0 Emergency Spill Response spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Severity alert->assess small_spill Small, Manageable Spill assess->small_spill Is it manageable? large_spill Large or Unmanageable Spill assess->large_spill Is it unmanageable? ppe Don Appropriate PPE small_spill->ppe Yes emergency_services Contact Emergency Services large_spill->emergency_services Yes contain Contain the Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report emergency_services->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18:1 Dodecanyl PE
Reactant of Route 2
18:1 Dodecanyl PE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.